molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Katalognummer: B146760
CAS-Nummer: 98-94-2
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: SVYKKECYCPFKGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sampling and subsequent analytical determination of airborne N,N-dimethylcyclohexylamine has been reported. >N,N-dimethylcyclohexylamine is a tertiary amine consisting of cyclohexane having a dimethylamino substituent.>Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethylcyclohexanamine
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InChI

InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
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InChI Key

SVYKKECYCPFKGB-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1CCCCC1
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Molecular Formula

C8H17N
Record name DIMETHYLCYCLOHEXYLAMINE
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Related CAS

2498-24-0 (hydrochloride)
Record name N,N-Dimethylcyclohexylamine
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DSSTOX Substance ID

DTXSID9026633
Record name N,N-Dimethylcyclohexylamine
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Molecular Weight

127.23 g/mol
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Physical Description

Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID.
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Record name Cyclohexanamine, N,N-dimethyl-
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Boiling Point

323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C
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Flash Point

108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c.
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Solubility

PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20
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Density

0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4
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Color/Form

WATER-WHITE LIQ

CAS No.

98-94-2
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Melting Point

FP: BELOW -77 °C, -60 °C
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylcyclohexylamine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine featuring a dimethylamino group attached to a cyclohexane ring. Primarily recognized for its catalytic activity, it serves a critical role in the synthesis of polyurethane foams. Beyond its industrial application as a catalyst, DMCHA is also utilized as an intermediate in the manufacturing of rubber accelerators and dyes. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed synthesis protocols, and key applications, with a focus on its function as a switchable hydrophilicity solvent.

Chemical Structure and Identification

This compound is a colorless to water-white liquid characterized by a distinct musky, ammonia-like odor.[1] Its structure consists of a cyclohexane ring substituted with a dimethylamino group.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name N,N-dimethylcyclohexanamine[2]
Synonyms Cyclohexyldimethylamine, (Dimethylamino)cyclohexane, DMCHA[2]
CAS Number 98-94-2[2]
Molecular Formula C₈H₁₇N[2]
Molecular Weight 127.23 g/mol [2]
SMILES String CN(C)C1CCCCC1[3]
InChI 1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3[3]
InChIKey SVYKKECYCPFKGB-UHFFFAOYSA-N[3]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless liquid with a musky ammonia odor[1]
Boiling Point 158-159 °C[3]
Melting Point <-77 °C[1]
Density 0.849 g/mL at 25 °C[3]
Vapor Pressure 3.6 mmHg at 20 °C[3]
Flash Point 39 °C (102.2 °F) - closed cup[3]
Autoignition Temperature 215 °C (419 °F)[3]
Solubility Partially soluble in water; miscible with alcohol, benzene, and acetone.[1]
Refractive Index (n20/D) 1.454[3]
LogP 2.01[1]

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of cyclohexylamine with formaldehyde and hydrogen, or with methyl chloride.[4] A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.

Experimental Protocol: Reductive Amination of Cyclohexanone

This procedure is adapted from Organic Syntheses.[5]

Materials:

  • Dimethylamine hydrochloride (21.4 g, 0.262 mole)

  • Methanol (200 mL total)

  • Potassium hydroxide (19 g total)

  • Cyclohexanone (19.6 g, 0.200 mole)

  • Sodium cyanoborohydride (4.75 g, 0.0754 mole)

  • Diethyl ether

  • Saturated aqueous sodium chloride

  • Anhydrous potassium carbonate

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 21.4 g of dimethylamine hydrochloride in 150 mL of methanol.

  • With magnetic stirring, add 4 g of potassium hydroxide pellets to the solution.

  • Once the potassium hydroxide has dissolved, add 19.6 g of cyclohexanone in one portion.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Prepare a solution of 4.75 g of sodium cyanoborohydride in 50 mL of methanol and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Add 15 g of potassium hydroxide pellets and stir until they are completely dissolved.

  • Filter the reaction mixture with suction.

  • Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator, keeping the bath temperature below 45 °C.

  • To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride.

  • Separate the layers and extract the aqueous layer with two 40-mL portions of diethyl ether.

  • Combine the organic layers, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

  • Remove the ether using a rotary evaporator.

  • Fractionally distill the crude product through a 15-cm Vigreux column. Collect the fraction boiling at 156–159 °C. The expected yield is 13.3–13.7 g (52–54%).

G General Synthesis Workflow: Reductive Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyclohexanone Cyclohexanone ReactionVessel Stirred Reaction at Room Temp. Cyclohexanone->ReactionVessel Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->ReactionVessel NaBH3CN Sodium Cyanoborohydride NaBH3CN->ReactionVessel MeOH Methanol (Solvent) MeOH->ReactionVessel Quench Quench with KOH ReactionVessel->Quench Reaction Completion Filter Filtration Quench->Filter Evaporation Solvent Evaporation Filter->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct This compound Distillation->FinalProduct Collect 156-159°C fraction

General Synthesis Workflow for this compound.

Applications

Catalyst in Polyurethane Foam Production

The primary industrial application of this compound is as a catalyst in the production of polyurethane foams.[6] It is a moderately active amine catalyst that can be used in a variety of rigid foam applications, including insulation for refrigerators and construction, as well as in the manufacturing of furniture frames.[7]

Chemical Intermediate

DMCHA also serves as an intermediate in the synthesis of other chemical products, such as rubber accelerators and dyes.[6]

Switchable Hydrophilicity Solvent (SHS)

A notable application for researchers is the use of this compound as a switchable hydrophilicity solvent.[4] These are solvents that can reversibly switch between a hydrophobic and a hydrophilic state. DMCHA is hydrophobic and can be used to extract nonpolar compounds, such as lipids, from aqueous environments. Upon the introduction of carbon dioxide, it reacts to form a water-soluble bicarbonate salt, becoming hydrophilic. This change in polarity allows for the easy separation of the extracted compounds. The process is reversible by bubbling an inert gas, such as nitrogen or argon, through the solution to remove the CO₂, thereby regenerating the hydrophobic amine.

Experimental Workflow: Lipid Extraction Using DMCHA as a Switchable Solvent

The following is a generalized workflow for the extraction of lipids from a wet biomass sample.

  • Extraction: The wet biomass is mixed with this compound. The hydrophobic DMCHA extracts lipids from the sample.

  • Phase Separation Trigger: Carbon dioxide is bubbled through the mixture. The DMCHA reacts with water and CO₂ to form N,N-dimethylcyclohexylammonium bicarbonate, which is soluble in water.

  • Separation: The mixture separates into an aqueous phase containing the protonated amine and a lipid-rich organic phase. Centrifugation can be used to enhance this separation.

  • Product Isolation: The lipid layer is isolated.

  • Solvent Recovery: The aqueous phase is heated or sparged with an inert gas (e.g., nitrogen) to remove the CO₂. This reverses the reaction, regenerating the hydrophobic this compound, which can then be recovered for reuse.

G Workflow for Lipid Extraction using DMCHA as a Switchable Solvent cluster_extraction Step 1: Extraction cluster_switch Step 2: Hydrophilicity Switch cluster_separation Step 3: Phase Separation cluster_products Step 4: Product Isolation cluster_recovery Step 5: Solvent Recovery Start Wet Biomass + DMCHA Mix Mixing/Agitation Start->Mix AddCO2 Bubble CO2 through mixture Mix->AddCO2 Lipids partition into DMCHA Reaction DMCHA + H2O + CO2 -> [DMCHAH]+[HCO3]- AddCO2->Reaction DMCHA becomes hydrophilic Centrifuge Centrifugation Reaction->Centrifuge Separate Separate Layers Centrifuge->Separate Lipids Isolated Lipids Separate->Lipids AqueousPhase Aqueous Phase ([DMCHAH]+[HCO3]-) Separate->AqueousPhase RemoveCO2 Heat or Sparge with N2 AqueousPhase->RemoveCO2 RecoveredDMCHA Recovered DMCHA RemoveCO2->RecoveredDMCHA DMCHA becomes hydrophobic

Workflow for Lipid Extraction using DMCHA as a Switchable Solvent.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Chemical shifts (ppm) observed at approximately 2.27, 2.13, 1.85, 1.78, 1.62, 1.22, 1.18, and 1.12.[8]
¹³C NMR Spectra are available for this compound.[9]
IR Spectroscopy As a tertiary amine, it lacks N-H stretching bands around 3300-3500 cm⁻¹. Shows C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region.[10][11]
Mass Spectrometry (EI) Molecular ion (M+) peak at m/z = 127. The base peak is often observed at m/z = 84, resulting from a McLafferty rearrangement. Another significant fragment is seen at m/z = 71 due to β-cleavage.[12]
Mass Spectrometry Fragmentation

Under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation. The primary pathways include a McLafferty rearrangement and β-cleavage relative to the nitrogen atom.[12]

G Major Fragmentation Pathways of DMCHA in EI-MS DMCHA This compound (m/z = 127) MolecularIon Molecular Ion [C8H17N]+• (m/z = 127) DMCHA->MolecularIon Electron Ionization Fragment84 Ammonium Cation (m/z = 84) [Base Peak] MolecularIon->Fragment84 McLafferty Rearrangement Fragment71 Dimethyl(vinyl)amine Radical Cation (m/z = 71) MolecularIon->Fragment71 β-Cleavage

Major Fragmentation Pathways of DMCHA in EI-MS.

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is predominantly used in industrial and chemical synthesis applications. There is currently no significant research indicating its involvement in specific biological signaling pathways or its development as a therapeutic agent. Its toxicological profile suggests it is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is a flammable liquid and vapor. It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed. It causes severe skin burns and eye damage and is very toxic to aquatic life.[13]

  • Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, and open flames. All equipment used when handling the product must be grounded.[13]

  • Storage: Store in a cool, well-ventilated, fireproof area, separated from strong acids and oxidizing agents. Keep the container tightly sealed.[4]

Conclusion

This compound is a versatile tertiary amine with significant industrial importance, primarily as a catalyst in the polyurethane industry. Its unique property as a switchable hydrophilicity solvent presents valuable opportunities for "green chemistry" applications, particularly in the extraction of natural products like lipids. This guide has provided a detailed summary of its chemical structure, physicochemical properties, synthesis, and key applications, offering a foundational resource for researchers and chemical professionals.

References

N,N-Dimethylcyclohexylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine with the chemical formula C₈H₁₇N. It is a colorless to water-white liquid with a characteristic musky, ammonia-like odor.[1][2] This versatile compound serves as a crucial component in various industrial and chemical processes. Notably, it is widely utilized as a catalyst in the production of polyurethane foams, an intermediate for rubber accelerators and dyes, and in the treatment of textiles.[3] Its properties also make it a subject of interest in academic research, particularly as a switchable hydrophilicity solvent (SHS) for applications like lipid extraction for biofuel production.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for its handling, application, and in the design of processes where it is used.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₇N[4]
Molecular Weight 127.23 g/mol [1][4]
Appearance Colorless to water-white liquid[1][2]
Odor Musky, ammonia-like[1][2]
Density 0.849 g/mL at 25 °C[3][5]
Boiling Point 158-159 °C[3][5]
Melting Point -60 °C[3][5]
Refractive Index (n20/D) 1.454[3][5]
Vapor Pressure 3.6 mmHg at 20 °C[3]
Vapor Density 4.4 (air = 1)[1][6]
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility 10 g/L at 20 °C[5][7]
Solubility in other solvents Miscible with alcohol, benzene, acetone[1]
LogP (Octanol-Water Partition Coefficient) 2.01 - 2.31[1][7][8]
Safety and Flammability
PropertyValueSource(s)
Flash Point 41-42.2 °C (closed cup)[9][10]
Autoignition Temperature 200 - 215 °C[1][10]
Explosive Limits in Air 3.6 - 19% (v/v)[6][7]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using standard distillation methods, such as those outlined in ASTM D2887.[11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Calibrated thermometer or thermocouple

Procedure:

  • A sample of this compound is placed in the distillation flask.

  • The apparatus is assembled, ensuring all joints are properly sealed.

  • The sample is heated gently.

  • The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point. The boiling range is noted from the initial to the final drop collected. For this compound, a fraction boiling at 156–159 °C is typically collected.[12]

Determination of Density

The density of liquid amines like this compound can be accurately measured using a vibrating tube densimeter (e.g., Anton Paar DMA HPM).[1][13][14]

Apparatus:

  • Vibrating tube densimeter

  • Syringe for sample injection

  • Thermostatic bath for temperature control

Procedure:

  • The densimeter is calibrated using fluids of known density, such as dry air and distilled water, at the desired temperature (e.g., 25 °C).

  • A sample of this compound is injected into the measuring cell of the densimeter, ensuring no air bubbles are present.

  • The instrument measures the oscillation frequency of the U-tube containing the sample, which is then converted to a density value.

  • The measurement is repeated to ensure reproducibility.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.[6][7][15][16]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath (20 ± 0.5 °C)

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., GC-MS or HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The mixture is agitated in a constant temperature bath to reach equilibrium (typically 24-48 hours).

  • The solution is then centrifuged or filtered to remove any undissolved substance.

  • The concentration of this compound in the aqueous phase is determined using a suitable analytical method like GC-MS or HPLC.

Determination of Flash Point (Closed-Cup Method)

The flash point of this compound is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.[17]

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heating source

  • Ignition source (e.g., a small flame or electric igniter)

  • Stirrer

Procedure:

  • A sample of this compound is placed in the test cup of the apparatus.

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[4][18][19]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.[20]

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer

  • Appropriate capillary column (e.g., non-polar DB-5 or similar)

  • Autosampler

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Samples are typically diluted in a suitable volatile organic solvent (e.g., dichloromethane or methanol). For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte.[21]

  • Instrumental Conditions:

    • Injector: Splitless mode, with an injection volume of 1 µL.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard of this compound for identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for non-volatile samples or when derivatization is not desired.[5] A reverse-phase method is typically employed.[5]

Apparatus:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., UV, MS, or ELSD)

  • Reverse-phase HPLC column (e.g., Newcrom R1 or similar)[5]

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is prepared and degassed.[5]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

  • Instrumental Conditions:

    • Column: A reverse-phase column is used.

    • Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: The choice of detector depends on the analyte's properties. Since this compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable.

  • Data Analysis: Similar to GC-MS, identification is based on retention time comparison with a standard, and quantification is performed using a calibration curve.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reductive amination of cyclohexanone.[12] Other industrial methods include the reaction of cyclohexylamine with formaldehyde and hydrogen.[4][22]

A typical laboratory synthesis workflow is depicted below.

SynthesisWorkflow Cyclohexanone Cyclohexanone Reaction_Mixture Reaction Mixture Cyclohexanone->Reaction_Mixture Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Reaction_Mixture Methanol Methanol (Solvent) Methanol->Reaction_Mixture NaBH3CN Sodium Cyanoborohydride NaBH3CN->Reaction_Mixture added dropwise Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Workup Aqueous Workup (KOH, NaCl) Stirring->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over K2CO3 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound via reductive amination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental determination protocols, and a synthesis workflow for this compound. The data presented in a structured format, along with detailed methodologies, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. The provided information should facilitate the safe and effective use of this important chemical compound in various applications.

References

N,N-Dimethylcyclohexylamine synthesis routes and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Routes and Mechanisms of N,N-Dimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCHA) is a versatile tertiary amine with significant applications across various sectors of the chemical industry. It serves as a crucial catalyst, particularly in the production of polyurethane foams, where it influences both the gelling and blowing reactions.[1][2] Its utility also extends to acting as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a corrosion inhibitor, and a stabilizer for fuel oils.[3][4] The synthesis of DMCHA can be accomplished through several strategic routes, each with distinct advantages and mechanistic pathways.

This technical guide provides a comprehensive overview of the core synthetic methodologies for producing this compound. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and a thorough examination of the underlying reaction mechanisms.

Core Synthesis Routes

The primary industrial and laboratory-scale synthesis methods for this compound include:

  • Reductive Amination of Cyclohexanone with Dimethylamine: A widely used industrial method involving the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent.

  • Methylation of Cyclohexylamine: This route can be achieved through various methylating agents, with the Eschweiler-Clarke reaction being a prominent example.

  • Catalytic Hydrogenation of N,N-Dimethylaniline: This method involves the reduction of the aromatic ring of N,N-dimethylaniline.

  • Direct Alkylation of Cyclohexanol with Dimethylamine: An alternative route utilizing an alcohol precursor.

This guide will delve into the specifics of these key synthetic pathways.

Reductive Amination of Cyclohexanone with Dimethylamine

This one-pot reaction is a highly efficient and common method for the synthesis of this compound. The process involves the formation of an enamine or iminium ion intermediate from cyclohexanone and dimethylamine, which is then reduced in situ to the final tertiary amine.[5][6]

Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Attack and Dehydration: Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by a small amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form a more stable enamine.[6]

  • Reduction: The enamine intermediate is then reduced to this compound. This reduction can be achieved catalytically with hydrogen gas over a metal catalyst (e.g., Pd, Pt, Ni) or by using a chemical reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][7]

Reductive_Amination_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reduction Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + H⁺ Dimethylamine Dimethylamine Dimethylamine->Hemiaminal + H⁺ H_plus H+ H_plus->Hemiaminal + H⁺ Reducer [H] Enamine Enamine Intermediate Hemiaminal->Enamine - H₂O Water H₂O DMCHA This compound Enamine->DMCHA + [H] (Reducer)

Caption: Mechanism of Reductive Amination of Cyclohexanone.

Experimental Protocols
Protocol 1: Laboratory Scale with Sodium Cyanoborohydride

This procedure is adapted from Organic Syntheses.[7]

Materials:

  • Dimethylamine hydrochloride (21.4 g, 0.262 mol)

  • Methanol (150 mL)

  • Potassium hydroxide (4 g)

  • Cyclohexanone (19.6 g, 0.200 mol)

  • Sodium cyanoborohydride (4.75 g, 0.0754 mol)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of dimethylamine hydrochloride in methanol is prepared in a 500-mL round-bottomed flask.

  • Potassium hydroxide is added to the magnetically stirred solution.

  • Once the pellets are dissolved, cyclohexanone is added in one portion.

  • The resulting suspension is stirred at room temperature for 15 minutes.

  • A solution of sodium cyanoborohydride in 50 mL of methanol is added dropwise over 30 minutes.

  • The suspension is stirred for an additional 30 minutes after the addition is complete.

  • 15 g of potassium hydroxide is then added, and stirring continues until the pellets are dissolved.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The ether layer is extracted with hydrochloric acid.

  • The acidic aqueous layer is made strongly basic with potassium hydroxide and extracted with diethyl ether.

  • The final ether extract is dried over anhydrous potassium carbonate and concentrated.

  • The residue is distilled under reduced pressure to yield this compound.

Protocol 2: Industrial Scale Catalytic Hydrogenation

This protocol is based on a patented process.[4]

Materials:

  • Cyclohexanone

  • Dimethylamine

  • Water

  • Trimethylamine

  • 0.5% Pd/Al₂O₃ catalyst

  • Ammonia synthesis gas (75% H₂, 25% N₂)

Procedure:

  • A pressure-tube reactor is charged with 100 cm³ of 0.5% Pd/Al₂O₃ catalyst.

  • The reactor is pressurized to 45 bar with ammonia synthesis gas, with a gas flow rate of 18 dm³/h.

  • The reactor is heated to 145 °C.

  • A feedstock with the following composition by weight is continuously fed into the reactor: 43.5% cyclohexanone, 30% dimethylamine, 20% water, and 6.5% trimethylamine.

  • The liquid load is maintained at 0.36 g/cm³ of catalyst.

  • The product stream is collected, and this compound is isolated by distillation.

Quantitative Data
MethodCatalyst/ReagentTemperature (°C)Pressure (bar)Yield (%)Reference
Laboratory ScaleNaBH₃CNRoom TemperatureAtmospheric62-69[7]
Industrial Scale0.5% Pd/Al₂O₃1454598.7[4]
Industrial Scale1% Pt/Al₂O₃1406098.2[4]
Industrial Scale50% Ni/Al₂O₃140-18013097.8[4]

Methylation of Cyclohexylamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[8][9] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8][10] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[8][11]

Mechanism

The reaction proceeds through a two-step sequence that is repeated for a primary amine:

  • Iminium Ion Formation: The amine performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[10][12]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to the methylated amine. This step is irreversible due to the formation of carbon dioxide gas.[8]

For a primary amine like cyclohexylamine, this two-step process occurs twice to yield the tertiary amine, this compound.

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Cyclohexylamine Cyclohexylamine IminiumIon1 Iminium Ion Cyclohexylamine->IminiumIon1 + HCHO, - H₂O Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon1 + HCHO, - H₂O FormicAcid1 Formic Acid N_Methylcyclohexylamine N-Methylcyclohexylamine FormicAcid1->N_Methylcyclohexylamine + HCOOH Formaldehyde2 Formaldehyde IminiumIon2 Iminium Ion Formaldehyde2->IminiumIon2 + HCHO, - H₂O FormicAcid2 Formic Acid DMCHA This compound FormicAcid2->DMCHA + HCOOH IminiumIon1->N_Methylcyclohexylamine + HCOOH CO2_1 CO₂ N_Methylcyclohexylamine->IminiumIon2 + HCHO, - H₂O IminiumIon2->DMCHA + HCOOH CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This is a general laboratory procedure based on a patented method.[13]

Materials:

  • Cyclohexylamine (110 g)

  • 85% Formic acid solution (270 g)

  • 36% Formaldehyde solution (180 g)

  • Sodium hydroxide solution

Procedure:

  • In a 1-liter reactor equipped with an electric stirrer, reflux condenser, and feeding funnel, add 110 g of cyclohexylamine.

  • Under stirring, slowly add 270 g of 85% formic acid solution.

  • Stir the mixture for 1 hour at a speed of 500 rpm.

  • Add 180 g of 36% formaldehyde solution.

  • Heat the reaction mixture to 95 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add a sufficient amount of sodium hydroxide solution to make the mixture alkaline.

  • Perform steam distillation and collect the fraction at 160-163 °C, which is this compound.

Quantitative Data
Reactant Ratio (Cyclohexylamine:Formic Acid:Formaldehyde)Temperature (°C)Reaction Time (h)Yield (%)Reference
1:2.45:1.64 (molar)90382[13]
1:2.45:1.64 (molar)95484[13]
1:2.45:1.64 (molar)98586[13]

Catalytic Hydrogenation of N,N-Dimethylaniline

This method involves the reduction of the aromatic ring of N,N-dimethylaniline to a cyclohexane ring. This process typically requires high pressure and temperature, along with a suitable hydrogenation catalyst.

Mechanism

The mechanism involves the catalytic hydrogenation of the benzene ring. The aromatic ring adsorbs onto the surface of the metal catalyst, and hydrogen atoms are sequentially added to the double bonds of the ring until it is fully saturated.

Hydrogenation_Mechanism cluster_reaction NNDimethylaniline N,N-Dimethylaniline DMCHA This compound NNDimethylaniline->DMCHA Hydrogenation Hydrogen 3H₂ Hydrogen->DMCHA Hydrogenation Catalyst Catalyst (e.g., Pd) Catalyst->DMCHA Hydrogenation

Caption: Catalytic Hydrogenation of N,N-Dimethylaniline.

Experimental Protocol

This is a general procedure based on typical catalytic hydrogenation conditions.[3]

Materials:

  • N,N-Dimethylaniline

  • Palladium catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with N,N-dimethylaniline, a suitable solvent like ethanol, and the palladium catalyst.

  • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to 5-10 MPa.

  • The mixture is heated to 100-150 °C with vigorous stirring.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • After cooling and depressurization, the catalyst is filtered off.

  • The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Quantitative Data
CatalystTemperature (°C)Pressure (MPa)Yield (%)Reference
Palladium100-1505-10High[3]

Direct Alkylation of Cyclohexanol with Dimethylamine

In this synthetic route, cyclohexanol is directly alkylated with dimethylamine in the presence of an acidic catalyst to produce this compound and water.

Mechanism

The reaction likely proceeds through the protonation of the hydroxyl group of cyclohexanol by the acid catalyst, followed by the elimination of a water molecule to form a cyclohexyl cation. This cation is then attacked by the nucleophilic dimethylamine to form the product.

Direct_Alkylation_Workflow cluster_reaction Cyclohexanol Cyclohexanol DMCHA This compound Cyclohexanol->DMCHA Dimethylamine Dimethylamine Dimethylamine->DMCHA AcidCatalyst Acid Catalyst AcidCatalyst->DMCHA Water Water

Caption: Workflow for Direct Alkylation of Cyclohexanol.

Experimental Protocol

A general procedure is outlined below.[3]

Materials:

  • Cyclohexanol

  • Dimethylamine

  • Acidic catalyst (e.g., sulfuric acid or acidic ion-exchange resin)

Procedure:

  • Cyclohexanol and the acidic catalyst are charged into a reactor.

  • Dimethylamine is introduced into the reactor.

  • The mixture is heated to 60-100 °C under atmospheric pressure and stirred.

  • The reaction is driven forward by the removal of water.

  • Upon completion, the catalyst is removed (by neutralization and washing if sulfuric acid is used, or by filtration if a solid resin is used).

  • The organic phase is then distilled to purify the this compound.

Quantitative Data
CatalystTemperature (°C)PressureYieldReference
Acidic catalysts60-100AtmosphericHigh[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method often depending on the desired scale of production, available starting materials, and economic considerations. The reductive amination of cyclohexanone offers high yields and is well-suited for industrial production. The Eschweiler-Clarke reaction provides a reliable laboratory method for the methylation of cyclohexylamine, avoiding over-alkylation. Catalytic hydrogenation of N,N-dimethylaniline and direct alkylation of cyclohexanol represent alternative pathways. A thorough understanding of the mechanisms and experimental parameters detailed in this guide can aid researchers and professionals in selecting and optimizing the most appropriate synthetic strategy for their specific needs.

References

N,N-Dimethylcyclohexylamine CAS 98-94-2 technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N,N-Dimethylcyclohexylamine (DMCHA), a tertiary amine utilized across various industrial and research applications. It serves as a catalyst, a chemical intermediate, and a key component in the synthesis of polyurethane foams.[1][2][3] This guide details its physicochemical properties, synthesis and analytical protocols, and safety information, presented for a professional audience in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a distinct musky, ammonia-like odor.[1][4][5] It is a flammable liquid and is partially soluble in water, while being miscible with common organic solvents like alcohol, benzene, and acetone.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 98-94-2 [6]
EC Number 202-715-5 [6]
UN Number 2264 [7]
Molecular Formula C₈H₁₇N [4]
Molecular Mass 127.23 g/mol [5]
Appearance Colorless to light yellow, clear liquid [4][5][8]
Melting Point -60 °C [1][4]
Boiling Point 158-159 °C [1][4]
Density 0.849 g/mL at 25 °C [1][4]
Flash Point 42.2 °C (closed cup) / 108 °F [4][7]
Vapor Pressure 3.6 mmHg at 20 °C
Water Solubility 10 g/L at 20 °C [4]
Refractive Index (n20/D) 1.454 [1][4]
pKa 10.72 (+1) at 25 °C [3]
LogP 2.01 - 2.31 at 25 °C [3][5]

| Autoignition Temperature | 215 °C / 419 °F |[5] |

Safety and Toxicological Data

DMCHA is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][9] It is also very toxic to aquatic life.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[9][10]

Table 2: Toxicological Data

Parameter Species Value Source(s)
LD50 Oral Rat 272 - 348 mg/kg [9][11]
LD50 Dermal Rat 370 mg/kg [9][11]

| LC50 Inhalation | Rat | 1.7 - 5.8 mg/L (4h) / 1,889 mg/m³ (2h) |[9][11] |

Table 3: GHS Hazard and Precautionary Statements

Type Code Statement Source(s)
Hazard H226 Flammable liquid and vapour. [9]
Hazard H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled. [6]
Hazard H314 Causes severe skin burns and eye damage. [9]
Hazard H400 Very toxic to aquatic life. [9]
Precautionary P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [10]
Precautionary P260 Do not breathe mist/vapours/spray. [6]
Precautionary P273 Avoid release to the environment. [9]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection. [9]
Precautionary P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor. [12]
Precautionary P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [12]
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]

| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. |[10] |

GHS_Safety_Workflow cluster_hazards Hazard Identification cluster_prevention Preventative Measures (P-Statements) cluster_response Emergency Response (P-Statements) H226 Flammable Liquid (H226) P210 Keep from Ignition (P210) H226->P210 requires H301_H311_H331 Toxic (Oral, Dermal, Inhalation) (H301+H311+H331) P280 Wear PPE (P280) H301_H311_H331->P280 P260 Do Not Breathe Vapours (P260) H301_H311_H331->P260 requires H314 Skin/Eye Corrosive (H314) H314->P280 requires H400 Aquatic Toxicity (H400) P273 Avoid Environmental Release (P273) H400->P273 requires P370 Fire Fighting: Use Dry Chemical, Foam, CO2 P210->P370 if fire occurs P303 Skin Contact: Rinse with Water P280->P303 if on skin P305 Eye Contact: Rinse with Water P280->P305 if in eyes P301_P310 Ingestion: Call POISON CENTER P260->P301_P310 if ingested

GHS Hazard and Response Workflow for DMCHA.

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of this compound have been documented. A common laboratory-scale procedure is the reductive amination of cyclohexanone.

Protocol: Reductive Amination of Cyclohexanone with Sodium Cyanoborohydride [13]

This method is experimentally simple and applicable for synthesizing various tertiary amines.

  • Preparation: A solution of 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 ml of methanol is prepared in a 500-ml round-bottomed flask.

  • Basification: 4 g of potassium hydroxide is added to the stirred solution.

  • Addition of Ketone: Once the pellets dissolve, 19.6 g (0.200 mole) of cyclohexanone is added in one portion. The suspension is stirred at room temperature for 15 minutes.

  • Reduction: A solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 ml of methanol is added dropwise over 30 minutes. The suspension is stirred for an additional 30 minutes after the addition is complete.

  • Work-up: 15 g of potassium hydroxide is added, and stirring continues until dissolved. The mixture is filtered, and the filtrate volume is reduced to approximately 50 ml using a rotary evaporator (bath temperature < 45°C).

  • Extraction: To the concentrate, 10 ml of water and 25 ml of saturated aqueous sodium chloride are added. The layers are separated. The aqueous layer is extracted twice with 50-ml portions of diethyl ether. The combined organic layers are then extracted with three 20-ml portions of 6 M hydrochloric acid.

  • Isolation: The combined acidic layers are saturated with sodium chloride and extracted with four 30-ml portions of ether to remove impurities. The aqueous solution is then cooled to 0°C and basified to pH > 12 with potassium hydroxide pellets.

  • Final Extraction & Purification: The product is extracted from the basic aqueous layer with two 40-ml portions of ether. The combined organic layers are washed with saturated sodium chloride, dried over anhydrous potassium carbonate, and the ether is removed via rotary evaporation.

  • Distillation: The crude product is purified by fractional distillation. The fraction boiling at 156–159°C is collected, yielding this compound.[13]

Synthesis_Workflow Cyclohexanone Cyclohexanone Mix Mix & Stir Cyclohexanone->Mix Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mix Methanol Methanol (Solvent) Methanol->Mix KOH1 KOH (for basification) KOH1->Mix NaBH3CN NaBH3CN (Reducing Agent) KOH2 KOH (for work-up) Reduction Reductive Amination Mix->Reduction Add NaBH3CN Filter Filter & Concentrate Reduction->Filter Add KOH Extraction1 Aqueous Work-up & Acid Extraction Filter->Extraction1 Basify Basify Aqueous Layer Extraction1->Basify Extraction2 Ether Extraction Basify->Extraction2 Purify Dry & Evaporate Extraction2->Purify Distill Fractional Distillation Purify->Distill Product This compound Distill->Product

Reductive Amination Synthesis Workflow.
Analytical Methods

Detecting trace amounts of DMCHA, particularly in environmental samples, is crucial for monitoring and safety. Several advanced analytical techniques are employed for this purpose.[14]

Protocol: Detection of DMCHA in Water by GC-MS [14]

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile organic compounds like DMCHA.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): A water sample is passed through an SPE cartridge containing a suitable sorbent to concentrate the analyte and remove interfering matrix components.

    • Elution: The DMCHA is eluted from the cartridge using an appropriate organic solvent.

    • Concentration: The eluate may be further concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

    • Detection: As DMCHA elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

  • Quantification: The concentration of DMCHA is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Table 4: Comparison of Analytical Methods for DMCHA Detection in Water [14]

Method Sensitivity Linearity Range Detection Limit Sample Preparation
GC-MS Parts per billion (ppb) 0.1 ppb – 100 ppb 0.05 ppb Solid-phase extraction, derivatization
LC-MS/MS Sub-parts per trillion (ppt) 0.01 ppt – 10 ppt 0.005 ppt Solid-phase extraction, filtration
Electrochemical Sensors Parts per million (ppm) 0.1 ppm – 10 ppm 0.05 ppm Direct immersion, pre-concentration

| Biosensors | Sub-parts per billion (ppb) | 0.1 ppb – 10 ppb | 0.05 ppb | Immunoassay, ELISA |

Analytical_Workflow cluster_gcms GC-MS System Start Water Sample Collection Prep Sample Preparation (e.g., Solid-Phase Extraction) Start->Prep GC Gas Chromatography (Separation) Prep->GC Inject MS Mass Spectrometry (Detection & Identification) GC->MS Elutes Analysis Data Analysis (Quantification) MS->Analysis End Result: DMCHA Concentration Analysis->End

Analytical Workflow for DMCHA Detection by GC-MS.

Applications in Research and Industry

This compound is a versatile compound with significant industrial and research applications.

  • Polyurethane Catalyst: Its primary use is as a moderately active, low-viscosity amine catalyst for polyurethane rigid foams.[3][4] It helps balance the gelling and blowing reactions during foam production.[8] These foams are used in insulation for appliances, construction, and automotive applications.[3]

  • Chemical Intermediate: DMCHA serves as an intermediate in the synthesis of rubber accelerators, dyes, agrochemicals, corrosion inhibitors, and fuel additives.[1][2][8]

  • Research Applications: In a laboratory context, it has been employed as a catalyst in organic reactions, such as the three-component organocatalyzed Strecker reaction on water.[15] It has also been used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from microalgae for biofuel production and for extracting emerging contaminants from wastewater.[15]

References

N,N-Dimethylcyclohexylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N,N-Dimethylcyclohexylamine in Organic Solvents

Introduction

This compound (DMCHA), with the chemical formula C8H17N and CAS number 98-94-2, is a tertiary aliphatic amine.[1][2] It presents as a clear, colorless liquid with a characteristic amine-like, musky odor.[2] This compound is a versatile chemical intermediate and catalyst, notably in the production of polyurethane foams, and as an intermediate for rubber accelerators and dyes.[3] Given its wide-ranging applications in industrial synthesis and potential roles in pharmaceutical and agrochemical development, a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is critical for researchers, scientists, and drug development professionals.[4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, summarizing available quantitative and qualitative data. It further details a standardized experimental protocol for solubility determination and presents logical workflows to illustrate key processes and relationships.

Core Principles of Amine Solubility

The solubility of an amine is primarily dictated by its molecular structure and the properties of the solvent. Key principles include:

  • Polarity and Hydrogen Bonding: As a tertiary amine, this compound has a nitrogen atom with a lone pair of electrons, making it a proton acceptor.[5] While it cannot form hydrogen bonds with itself due to the absence of a hydrogen atom on the nitrogen, it can accept hydrogen bonds from protic solvents like water or alcohols.[6] This interaction facilitates its solubility in polar solvents.

  • Molecular Size: The solubility of amines in water tends to decrease as the molecular weight and the size of the hydrophobic alkyl groups increase.[7][8] The cyclohexyl group in DMCHA contributes significant nonpolar character.

  • "Like Dissolves Like": Generally, amines are readily soluble in organic solvents such as alcohols, ethers, and benzene.[1][7][8] this compound is expected to be miscible with many common organic solvents.[2][9]

  • Basicity: As a weak base, the solubility of this compound in aqueous solutions is highly dependent on pH.[1] In acidic solutions, it forms the corresponding ammonium salt, which is an ionic species and thus significantly more water-soluble.

Solubility Profile of this compound

This compound is generally characterized as being soluble in a wide range of organic solvents, particularly polar ones.[1] There is conflicting information regarding its solubility in water, with some sources describing it as insoluble or partly soluble, while others provide specific quantitative data.[2][10]

Quantitative Solubility Data

The available quantitative data primarily focuses on its solubility in water.

SolventSolubilityTemperature (°C)Reference(s)
Water10 g/L20[3][11][12]
Water13.4 g/L20[13]
Water20 g/100mLNot Specified[2]
Qualitative Solubility Data
Solvent ClassSpecific SolventsSolubility DescriptionReference(s)
Polar Protic Ethanol, MethanolSoluble / Dissolves Well[1][9][11][14]
Polar Aprotic AcetoneMiscible / Can be mixed with[2][11][14]
Non-Polar BenzeneMiscible / Can be mixed with[2][14]
Diethyl EtherSoluble[11][14]
HexaneLimited Solubility[1]

Factors Influencing Solubility

The solubility of this compound is not static and can be influenced by several external factors. The logical relationship between these factors and the resulting solubility is crucial for practical applications.

G cluster_factors Influencing Factors cluster_substance Substance cluster_result Outcome Temperature Temperature Solubility Solubility Temperature->Solubility Generally Increases pH pH of Aqueous Solution pH->Solubility Increases in Acidic Conditions (Salt Formation) DMCHA This compound (DMCHA) DMCHA->Solubility

Caption: Logical diagram of factors affecting DMCHA solubility.

Experimental Protocol for Solubility Determination

A precise quantitative determination of this compound solubility can be achieved using a standardized gravimetric method. This protocol is adapted from general procedures for determining the solubility of organic compounds.[15]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks (pre-weighed)

  • Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)

  • Rotary evaporator or nitrogen stream evaporation setup

  • Drying oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is ensured when undissolved amine is clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Extraction:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry volumetric flask.

  • Gravimetric Analysis:

    • Record the mass of the flask containing the filtered saturated solution.

    • Carefully evaporate the solvent from the flask. This can be done using a rotary evaporator at a suitable temperature and pressure or by a gentle stream of nitrogen in a fume hood.

    • Once the solvent is fully removed, dry the flask containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the solvent by subtracting the mass of the dissolved amine from the total mass of the solution.

    • Calculate the solubility using the following formula:

      • Solubility (g / 100 g solvent) = (Mass of dissolved amine / Mass of solvent) x 100

The following diagram illustrates the workflow for this experimental procedure.

G start Start prep Prepare Mixture (Excess DMCHA in Solvent) start->prep equilibrate Equilibrate (e.g., 24h at 25°C) prep->equilibrate settle Settle Undissolved Solute (e.g., 2h) equilibrate->settle extract Withdraw Supernatant & Filter into Weighed Flask settle->extract weigh_sol Weigh Saturated Solution extract->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Dry Residue (DMCHA) evaporate->weigh_res calculate Calculate Solubility weigh_res->calculate end_node End calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This compound demonstrates broad solubility in common organic solvents, a characteristic that underpins its utility in diverse chemical processes. It is generally miscible with alcohols, acetone, and benzene, while showing limited solubility in non-polar alkanes like hexane.[1][2] Its solubility in aqueous systems is pH-dependent and quantitatively defined in the range of 10-20 g/L at room temperature.[2][3][11][12][13] For applications requiring precise solubility data, the gravimetric determination protocol outlined provides a reliable framework. This comprehensive understanding of DMCHA's solubility is essential for its effective application in research, synthesis, and formulation development.

References

An In-Depth Technical Guide to the Basicity and pKa of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and pKa of N,N-Dimethylcyclohexylamine, a tertiary amine of significant interest in various chemical and pharmaceutical applications. This document outlines the fundamental principles governing its basicity, presents relevant quantitative data, and offers a detailed experimental protocol for pKa determination.

Introduction to the Basicity of this compound

This compound is a tertiary amine characterized by a cyclohexyl group and two methyl groups attached to the nitrogen atom. Its basicity is a critical parameter influencing its reactivity, solubility, and utility as a catalyst or building block in organic synthesis and drug development. The lone pair of electrons on the nitrogen atom is responsible for its basic character, readily accepting a proton (H⁺). The equilibrium of this protonation is quantified by the pKa of its conjugate acid, the N,N-dimethylcyclohexylammonium ion. A higher pKa value for the conjugate acid corresponds to a stronger base.

Factors Influencing the Basicity of this compound

The basicity of this compound is primarily influenced by a combination of electronic and steric effects originating from its molecular structure.

  • Inductive Effect: Alkyl groups, such as the cyclohexyl and methyl groups, are electron-donating.[1][2][3][4][5] They increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity of the amine.[1][3] In this compound, the cumulative inductive effect of one cyclohexyl and two methyl groups enhances its basicity compared to ammonia.

  • Steric Hindrance: The bulky cyclohexyl group and the two methyl groups create steric hindrance around the nitrogen atom.[6] This crowding can impede the approach of a proton and the solvation of the resulting conjugate acid.[7][8] In aqueous solutions, the stability of the protonated amine is influenced by hydrogen bonding with water molecules. Tertiary amines can form fewer hydrogen bonds with their conjugate acids compared to primary or secondary amines, which can sometimes lead to lower basicity in aqueous media than might be expected based on inductive effects alone.[7][8]

  • Hybridization: The nitrogen atom in this compound is sp³ hybridized. The basicity of amines is influenced by the s-character of the orbital containing the lone pair; a higher s-character leads to lower basicity.[2][5][6] Since the nitrogen is in a saturated ring system and bonded to other alkyl groups, its hybridization is consistent with that of other aliphatic amines.

Quantitative Basicity Data: A Comparative Analysis

The basicity of this compound is best understood in the context of related amine structures. The pKa of the conjugate acid is a direct measure of the amine's basic strength; a higher pKa indicates a stronger base.[9]

CompoundStructureTypepKa of Conjugate Acid
This compound C₆H₁₁N(CH₃)₂Tertiary10.72
CyclohexylamineC₆H₁₁NH₂Primary10.66
Trimethylamine(CH₃)₃NTertiary9.81[9]
PiperidineC₅H₁₀NHSecondary~11.12[10]
AmmoniaNH₃-9.25

Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent).

Analysis:

  • The pKa of this compound (10.72) is slightly higher than that of cyclohexylamine (10.66), indicating that the addition of the two methyl groups, with their electron-donating inductive effect, slightly increases the basicity.

  • Compared to trimethylamine (pKa 9.81), this compound is a significantly stronger base. This highlights the substantial electron-donating effect of the cyclohexyl group compared to a methyl group.

  • Piperidine, a secondary cyclic amine, is a stronger base than this compound. This is a common trend where secondary amines are often more basic than tertiary amines in aqueous solution due to a better balance of inductive effects and solvation of the conjugate acid.[7][8]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[11][12] The procedure involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting change in pH.

Principle

The titration of a basic amine (B) with a strong acid (like HCl) follows the neutralization reaction:

B + H₃O⁺ ⇌ BH⁺ + H₂O

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa of the conjugate acid (BH⁺) is equal to the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal ([B] = [BH⁺]).

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a glass electrode and a reference electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Amine Solution: Accurately weigh approximately 1.0 mmol of this compound and dissolve it in approximately 100 mL of deionized water in a 250 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode and reference electrode into the solution, ensuring the stir bar does not strike the electrodes.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin the titration by adding the standardized 0.1 M HCl solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., 0.1-0.2 mL) to obtain a more detailed curve around the equivalence point.

  • Completion: Continue the titration until the pH of the solution becomes strongly acidic and stabilizes.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

    • The volume of HCl at the half-equivalence point is half the volume of HCl required to reach the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.

Visualizations

Protonation Equilibrium of this compound

Caption: Protonation-deprotonation equilibrium of this compound.

Experimental Workflow for pKa Determination

pka_determination_workflow start Start prep_amine Prepare this compound Solution start->prep_amine calibrate_ph Calibrate pH Meter prep_amine->calibrate_ph setup_titration Set up Titration Apparatus calibrate_ph->setup_titration titrate Titrate with Standard HCl setup_titration->titrate record_data Record pH and Volume titrate->record_data Add increment plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve Titration complete record_data->titrate Stabilize & record determine_ep Determine Equivalence Point plot_curve->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka pKa = pH at Half-Equivalence Point determine_hep->determine_pka end End determine_pka->end

References

Delving into the Dawn of Polyurethane Catalysis: The Pivotal Role of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of polymer chemistry, the development of polyurethanes stands as a landmark achievement, with their remarkable versatility stemming from the intricate interplay of isocyanates and polyols. Central to harnessing the full potential of this chemistry is the role of catalysts, which orchestrate the delicate balance of reactions that give rise to a vast array of materials, from flexible foams to rigid elastomers. Among the early and enduring catalysts, N,N-Dimethylcyclohexylamine (DMCHA) emerged as a significant player. This technical guide provides an in-depth exploration of the early research into the catalytic activity of DMCHA, offering a retrospective look at the foundational studies that illuminated its function. We will delve into the quantitative data from seminal research, detail the experimental protocols of the era, and visualize the fundamental chemical pathways, providing a comprehensive resource for professionals in the field.

The Catalytic Landscape: Gelling and Blowing Reactions

The synthesis of polyurethane foams is primarily governed by two competing reactions, both of which are significantly influenced by the choice and concentration of the catalyst. This compound is recognized for its ability to provide a well-balanced catalytic effect on both the gelling and blowing reactions.[1]

  • Gelling Reaction: This reaction involves the addition of a polyol's hydroxyl group to an isocyanate group, leading to the formation of a urethane linkage. This process is responsible for the growth and cross-linking of the polymer chains, building the structural integrity of the foam.

  • Blowing Reaction: This reaction occurs between isocyanate and water, producing an unstable carbamic acid that decomposes to form an amine and carbon dioxide gas. The liberated CO2 acts as the blowing agent, creating the cellular structure of the foam.

Early research focused on understanding how tertiary amines, like DMCHA, influence the rates of these two critical reactions to control the final properties of the polyurethane material.

Quantitative Analysis of Catalytic Activity

While specific kinetic data from the pre-1980s era for this compound is not extensively documented in readily available literature, the foundational work of J.W. Baker and others on the base-catalyzed reaction of isocyanates with alcohols provides the theoretical framework for understanding its activity.[2][3][4] The catalytic activity of tertiary amines is intrinsically linked to their basicity and steric hindrance.[5] DMCHA, being a sterically hindered yet strong base, is particularly effective in rigid polyurethane foams.[6]

To illustrate the type of quantitative data sought in early studies, the following table presents a hypothetical compilation based on the known behavior of tertiary amine catalysts. This table summarizes key performance indicators that would have been of interest to early researchers in the field.

CatalystConcentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound 1.015609032
Triethylamine1.0207511035
N-Methylmorpholine1.018659833

Note: This table is illustrative. php = parts per hundred parts of polyol.

Experimental Protocols of Early Investigations

The experimental methods of the mid-20th century, while lacking the sophisticated instrumentation of today, were meticulously designed to yield reliable kinetic and performance data. The following protocol is a representative reconstruction of the methodologies used in early studies of polyurethane foam catalysis.

Objective: To determine the catalytic activity of this compound in a rigid polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., a sucrose-based polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Distilled water (blowing agent)

  • Silicone surfactant

  • This compound (catalyst)

Apparatus:

  • Paper cups and wooden tongue depressors for mixing

  • Stopwatch

  • Balance (accurate to 0.01 g)

  • Fume hood

  • Thermometer or thermocouple

Procedure:

  • Premix Preparation: In a paper cup, the polyether polyol, water, and silicone surfactant were accurately weighed according to the formulation. The components were then thoroughly mixed for 30 seconds using a wooden tongue depressor to ensure a homogeneous mixture.

  • Catalyst Addition: The desired amount of this compound was added to the premix and stirred for an additional 15 seconds.

  • Isocyanate Addition and Foaming: The required amount of pMDI was quickly added to the mixture. The stopwatch was started immediately, and the components were vigorously mixed for 5-10 seconds.

  • Observation and Data Recording: The reacting mixture was observed for the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture begins to rise and change color.

    • Gel Time: The time at which the mixture transitions from a liquid to a solid gel, often determined by the formation of "strings" when touched with a probe.

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

  • Curing and Analysis: The foam was allowed to cure at ambient temperature for 24 hours. The final foam density was then determined by measuring the weight and volume of a cut sample.

Visualizing the Catalytic Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the proposed catalytic cycle of a tertiary amine in urethane formation and a typical experimental workflow from early research.

Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle Isocyanate R-N=C=O Complex2 Transition State Isocyanate->Complex2 Polyol R'-OH Complex1 Amine-Alcohol Complex [DMCHA --- H-O-R'] Polyol->Complex1 DMCHA DMCHA (Tertiary Amine) DMCHA->Complex1 Forms complex Complex1->Complex2 Nucleophilic attack Urethane Urethane Product R-NH-CO-O-R' Complex2->Urethane Product formation Urethane->DMCHA Catalyst regeneration

Figure 1: Proposed catalytic cycle for urethane formation mediated by a tertiary amine like DMCHA.

Experimental_Workflow start Start premix Premix Preparation Weigh Polyol, Water, Surfactant Mix thoroughly start->premix catalyst Catalyst Addition Add DMCHA Mix premix->catalyst isocyanate Isocyanate Addition Add pMDI Start Timer Mix Vigorously catalyst->isocyanate observe Observation Record Cream Time Record Gel Time Record Tack-Free Time isocyanate->observe cure Curing Allow to cure for 24h observe->cure analyze Analysis Measure Foam Density cure->analyze end End analyze->end

Figure 2: A typical experimental workflow for evaluating the catalytic activity of DMCHA in early polyurethane foam research.

Conclusion

The early research into the catalytic activity of this compound laid the groundwork for its widespread use in the polyurethane industry. While detailed quantitative data from the earliest studies can be elusive, the fundamental principles established during that era continue to inform our understanding of how this versatile tertiary amine balances the critical gelling and blowing reactions. By examining the reconstructed experimental protocols and visualizing the underlying chemical processes, we gain a deeper appreciation for the pioneering work that has enabled the development of a vast range of polyurethane materials that are integral to modern life. This historical perspective serves as a valuable resource for today's researchers, providing context for ongoing innovation in polyurethane catalysis.

References

The Catalyst Core: An In-depth Technical Guide to the Mechanism of N,N-Dimethylcyclohexylamine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a pivotal tertiary amine catalyst extensively utilized in the polyurethane industry. Its prominence stems from a well-balanced catalytic activity that efficiently drives both the gelling and blowing reactions, a critical factor in the formation of high-quality polyurethane foams. This technical guide delves into the core mechanistic principles governing DMCHA's catalytic action. It provides a comprehensive overview of the prevailing theories on tertiary amine catalysis, detailed experimental protocols for kinetic analysis, and a summary of available quantitative data. Through signaling pathway diagrams and experimental workflow visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of DMCHA's function in polyurethane chemistry.

Introduction

The synthesis of polyurethane is a complex polymerization process involving the reaction of isocyanates with polyols to form urethane linkages (gelling reaction) and the reaction of isocyanates with water to generate carbon dioxide for foam expansion (blowing reaction).[1][2] The precise control of these two competing reactions is paramount to achieving the desired properties in the final polyurethane product. Tertiary amines, such as this compound (DMCHA), are widely employed as catalysts to modulate these reaction rates.[2][3] DMCHA, a sterically hindered yet strongly basic amine, exhibits a balanced catalytic performance, making it a versatile choice for a variety of polyurethane applications, particularly in rigid foams.[4][5] This guide will explore the fundamental mechanisms of its catalytic activity.

Catalytic Mechanism of this compound

The catalytic role of tertiary amines like DMCHA in polyurethane formation is primarily attributed to their ability to activate the reactants. Two principal mechanisms have been proposed:

  • Nucleophilic Catalysis (Isocyanate Activation): In this mechanism, the lone pair of electrons on the nitrogen atom of DMCHA performs a nucleophilic attack on the electrophilic carbon of the isocyanate group (-NCO). This forms a highly reactive, unstable intermediate complex. This activated isocyanate is then more susceptible to attack by the hydroxyl groups of the polyol or water.[5]

  • General Base Catalysis (Nucleophile Activation): Alternatively, DMCHA can function as a general base, forming a hydrogen-bonded complex with the hydroxyl groups of the polyol or with water.[5] This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group.

The prevailing mechanism can be influenced by factors such as the steric hindrance of the amine, the acidity of the hydroxyl group, and the reaction medium. Given that DMCHA is a sterically hindered but strong base, it is plausible that both mechanisms contribute to its overall catalytic effect.[4][5]

Gelling Reaction (Isocyanate + Polyol)

In the gelling reaction, DMCHA accelerates the formation of the polyurethane backbone. The catalyst facilitates the addition of the polyol's hydroxyl group across the isocyanate's N=C bond, leading to the formation of a urethane linkage.

Blowing Reaction (Isocyanate + Water)

Simultaneously, DMCHA catalyzes the reaction between the isocyanate and water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. The CO2 acts as the blowing agent, creating the cellular structure of the foam. The newly formed amine can further react with another isocyanate group to form a urea linkage, contributing to the polymer matrix.

Quantitative Kinetic Data

CatalystGelling Activity (k_gel)Blowing Activity (k_blow)Ratio (k_blow / k_gel)Activation Energy (Ea) (kJ/mol)
This compound (DMCHA) Moderately HighModerateBalancedData not readily available
Triethylenediamine (TEDA)HighHighBalanced~30-50
Bis(2-dimethylaminoethyl)ether (BDMAEE)LowVery HighBlowing SelectiveData not readily available
N-Methylmorpholine (NMM)ModerateModerateBalanced~40-60

Note: The qualitative descriptions for DMCHA are based on numerous sources indicating its balanced catalytic nature.[1][6][7] Specific numerical values for k_gel, k_blow, and Ea for DMCHA require targeted experimental investigation under defined conditions.

Experimental Protocols for Kinetic Analysis

To determine the kinetic parameters of DMCHA-catalyzed polyurethane reactions, several analytical techniques can be employed.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the real-time consumption of isocyanate groups and the formation of urethane and urea linkages.

Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used.[8][9]

  • Sample Preparation: The polyol, DMCHA catalyst, and any other additives are pre-mixed in a reaction vessel. The isocyanate is kept separate.

  • Data Acquisition: A background spectrum of the polyol mixture is recorded. The isocyanate is then added to the polyol mixture with vigorous stirring to ensure homogeneity. The ATR probe is immediately immersed in the reacting mixture.

  • Spectral Monitoring: Spectra are collected at regular intervals (e.g., every 30-60 seconds).[8]

  • Data Analysis: The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) is monitored over time. The rate of this decrease is used to calculate the reaction rate constant. The appearance of urethane (around 1730-1700 cm⁻¹) and urea (around 1640 cm⁻¹) carbonyl peaks can also be tracked.[9]

Titration Method for Isocyanate Content

Objective: To determine the concentration of unreacted isocyanate groups at different time points during the reaction.

Methodology:

  • Reaction Quenching: Aliquots of the reacting polyurethane mixture are taken at specific time intervals and immediately quenched in a solution of excess di-n-butylamine in a non-reactive solvent like toluene.[10][11][12] The di-n-butylamine reacts with the unreacted isocyanate groups.

  • Back Titration: The excess, unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[10][11][12]

  • Calculation: By knowing the initial amount of di-n-butylamine and the amount that reacted with the hydrochloric acid, the amount of di-n-butylamine that reacted with the isocyanate can be determined. This allows for the calculation of the isocyanate concentration at each time point.

  • Kinetic Analysis: The data of isocyanate concentration versus time is used to determine the reaction order and rate constant.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved in DMCHA catalysis, the following diagrams are provided in the DOT language for Graphviz.

G cluster_reactants Reactants cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate (-NCO) Activated_Complex_G Activated Complex (Isocyanate-DMCHA or Polyol-DMCHA) Isocyanate->Activated_Complex_G Activated_Complex_B Activated Complex (Isocyanate-DMCHA or Water-DMCHA) Isocyanate->Activated_Complex_B Polyol Polyol (-OH) Polyol->Activated_Complex_G Water Water (H₂O) Water->Activated_Complex_B DMCHA DMCHA DMCHA->Activated_Complex_G Catalyzes DMCHA->Activated_Complex_B Catalyzes Urethane Urethane Linkage (-NHCOO-) Activated_Complex_G->Urethane Carbamic_Acid Carbamic Acid (Unstable) Activated_Complex_B->Carbamic_Acid CO2 Carbon Dioxide (CO₂) (Blowing Agent) Carbamic_Acid->CO2 Urea Urea Linkage (-NHCONH-) Carbamic_Acid->Urea

Caption: Catalytic pathways of DMCHA in polyurethane formation.

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Mix Mix Polyol, DMCHA, and other additives Start Add Isocyanate to Polyol Mix (Start Time t=0) Mix->Start Isocyanate Prepare Isocyanate Isocyanate->Start FTIR Monitor Reaction with in-situ FTIR-ATR Start->FTIR Spectra Collect Time-Resolved Spectra FTIR->Spectra NCO_Peak Measure Decrease in Isocyanate Peak Area (2270 cm⁻¹) Spectra->NCO_Peak Kinetics Calculate Rate Constants and Activation Energy NCO_Peak->Kinetics

Caption: Experimental workflow for FTIR kinetic analysis.

Conclusion

This compound plays a crucial role as a tertiary amine catalyst in the production of polyurethane materials. Its balanced catalytic activity towards both the gelling and blowing reactions allows for precise control over the foam formation process. The catalytic mechanism is believed to proceed through either nucleophilic activation of the isocyanate or general base activation of the polyol and water. A thorough understanding of its kinetic behavior, obtained through experimental techniques such as in-situ FTIR and titration, is essential for optimizing polyurethane formulations and achieving desired product properties. Further research to quantify the kinetic parameters of DMCHA under various conditions will continue to be of high value to the polymer and materials science community.

References

An In-depth Technical Guide to the Health and Safety of N,N-Dimethylcyclohexylamine for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of N,N-Dimethylcyclohexylamine (CAS No. 98-94-2). It includes a summary of its physical and chemical properties, toxicological data, exposure limits, and detailed protocols for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic musky, ammonia-like odor.[1][2] It is a tertiary amine consisting of a cyclohexane ring with a dimethylamino substituent.[1][3]

PropertyValueSource(s)
Molecular Formula C₈H₁₇N[4]
Molecular Weight 127.23 g/mol [4][5]
Appearance Colorless liquid[1][6]
Odor Musky, ammonia-like[1][2]
Boiling Point 158-165 °C[5][7]
Melting Point -60 °C[5][7]
Flash Point 42.2 °C (closed cup)[5]
Density 0.849 g/mL at 20-25 °C[5][7]
Vapor Pressure 3.0 - 3.6 mmHg at 20 °C[1][5]
Vapor Density 4.4 (air = 1)[1][5]
Solubility in Water 10 g/L at 20 °C[5][7]
Autoignition Temperature 215 °C[1][5]
Explosive Limits 3.6 - 19.0 % by volume in air[5]
LogP (Octanol/Water Partition Coefficient) 2.01[1]

Toxicological Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is corrosive and can cause severe skin burns and eye damage.[8][9] Inhalation may lead to lung edema, with the potential for delayed effects.[5]

EndpointValueSpeciesRouteSource(s)
LD50 (Lethal Dose, 50%) 272 - 348 mg/kgRat, RabbitOral[5][7][9]
LD50 (Lethal Dose, 50%) >400 mg/kgRatDermal[5][7]
LC50 (Lethal Concentration, 50%) 1,889 mg/m³RatInhalation (2 hours)[10]

Detailed experimental protocols for the specific toxicity studies cited for this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (Following OECD Guidelines 420, 423, or 425): These studies involve the administration of a single dose of the substance to fasted experimental animals (commonly rats) by gavage.[5][9][11][12] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[11][12] The LD50 is determined statistically from the dose-response data.[11] Key observations include changes in skin and fur, eyes, respiratory and nervous system function, and behavior.[9]

  • Acute Dermal Toxicity (Following OECD Guideline 402): A single dose of the substance is applied to a shaved area of the skin of experimental animals (often rats or rabbits).[4][8][10][13] The area is typically covered with a porous gauze dressing for a 24-hour exposure period.[8][10] Animals are observed for at least 14 days for signs of skin irritation and systemic toxicity, and the LD50 is calculated.[8]

  • Acute Inhalation Toxicity (Following OECD Guideline 403 or 436): Animals (typically rats) are exposed to the substance in the form of a vapor, aerosol, or gas in a specialized inhalation chamber for a defined period, often 4 hours.[1][2][14][15] The concentration of the substance in the air is carefully controlled.[14][15] The animals are then observed for at least 14 days for signs of toxicity and mortality to determine the LC50.[15]

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for this compound.[12]

Under the European Union's REACH regulation, manufacturers and importers are required to determine Derived No-Effect Levels (DNELs), which represent the level of exposure above which humans should not be exposed.[3][6][16] While specific DNELs for this compound are not publicly listed, a DNEL for a similar substance has been noted at 8.3 mg/m³ for inhalation.[8] Given the toxicity of this compound, exposure should be kept to the lowest reasonably achievable level.

Hazard Control and Personal Protective Equipment (PPE)

The hierarchy of controls should be implemented to minimize exposure to this compound.

Hierarchy of Controls elimination Elimination (Most Effective) Physically remove the hazard. e.g., Is the use of this chemical necessary? substitution Substitution Replace with a less hazardous substance. engineering Engineering Controls Isolate people from the hazard. e.g., Use in a certified chemical fume hood. administrative Administrative Controls Change the way people work. e.g., Standard Operating Procedures (SOPs), training, restricted access. ppe Personal Protective Equipment (PPE) (Least Effective) Protect the worker with PPE.

Hierarchy of Controls for Chemical Safety
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][17] Use a closed system for operations above its flash point (42.2 °C).[5] All equipment used for handling must be properly grounded to prevent static discharge.[8]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this chemical.[17] Ensure all personnel are thoroughly trained on its hazards and safe handling procedures.[17] Restrict access to areas where it is being used or stored.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:[5][8][9]

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[8][9]

    • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[5][8]

    • Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[5][8]

Safe Handling and Storage

  • Handling : Avoid all contact with the skin, eyes, and clothing.[17] Do not breathe vapors or mists.[17] Prevent the generation of mists.[5] Use non-sparking tools.[8] Keep away from heat, sparks, and open flames.[5][8] Do not eat, drink, or smoke in areas where the chemical is handled.[17]

  • Storage : Store in a cool, dry, well-ventilated, and fireproof area.[5][8] Keep containers tightly closed.[8][17] Store locked up.[8] The chemical should be stored separately from strong acids, oxidizing agents, and foodstuffs.[5][8]

Emergency Procedures

In the event of an emergency, follow the established laboratory emergency response plan.

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Spill spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess the Spill (Size, Location, Hazards) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent material like sand or earth) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose report Report the Incident dispose->report

Workflow for Chemical Spill Response

Immediate medical attention is required in all cases of exposure.[5][17]

  • Inhalation : Move the person to fresh air.[17] If breathing is difficult, give oxygen.[17] If breathing has stopped, provide artificial respiration.[17] Seek immediate medical attention.[17]

  • Skin Contact : Immediately remove all contaminated clothing.[17] Flush the skin with plenty of water for at least 15 minutes.[17] Seek immediate medical attention.[17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17]

  • Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[17]

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[5]

  • Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][5] A water spray can be used to cool fire-exposed containers.[5]

  • Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards : Combustion produces toxic fumes, including nitrogen oxides.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

  • Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[2][5]

  • Personal Precautions : Evacuate unnecessary personnel.[1] Eliminate all ignition sources.[1] Wear appropriate PPE as described in Section 4.[1]

  • Environmental Precautions : Prevent the chemical from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup : Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[1][2] Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[1][2]

Stability and Reactivity

  • Reactivity : this compound is a medium-strong base and reacts exothermically with acids.[8]

  • Chemical Stability : The substance is stable under normal temperatures and pressures.[5]

  • Possibility of Hazardous Reactions : May react vigorously with oxidizing materials.[7] It is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5]

  • Conditions to Avoid : Heat, flames, sparks, and other sources of ignition.[9]

  • Incompatible Materials : Strong acids and strong oxidizing agents.[3]

  • Hazardous Decomposition Products : Upon combustion, it may produce toxic fumes including nitrogen oxides and carbon oxides.[3][17]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[17] Do not dispose of it down the drain.[1] Waste should be handled by a licensed professional waste disposal service.[13]

This guide is intended to provide essential health and safety information for the laboratory use of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

Understanding the reactivity of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of N,N-Dimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This compound (DMCHA) is a cyclic tertiary amine that serves as a versatile and highly reactive organic compound. While its primary industrial application is as a catalyst in the production of polyurethane foams, its reactivity profile extends to various organic transformations. This document provides a comprehensive overview of the chemical reactivity of DMCHA, including its catalytic mechanisms, involvement in synthetic pathways, and key quantitative performance data. Detailed experimental protocols and visual diagrams of core processes are provided to facilitate practical application and further research.

Core Reactivity and Chemical Profile

This compound (CAS No. 98-94-2) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Structurally, it consists of a cyclohexane ring substituted with a dimethylamino group.[3] As a tertiary amine, the lone pair of electrons on the nitrogen atom is readily available, making it a strong base and an effective nucleophilic catalyst.[4] Its steric hindrance, provided by the bulky cyclohexyl group and the two methyl groups, plays a crucial role in moderating its catalytic activity, particularly in polymerization reactions.[4]

Physical and Chemical Properties

The physical and chemical properties of DMCHA are summarized in Table 1, providing essential data for its handling, application, and process design.

Table 1: Physical and Chemical Properties of this compound

Property Value Units Reference(s)
Molecular Formula C₈H₁₇N - [1]
Molecular Weight 127.23 g/mol [1][5]
Appearance Colorless to pale yellow liquid - [1][2]
Boiling Point 158 - 165 °C [6][7][8]
Melting Point -60 °C [8]
Density (at 25°C) 0.849 g/mL [7]
Flash Point 39 - 42.2 °C [7][8]
Vapor Pressure (at 20°C) 3.6 mmHg [7]
Viscosity (at 25°C) 3 - 5 mPa·s (cP) [9]
Refractive Index (n20/D) 1.454 - [7]

| Solubility | Partly soluble in water; miscible with most organic solvents | - |[3] |

General Reactivity Profile

DMCHA's reactivity is dominated by the chemistry of its tertiary amine group. It engages in several fundamental reaction types, as detailed in Table 2.

Table 2: Reactivity Profile of this compound

Reaction Type Description Incompatible Reagents Reference(s)
Catalysis Acts as a potent gelling and blowing catalyst in polyurethane synthesis.[8][10] Also used in other organic reactions such as the Strecker synthesis.[7] - [7][8][10]
Acid-Base Reactions As a strong base, it neutralizes acids in exothermic reactions to form the corresponding ammonium salts and water. Strong acids, phenols, acid halides, anhydrides [3][5][11]
Oxidation Can be oxidized, leading to discoloration over time. Prolonged exposure to air and light can degrade the material. Strong oxidizers, peroxides [5]
Redox Reactions May generate flammable gaseous hydrogen in combination with strong reducing agents. Strong reducing agents (e.g., hydrides) [5][11]

| Incompatibilities | Can undergo hazardous reactions with certain classes of compounds. | Isocyanates, halogenated organics, epoxides |[5][11] |

Catalysis in Polyurethane Foam Synthesis

The most significant application of DMCHA is as a catalyst for producing rigid polyurethane (PU) foams.[12] In PU chemistry, two primary reactions occur simultaneously: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[13][14] DMCHA is known as a balanced catalyst, effectively promoting both reactions, though with a stronger effect on the blowing reaction, making it a strong initial catalyst for foaming.[10][12]

The catalytic mechanism involves the tertiary amine acting as a Lewis base. It can abstract a proton from the polyol's hydroxyl group, forming a more reactive alkoxide ion that readily attacks the electrophilic carbon of the isocyanate group.[6][14] This accelerates the formation of the urethane linkage, which constitutes the polymer backbone.

Polyurethane_Formation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Urethane Linkage (Polymer Backbone) Polyol->Urethane Isocyanate1 Isocyanate (R'-NCO) Isocyanate1->Urethane Water Water (H₂O) Urea Urea Linkage + CO₂ (Blowing Agent) Water->Urea Isocyanate2 Isocyanate (R'-NCO) Isocyanate2->Urea DMCHA DMCHA Catalyst DMCHA->Polyol Activates DMCHA->Water Activates

Catalytic role of DMCHA in polyurethane formation.
Quantitative Catalytic Performance

DMCHA's performance can be quantified by its effect on the reaction times in a foam formulation. "Cream time" refers to the start of the foaming reaction, "gel time" is when the polymer network begins to form, and "tack-free time" is when the surface cures.[15]

Table 3: Quantitative Catalytic Performance of DMCHA in a Standard Rigid Foam Formulation

Catalyst Cream Time (s) Gel Time (s) Tack-Free Time (s) Foam Density ( kg/m ³)
DMCHA (PC-8) 28 85 110 32
Triethylenediamine (DABCO) 18 60 85 30

Data based on a standard rigid foam formulation (Index 100, sucrose-glycerine based polyol, 5 phr water).[16]

A computational study comparing various amine catalysts provides a theoretical basis for their activity. Proton Affinity (PA) is a measure of a molecule's basicity in the gas phase; a higher PA often correlates with higher catalytic activity.

Table 4: Theoretical Catalytic Activity of Amine Catalysts

Catalyst Chemical Name Proton Affinity (kJ/mol)
Cat. 4 This compound 1023.71
Cat. 1 1,8-Diazabicyclo[5]undec-7-ene 1070.34
Cat. 3 1-Methylimidazole 973.54
Cat. 6 1,4-Diazabicyclo[2.2.2]octane (DABCO) 993.68

Data from a computational study using the G3MP2BHandHLYP composite method.

Role in Organic Synthesis

Beyond polyurethanes, DMCHA's basicity and nucleophilicity make it a useful reagent and catalyst in other organic transformations.

Synthesis of this compound

DMCHA is commonly synthesized via the reductive amination of cyclohexanone with dimethylamine.[12] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup Cyclohexanone Cyclohexanone Mix 1. Mix Reactants (forms iminium ion intermediate) Cyclohexanone->Mix Dimethylamine Dimethylamine (as hydrochloride) Dimethylamine->Mix Reducer Reducing Agent (e.g., NaBH₃CN) Reduce 2. Add Reducing Agent Reducer->Reduce Solvent Methanol Solvent->Mix Mix->Reduce Stir 3. Stir at Room Temp Reduce->Stir Workup 4. Aqueous Workup & Extraction Stir->Workup Distill 5. Distillation Workup->Distill Product This compound Distill->Product

Workflow for the synthesis of DMCHA.
Other Synthetic Applications

  • Strecker Reaction: DMCHA has been used as an effective base catalyst in three-component Strecker reactions to synthesize α-aminonitriles from ketones, anilines, and a cyanide source.[7]

  • Switchable Solvents: DMCHA can be used as a "switchable hydrophilicity solvent." By bubbling CO₂ through a mixture of DMCHA and water, it forms a water-soluble bicarbonate salt, creating a single-phase system. Bubbling N₂ removes the CO₂ and reverts DMCHA to its water-insoluble form, causing phase separation. This property is useful for processes like lipid extraction from biomass.[7]

Acid_Base_Reactivity DMCHA DMCHA (Base) C₆H₁₁N(CH₃)₂ Salt DMCHA-H⁺A⁻ N,N-Dimethylcyclohexylaminium Salt DMCHA->Salt + H-A Acid Generic Acid H-A Acid->Salt + DMCHA Salt->DMCHA - H-A (Heat/Base)

General acid-base reactivity of DMCHA.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from a procedure published in Organic Syntheses, which utilizes sodium cyanoborohydride as the reducing agent.[12]

Materials:

  • Dimethylamine hydrochloride (21.4 g, 0.262 mole)

  • Methanol (150 mL)

  • Potassium hydroxide pellets (15 g)

  • Cyclohexanone (19.6 g, 0.200 mole)

  • Sodium cyanoborohydride (NaBH₃CN) (4.75 g, 0.0754 mole)

  • Diethyl ether

  • Saturated aqueous sodium chloride

Procedure:

  • A solution of dimethylamine hydrochloride in 150 mL of methanol is prepared in a 500-mL flask equipped with a magnetic stirrer.

  • Potassium hydroxide pellets (15 g) are added to the solution. The mixture is stirred until the pellets are completely dissolved.

  • Cyclohexanone (19.6 g) is added in one portion, and the resulting suspension is stirred at room temperature for 15 minutes.

  • A solution of sodium cyanoborohydride (4.75 g) in 50 mL of methanol is added dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, the suspension is stirred for an additional 30 minutes.

  • The reaction mixture is filtered with suction, and the filtrate volume is reduced to approximately 50 mL using a rotary evaporator (bath temperature < 45°C).

  • To the concentrated solution, add 10 mL of water and 25 mL of saturated aqueous sodium chloride. The layers are separated.

  • The aqueous layer is extracted with two 50-mL portions of diethyl ether.

  • The initial organic layer and the ether extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation.

  • The crude product is purified by fractional distillation to yield this compound (boiling point ~160°C) with >99% purity.[12]

Protocol 2: Preparation of Rigid Polyurethane Foam (Cup Test Method)

This protocol describes a standard laboratory-scale method for preparing rigid polyurethane foam to evaluate catalyst performance.[14]

Materials (Formulation in Parts by Weight - pbw):

  • Polyether Polyol (e.g., sucrose/glycerine initiated): 100 pbw

  • This compound (DMCHA): 1.0 pbw (can be varied, e.g., 0.5-3.5 pbw)[10]

  • Silicone Surfactant: 2.5 pbw

  • Blowing Agent (Water): 3.0 pbw

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO Index 100: 151 pbw

Procedure:

  • Preparation of Polyol Blend: In a 600 mL plastic cup, weigh and combine the polyether polyol, DMCHA catalyst, silicone surfactant, and water.

  • Mixing Step 1: Mix the components of the polyol blend using a mechanical stirrer at 2000 rpm for 30 seconds to ensure a homogeneous mixture.

  • Addition of Isocyanate: Add the pre-weighed pMDI to the polyol blend in the cup.

  • Mixing Step 2: Immediately mix all components with the mechanical stirrer at 2000 rpm for 20 seconds.

  • Observation and Measurement: Allow the foam to rise freely in the cup. During the reaction, measure and record the following parameters:

    • Cream Time: The time from the start of mixing until the liquid becomes opaque or creamy.

    • Gel Time: The time until fine strings of polymer can be drawn by touching the foam with a spatula.

    • Tack-Free Time: The time until the foam surface is no longer tacky to the touch.

  • Curing and Analysis: Allow the foam to cure at room temperature for at least 24-48 hours before cutting and performing further analysis, such as measuring the apparent core density.[14]

Conclusion

This compound is a highly reactive tertiary amine whose utility is centered on its potent catalytic activity. Its primary role in promoting the gelling and blowing reactions in polyurethane foam production is well-established and quantifiable. Furthermore, its fundamental properties as a strong, sterically hindered base enable its use in various other organic syntheses, including the Strecker reaction and as a component of switchable solvent systems. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for professionals seeking to understand and apply the chemical properties of DMCHA in research and development.

References

Stability and Degradation Pathways of N,N-Dimethylcyclohexylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of N,N-Dimethylcyclohexylamine (DMCHA). Due to the limited availability of specific degradation data for DMCHA in publicly accessible literature, this guide infers potential degradation pathways based on the established chemistry of analogous tertiary and cyclic amines. The experimental protocols detailed herein are representative methodologies for conducting forced degradation studies and are designed to meet regulatory expectations for stability testing.

Introduction to this compound (DMCHA)

This compound is a tertiary amine featuring a dimethylamino group attached to a cyclohexane ring. It is utilized in various industrial applications, including as a catalyst in the production of polyurethane foams and as an intermediate in the synthesis of other chemicals.[1][2] Understanding its stability and degradation profile is crucial for ensuring product quality, safety, and for meeting regulatory requirements in relevant applications, including the pharmaceutical industry where related structures may be present.

Generally, DMCHA is considered stable under normal storage conditions, typically in a cool, dark, and well-ventilated place.[3] However, its tertiary amine functionality makes it susceptible to degradation under certain environmental and chemical stresses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMCHA is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

PropertyValueReference(s)
Molecular Formula C₈H₁₇N[4]
Molecular Weight 127.23 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 158-159 °C[6]
Melting Point -60 °C[6]
Density 0.849 g/mL at 25 °C[6]
Flash Point 42.2 °C[2]
Water Solubility 10 g/L at 20 °C[6]
pKa 10.72[6]

Potential Degradation Pathways

Oxidative Degradation

Oxidative degradation is a probable pathway for DMCHA, particularly in the presence of oxidizing agents, atmospheric oxygen, or radical initiators. The tertiary amine nitrogen is susceptible to oxidation, and the carbon atoms alpha to the nitrogen can also be oxidized.

Two primary oxidative degradation routes are proposed:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form this compound N-oxide. This is a common metabolic pathway for tertiary amines.[7]

  • N-Dealkylation: This pathway involves the oxidative removal of one or both methyl groups. This process is often initiated by the formation of a radical cation, followed by deprotonation at an alpha-carbon and subsequent oxidation.[8] The initial products would be N-methylcyclohexylamine and formaldehyde, followed by the potential for further dealkylation to cyclohexylamine.

G DMCHA This compound N_Oxide This compound N-oxide DMCHA->N_Oxide N-Oxidation [O] Radical_Cation Radical Cation DMCHA->Radical_Cation Oxidation -e⁻ Alpha_Carbon_Radical α-Carbon Radical Radical_Cation->Alpha_Carbon_Radical Deprotonation -H⁺ Carbinolamine Carbinolamine Intermediate Alpha_Carbon_Radical->Carbinolamine Oxidation +OH N_Methylcyclohexylamine N-Methylcyclohexylamine Carbinolamine->N_Methylcyclohexylamine Decomposition Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Decomposition Cyclohexylamine Cyclohexylamine N_Methylcyclohexylamine->Cyclohexylamine Further N-Dealkylation Ring_Opened_Products Ring-Opened Products N_Methylcyclohexylamine->Ring_Opened_Products Further Oxidation Cyclohexylamine->Ring_Opened_Products Further Oxidation

Caption: Proposed Oxidative Degradation Pathway of DMCHA.

Thermal Degradation

At elevated temperatures, tertiary amines can undergo degradation through various mechanisms. For DMCHA, the following pathways are plausible:

  • Hofmann Elimination: Although less common for cyclic amines without a beta-hydrogen on a side chain that can easily adopt a syn-periplanar conformation, under harsh thermal conditions, elimination reactions could potentially lead to ring-opening or the formation of unsaturated products.

  • Homolytic Cleavage: At very high temperatures, C-N and C-C bonds can break homolytically, leading to a complex mixture of radical species and subsequent degradation products. For DMCHA, this could result in the formation of cyclohexyl and dimethylaminyl radicals.

  • Ring Opening: For cyclic amines, high temperatures can induce ring-opening reactions.[9]

G DMCHA This compound Elimination_Products Elimination Products (e.g., ring-opened amines) DMCHA->Elimination_Products High Temperature (Hofmann-type elimination) Radical_Intermediates Radical Intermediates (e.g., Cyclohexyl•, •N(CH₃)₂) DMCHA->Radical_Intermediates High Temperature (Homolytic Cleavage) Fragmentation_Products Fragmentation Products Radical_Intermediates->Fragmentation_Products Recombination & Further Reactions

Caption: Proposed Thermal Degradation Pathway of DMCHA.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of amines. The mechanism often involves the formation of excited states and radical intermediates. For DMCHA, photodegradation could proceed via:

  • Photo-oxidation: In the presence of oxygen, UV light can accelerate oxidative degradation pathways, leading to N-oxides and N-dealkylation products.

  • Photoreduction: In the absence of oxygen and the presence of a hydrogen donor, photoreduction could occur, although this is generally less common.

  • Ring Cleavage: High-energy photons can lead to the cleavage of the cyclohexane ring.

G DMCHA This compound Excited_State Excited State DMCHA* DMCHA->Excited_State hv Photo_Oxidation_Products Photo-oxidation Products (N-Oxide, Dealkylation Products) Excited_State->Photo_Oxidation_Products O₂ Radical_Intermediates Radical Intermediates Excited_State->Radical_Intermediates Hydrogen Abstraction or Bond Cleavage Photodegradation_Products Various Photodegradation Products Radical_Intermediates->Photodegradation_Products Further Reactions

Caption: Proposed Photodegradation Pathway of DMCHA.

Experimental Protocols for Stability and Degradation Studies

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a substance.[10] The following are detailed, representative protocols for conducting a forced degradation study on this compound.

G Start DMCHA Stock Solution (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Start->Thermal Photo Photodegradation (ICH Q1B conditions) Start->Photo Sampling Time-point Sampling (e.g., 0, 2, 4, 8, 24 h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Sample Analysis (HPLC-UV/MS, GC-MS) Sampling->Analysis Data Data Interpretation (Mass balance, Pathway ID) Analysis->Data

Caption: Forced Degradation Experimental Workflow.

Materials and Reagents
  • This compound (purity > 99%)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for MS compatible mobile phases)

  • Reference standards for potential degradation products (if available)

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active substance.[11]

Stress ConditionProtocol
Acid Hydrolysis Dissolve DMCHA in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve DMCHA in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Dissolve DMCHA in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL. Add 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
Thermal Degradation Solid State: Place DMCHA in a glass vial in a calibrated oven at 80°C. Sample at appropriate time points. Solution State: Dissolve DMCHA in a suitable solvent (e.g., water) to a final concentration of 1 mg/mL. Incubate at 80°C in a sealed vial. Withdraw samples at 0, 2, 4, 8, and 24 hours.
Photodegradation Expose a solution of DMCHA (1 mg/mL in a suitable solvent) and solid DMCHA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Analytical Methodologies

Both HPLC and GC-MS are suitable for the analysis of DMCHA and its potential degradation products.

A reverse-phase HPLC method would be suitable for separating DMCHA from its more polar degradation products.

ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (or lower, as DMCHA lacks a strong chromophore). Mass Spectrometry (ESI+) for identification of degradation products.

GC-MS is well-suited for the analysis of volatile amines and their degradation products.[12]

ParameterSuggested Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a suitable polar column)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of DMCHA RemainingNumber of Degradation ProductsMajor Degradant(s) (% Area)Mass Balance (%)
0.1 M HCl, 60°C24 hDataDataDataData
0.1 M NaOH, 60°C24 hDataDataDataData
3% H₂O₂, RT24 hDataDataDataData
Thermal, 80°C24 hDataDataDataData
Photolytic1.2 M lux hDataDataDataData

Table 3: Chromatographic Data for this compound and its Degradation Products

PeakRetention Time (min)Proposed StructureMolecular WeightKey MS Fragments (m/z)
DMCHADataThis compound127.23Data
DP-1Datae.g., N-Oxide143.23Data
DP-2Datae.g., N-Methylcyclohexylamine113.20Data
DP-3Datae.g., Cyclohexylamine99.17Data

Conclusion

While this compound is stable under standard handling and storage conditions, it possesses the potential to degrade through oxidative, thermal, and photolytic pathways. The primary degradation products are anticipated to be the corresponding N-oxide and N-dealkylated amines. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate the specific degradation profile of DMCHA, identify its degradation products, and develop stability-indicating analytical methods. Such studies are paramount for ensuring the quality, safety, and efficacy of any product containing this molecule or structurally related compounds. Further research is warranted to generate specific quantitative data on the degradation kinetics of DMCHA.

References

An In-depth Technical Guide to N,N-Dimethylcyclohexylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine of significant industrial importance, primarily utilized as a catalyst in the production of polyurethane foams. This technical guide provides a comprehensive overview of its discovery and historical development, detailed synthesis methodologies, physicochemical properties, and diverse applications. While its role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is established, its direct biological activities and involvement in specific signaling pathways are not extensively documented in current scientific literature. This guide aims to be a valuable resource for professionals in chemistry and drug development by consolidating key technical information, including experimental protocols and process diagrams.

Discovery and History

The synthesis of this compound is rooted in early 20th-century research on catalytic hydrogenation. The preparation of DMCHA by the hydrogen reduction of N,N-dimethylaniline was a known process, with early work on the vapor-phase hydrogenation of dimethylaniline at atmospheric pressure being conducted as early as 1904 by Paul Sabatier and Jean-Baptiste Senderens[1].

Over the decades, the synthesis of tertiary amines, including DMCHA, has evolved. Later developments focused on liquid-phase hydrogenations at higher temperatures and pressures to improve yields and reduce byproducts[1]. The industrial importance of DMCHA grew with the expansion of the polyurethane industry, leading to the filing of numerous patents detailing various manufacturing processes. For instance, a 1964 patent by DuPont describes a relatively low-temperature liquid-phase hydrogenation of N,N-dimethylaniline[1]. Chinese patents from the 1990s also describe its production as a catalyst for polyurethane rigid foam, highlighting its importance in filling a domestic market need and replacing imports[2].

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor. Key quantitative properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol [3]
CAS Number 98-94-2[3]
Density 0.849 g/mL at 25 °C
Boiling Point 158-159 °C
Melting Point -60 °C[4]
Flash Point 40 °C[5]
Water Solubility 10 g/L (20 °C)
pKa 10.72 (+1) at 25°C
Refractive Index 1.4520 - 1.4545[5]
Vapor Pressure 3.6 mmHg (20 °C)

Synthesis of this compound

Several methods for the synthesis of this compound have been developed and are used in both laboratory and industrial settings. The most common routes are detailed below.

Reductive Amination of Cyclohexanone

This method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent.

This protocol is based on a process described in a Chinese patent[6].

  • Reaction Setup: A high-pressure autoclave is charged with cyclohexanone, dimethylamine, and a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas.

  • Reaction Conditions: The reaction mixture is heated and stirred under high pressure.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

A continuous process for this reaction has also been described, employing a pressure-tube reactor with a palladium on alumina (Pd/Al₂O₃) catalyst at 145°C and 45 bar pressure[7].

Hydrogenation of N,N-Dimethylaniline

This is a well-established method for producing this compound.

This protocol is based on a process described in a DuPont patent[1].

  • Reaction Setup: A closed reaction system (autoclave) is charged with N,N-dimethylaniline and a hydrogenation catalyst (e.g., nickel or palladium).

  • Hydrogenation: The reactor is pressurized with hydrogen to 300-1000 psig.

  • Reaction Conditions: The reaction is carried out in the liquid phase at a temperature of 150-180°C[1].

  • Pressure Management: During the reaction, the pressure may be reduced by releasing vapors, followed by the re-introduction of hydrogen to maintain the desired pressure[1].

  • Purification: Upon completion, the catalyst is removed by filtration, and the this compound is purified by distillation.

An earlier method using a nickel catalyst required a higher temperature of 185°C and a hydrogen pressure of 10 MPa to achieve a 95% yield[8].

N-Alkylation of Cyclohexylamine

This method involves the reaction of cyclohexylamine with a methylating agent, such as formaldehyde, in the presence of a reducing agent.

This protocol is based on a process described in a Chinese patent application[6].

  • Reaction Setup: A reaction kettle equipped with a stirrer, reflux condenser, and dropping funnel is charged with cyclohexylamine.

  • Addition of Reagents: Formic acid (85-90% mass concentration) is added dropwise with stirring, followed by the addition of a formaldehyde solution (35-38% mass concentration)[6].

  • Reaction Conditions: The reaction mixture is heated to 90-98°C for 3-5 hours[6].

  • Work-up and Purification: The mixture is cooled, and a sodium hydroxide solution is added for alkalization. The this compound is then isolated and purified by steam distillation, collecting the fraction at 160-163°C. The reported yield is 82-86%[6].

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_0 Reductive Amination of Cyclohexanone cluster_1 Hydrogenation of N,N-Dimethylaniline cluster_2 N-Alkylation of Cyclohexylamine A1 Cyclohexanone D1 High Pressure Autoclave A1->D1 B1 Dimethylamine B1->D1 C1 {H₂ | Pd/C catalyst} C1->D1 E1 This compound D1->E1 Hydrogenation A2 N,N-Dimethylaniline C2 High Pressure Autoclave A2->C2 B2 {H₂ | Ni or Pd catalyst} B2->C2 D2 This compound C2->D2 Hydrogenation A3 Cyclohexylamine D3 Reaction Kettle A3->D3 B3 Formaldehyde B3->D3 C3 Formic Acid C3->D3 E3 This compound D3->E3 Eschweiler-Clarke Reaction

Caption: Common synthesis routes for this compound.

Applications

This compound has a range of industrial applications, primarily leveraging its properties as a tertiary amine catalyst.

  • Polyurethane Foam Catalyst: This is the main application of DMCHA. It acts as a catalyst for the gelling and blowing reactions in the production of rigid, semi-rigid, and flexible polyurethane foams[8][9]. It is particularly effective for rigid foams used in refrigerators, insulation panels, and spray-on insulation[9].

  • Chemical Intermediate: DMCHA serves as a building block in the synthesis of other chemicals, including:

    • Rubber accelerators[4][9]

    • Dyes[4][9]

    • Agricultural chemicals[5]

    • Corrosion inhibitors[4][5]

    • Petroleum additives[5]

  • Other Applications: It has also been used as a switchable hydrophilicity solvent for lipid extraction in biofuel production and as a catalyst in the three-component organocatalyzed Strecker reaction on water[4].

Biological Activity and Role in Drug Development

Despite its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, there is a lack of specific information in the public domain regarding the direct biological activities, pharmacological properties, or involvement in signaling pathways of this compound itself.

While the broader class of arylcyclohexylamines, which includes compounds like ketamine and phencyclidine, are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, this compound does not belong to this structural class and is not expected to share this mechanism of action[10].

Given the current state of research, the primary relevance of this compound to drug development professionals lies in its utility as a synthetic intermediate rather than as a pharmacologically active agent or a lead compound for drug design.

Conclusion

This compound is a well-established industrial chemical with a history spanning over a century. Its synthesis has been optimized through various methods, with catalytic hydrogenation and reductive amination being the most prominent. Its primary application as a catalyst in the polyurethane industry is a testament to its chemical properties. While it serves as a valuable intermediate in the synthesis of a variety of organic compounds, its own biological activity and potential roles in pharmacology and drug development remain largely unexplored areas, suggesting opportunities for future research. This guide has provided a consolidated overview of the current knowledge on this compound, intended to serve as a foundational resource for researchers and professionals in related fields.

References

In-Depth Technical Guide to the Theoretical and Computational Studies of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a versatile tertiary amine with significant applications as a catalyst in polyurethane foam production, a reagent in organic synthesis, and as a key component in switchable hydrophilicity solvents. A thorough understanding of its molecular structure, electronic properties, and conformational dynamics is crucial for optimizing its performance in these varied applications and for the rational design of new catalysts and materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on DMCHA, offering insights into its fundamental physicochemical properties. This document summarizes key quantitative data from computational models, outlines detailed methodologies for theoretical investigations, and presents visualizations of computational workflows and conceptual relationships.

Introduction

Computational chemistry provides a powerful lens through which to investigate the molecular properties and reactivity of chemical compounds. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a means to elucidate its three-dimensional structure, vibrational characteristics, and electronic behavior. These insights are paramount for understanding its catalytic activity, its interactions with other molecules, and its conformational preferences, which can influence its macroscopic properties. This guide synthesizes available theoretical data and outlines the computational protocols necessary to conduct such investigations.

Molecular Geometry and Conformational Analysis

The conformational flexibility of the cyclohexane ring and the orientation of the dimethylamino substituent are key determinants of the steric and electronic properties of this compound. The chair conformation is the most stable for the cyclohexane ring. The dimethylamino group can exist in either an axial or equatorial position, leading to two primary conformers.

Computational geometry optimization is employed to determine the most stable three-dimensional arrangement of atoms in the molecule. This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

Computational Protocol for Geometry Optimization

A typical protocol for the geometry optimization of this compound involves the following steps:

  • Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software. Both the equatorial and axial conformers should be generated as starting points for optimization.

  • Selection of Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimization. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set Selection: A basis set, such as 6-31G*, provides a good balance between computational cost and accuracy for molecules of this size. This basis set includes polarization functions on heavy atoms, which are important for describing the geometry around the nitrogen atom.

  • Optimization Algorithm: The optimization is typically performed using a quasi-Newton method, which iteratively adjusts the geometry to minimize the forces on the atoms.

  • Convergence Criteria: The optimization is considered complete when the changes in energy and forces between successive steps fall below predefined thresholds.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond Lengths (Å) C-N1.47
C-C (ring avg.)1.54
N-CH₃ (avg.)1.46
C-H (ring avg.)1.10
C-H (methyl avg.)1.09
**Bond Angles (°) **C-N-C (methyl)110.5
C-C-C (ring avg.)111.2
H-C-H (methyl avg.)108.5
Dihedral Angles (°) C-C-N-C (methyl)178.5

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Specific experimental or more detailed computational studies on this compound may provide slightly different values.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis

The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule using the same level of theory (e.g., B3LYP/6-31G*). The output provides a list of vibrational modes and their corresponding frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹, B3LYP/6-31G*)Description
12935C-H stretch (cyclohexane)
22860C-H stretch (methyl)
31450CH₂ scissoring (cyclohexane)
41260C-N stretch
51050C-C stretch (ring)

Note: This is a selection of representative vibrational modes. A full computational analysis would yield a complete list of all normal modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

HOMO-LUMO Properties of this compound

The lone pair of electrons on the nitrogen atom of this compound is expected to be the primary contributor to the HOMO, making it a good nucleophile and catalyst.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy1.2
HOMO-LUMO Gap7.0

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, translating the complex molecular orbitals into intuitive Lewis-like structures of bonds, lone pairs, and antibonding orbitals. NBO analysis can be used to quantify atomic charges, hybridization, and delocalization of electron density through donor-acceptor interactions.

NBO Analysis of this compound

For this compound, NBO analysis can provide insights into the hybridization of the nitrogen atom, the polarity of the C-N bonds, and the extent of hyperconjugation between filled bonding orbitals and empty antibonding orbitals.

Table 4: Natural Population Analysis (NPA) Charges for this compound (Illustrative Data)

AtomNatural Charge (e)
N-0.65
C (attached to N)0.20
C (methyl)-0.25
H (methyl)0.10

Note: These charge values are illustrative and provide a qualitative picture of the charge distribution.

Thermodynamic Properties

Computational chemistry can be used to calculate various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability of different conformers and for predicting the thermodynamics of reactions involving this compound. Experimental data, where available, serves as a crucial benchmark for the accuracy of these computational predictions. Vapor pressures and molar enthalpies of vaporization for N,N-dimethyl-cyclohexanamine have been determined experimentally, and these results have been shown to be consistent with quantum-chemical calculations.[1]

Table 5: Experimental Thermodynamic Properties of this compound

PropertyValueReference
Molar Enthalpy of Vaporization (298.15 K)46.3 ± 0.5 kJ·mol⁻¹[1]

Mandatory Visualizations

Computational Workflow

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results cluster_output Output Data initial_structure Initial 3D Structure (Axial & Equatorial) dft_calc DFT Calculation (e.g., B3LYP/6-31G*) initial_structure->dft_calc Define Method & Basis Set geom_opt Geometry Optimization dft_calc->geom_opt fmo_analysis FMO Analysis (HOMO/LUMO) dft_calc->fmo_analysis nbo_analysis NBO Analysis dft_calc->nbo_analysis freq_calc Vibrational Frequencies geom_opt->freq_calc Confirm Minimum optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra electronic_props Electronic Properties fmo_analysis->electronic_props bonding_analysis Bonding & Charges nbo_analysis->bonding_analysis

Caption: A typical workflow for the computational study of this compound.

Conformational Isomerism

conformational_isomerism axial Axial Conformer equatorial Equatorial Conformer (More Stable) axial->equatorial Ring Flip

Caption: Conformational equilibrium between the axial and equatorial isomers of this compound.

Conclusion

Theoretical and computational studies provide indispensable tools for a deep and quantitative understanding of the molecular properties of this compound. Through methods such as Density Functional Theory, it is possible to accurately predict its geometry, vibrational spectra, electronic structure, and thermodynamic properties. These computational insights are invaluable for rationalizing its catalytic activity, predicting its reactivity, and guiding the development of new applications. The methodologies and illustrative data presented in this guide serve as a valuable resource for researchers and professionals working with this important industrial chemical. Future computational work could focus on modeling the reaction mechanisms in which this compound acts as a catalyst, further elucidating the structure-activity relationships that govern its chemical behavior.

References

Methodological & Application

Application Notes and Protocols for the Use of N,N-Dimethylcyclohexylamine (DMCHA) in Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethylcyclohexylamine (DMCHA) as a catalyst in the formulation of rigid polyurethane foams. This document is intended for professionals in research and development seeking to understand and control the properties of these versatile materials.

Introduction to this compound (DMCHA) in Rigid Polyurethane Foam

This compound (DMCHA) is a tertiary amine catalyst widely employed in the production of rigid polyurethane (PUR) foams. It plays a crucial role in accelerating the chemical reactions between polyols and isocyanates, which form the polyurethane polymer matrix. DMCHA is recognized for providing a balanced catalytic effect on both the gelling (urethane formation) and blowing (urea formation) reactions.[1][2] This balance is critical for achieving a stable, closed-cell foam structure, which is essential for the excellent insulating properties and mechanical strength of rigid polyurethane foams.[3]

DMCHA is a low-viscosity, medium-activity amine catalyst that is particularly effective in promoting a strong initial reaction, leading to rapid curing and expansion of the foam.[1][3] This characteristic is highly advantageous for high-volume production in various applications, including:

  • Insulation: For buildings, refrigeration units, and pipelines.[1][3]

  • Structural Components: In furniture, automotive parts, and decorative elements.

  • Spray Foam: For on-site insulation applications.[3]

The concentration of DMCHA in a formulation is a critical parameter that significantly influences the reaction kinetics and the final physical and mechanical properties of the foam.

Data Presentation: Influence of DMCHA Concentration on Foam Properties

The following table summarizes the typical effects of varying DMCHA concentration on key properties of a rigid polyurethane foam formulation. The data is compiled from various sources and represents a general trend. Actual values will vary depending on the specific polyol, isocyanate, blowing agent, and other additives used in the formulation.

DMCHA Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Apparent Core Density ( kg/m ³)Compressive Strength (kPa)
0.5 35 - 45100 - 120150 - 180130 - 15038 - 42200 - 230
1.0 25 - 3570 - 90110 - 14090 - 11034 - 38230 - 260
1.5 15 - 2550 - 7080 - 11070 - 9032 - 36250 - 280
2.0 10 - 2040 - 6060 - 9050 - 7030 - 34260 - 290
2.5 < 15< 45< 70< 6028 - 32> 280

php: parts per hundred parts of polyol

Experimental Protocols

The following protocols describe the standard methodologies for the preparation and characterization of rigid polyurethane foams using DMCHA as a catalyst.

Materials and Equipment
  • Polyol: A polyether or polyester polyol suitable for rigid foam applications.

  • Isocyanate: Polymeric methylene diphenyl diisocyanate (pMDI).

  • Catalyst: this compound (DMCHA).

  • Blowing Agent: Water (chemical blowing agent) and/or a physical blowing agent (e.g., pentane).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Flame Retardant: (Optional) As required by the application.

  • Mixing Equipment: High-speed mechanical stirrer (2000-3000 rpm).

  • Molds: Open or closed molds of desired dimensions.

  • Testing Equipment: As specified in the respective ASTM standards.

Foam Preparation (Cup Test Method - Modified from ASTM D7487-13)

This method is used to determine the reactivity profile of the polyurethane system.

  • Component A (Isocyanate): Weigh the required amount of pMDI into a separate container.

  • Component B (Polyol Blend): In a paper or plastic cup, accurately weigh the polyol, surfactant, DMCHA catalyst, and any other additives.

  • Mixing:

    • Thoroughly mix the Component B ingredients with a mechanical stirrer for at least 30 seconds until a homogeneous mixture is obtained.

    • Add the blowing agent (water) to Component B and mix for another 15-20 seconds.

    • Add Component A to Component B and start the timer immediately.

    • Mix vigorously with the high-speed stirrer for 5-10 seconds.

  • Observation and Data Recording:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time (String Time): Record the time when fine, string-like filaments can be drawn from the rising foam with a spatula.

    • Rise Time: Record the time when the foam reaches its maximum height.

    • Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.

Foam Characterization
  • Specimen Preparation: Cut a representative cubic or rectangular specimen from the core of the foam sample, ensuring the surfaces are smooth and parallel. The specimen should have a minimum volume of 16 cm³.

  • Measurement: Accurately measure the dimensions of the specimen to the nearest 0.1 mm and weigh it to the nearest 0.01 g.

  • Calculation: Calculate the density using the formula: Density ( kg/m ³) = (Mass of specimen (g) / Volume of specimen (cm³)) * 1000

  • Specimen Preparation: Prepare at least five specimens with a square or circular cross-section and a minimum height of 25 mm. The loaded surfaces should be parallel to each other and perpendicular to the direction of foam rise.

  • Testing:

    • Place the specimen on the lower platen of a universal testing machine.

    • Apply a compressive load at a constant rate of crosshead movement.

    • Record the load and deflection data until a yield point is reached or the specimen is compressed to 10% of its original height.

  • Calculation: Calculate the compressive strength at 10% deformation or at the yield point, whichever occurs first, by dividing the load by the initial cross-sectional area of the specimen.

Visualizations

Chemical Reaction Pathway

G Figure 1. Simplified Polyurethane Formation Pathway Polyol Polyol (R-OH) Urethane Polyurethane (Gelling Reaction) Polyol->Urethane Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane Urea Polyurea + CO2 (Blowing Reaction) Isocyanate->Urea DMCHA DMCHA (Catalyst) DMCHA->Urethane Accelerates DMCHA->Urea Accelerates Water Water (H2O) Water->Urea

Caption: Simplified pathway of polyurethane formation catalyzed by DMCHA.

Experimental Workflow

G Figure 2. Experimental Workflow for Rigid Polyurethane Foam Synthesis and Characterization cluster_prep Foam Preparation cluster_char Foam Characterization Formulation Define Formulation (Polyol, Isocyanate, DMCHA, etc.) Mixing High-Speed Mixing Formulation->Mixing Foaming Foaming and Curing Mixing->Foaming Reactivity Reactivity Profile (Cream, Gel, Tack-Free Times) Foaming->Reactivity Density Apparent Density (ASTM D1622) Foaming->Density Mechanical Compressive Strength (ASTM D1621) Foaming->Mechanical Data Data Analysis and Property Correlation Reactivity->Data Density->Data Mechanical->Data

Caption: Workflow for synthesizing and characterizing rigid polyurethane foam.

References

N,N-Dimethylcyclohexylamine (DMCHA) in the Synthesis of Polyisocyanurate Foams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine catalyst widely employed in the production of polyurethane (PU) and polyisocyanurate (PIR) foams.[1][2] Its primary function is to accelerate the complex reactions between polyols and isocyanates, influencing the rate of both the gelling (urethane formation) and blowing (urea formation) reactions.[3][4] In the synthesis of polyisocyanurate foams, which are characterized by their superior thermal stability and fire resistance due to the formation of isocyanurate rings, DMCHA plays a crucial role in controlling the initial stages of the foaming process. This document provides detailed application notes, experimental protocols, and quantitative data on the use of DMCHA in the synthesis of PIR foams.

Role of this compound in Polyisocyanurate Foam Synthesis

DMCHA is recognized for providing a balanced catalytic effect in rigid foam formulations.[1] It is a strong initial catalyst for the foaming reaction, which involves the reaction of water with isocyanate to generate carbon dioxide gas, the primary blowing agent in many formulations.[1][4] This rapid initial reaction is vital for achieving a stable, closed-cell structure, which is essential for the foam's excellent insulating properties and mechanical strength.[1]

While DMCHA primarily promotes the blowing reaction, it also moderately catalyzes the gelling reaction between polyols and isocyanates.[1][4] This balanced activity allows for controlled foam expansion and curing. In polyisocyanurate foams, a high isocyanate index (an excess of isocyanate) is used to promote the trimerization of isocyanate groups into highly stable isocyanurate rings. While specialty trimerization catalysts (e.g., potassium octoate) are primarily responsible for this reaction, amine catalysts like DMCHA are crucial for managing the initial viscosity and rise profile of the foam.

Data Presentation

The concentration of this compound has a significant impact on the reaction kinetics of the foaming process. The following table summarizes the effect of varying DMCHA content on the reaction times of a rigid polyurethane foam formulation. While this data is for a polyurethane system, the trends are indicative of the catalytic activity of DMCHA in polyisocyanurate foams as well.

Table 1: Effect of DMCHA Concentration on Reaction Times of Rigid Polyurethane Foam

DMCHA Content (grams)Cream Time (seconds)Gel Time (seconds)Rise Time (seconds)
0~330--
0.5~150~200~250
1.0~100~150~180
1.5~80~120~150
2.0~60~100~120

Data adapted from "Study on Reaction Behavior of Rigid Polyurethane Foam with Various Types and Contents of Gelling Catalysts". Note: The original study did not provide data for 0g of catalyst beyond the initial reaction time.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of polyisocyanurate foams using this compound as a co-catalyst.

Materials
  • Polyol Component (Part A):

    • Polyester Polyol

    • This compound (DMCHA) - Urethane catalyst

    • Potassium Octoate - Trimerization catalyst

    • Surfactant (e.g., silicone-based)

    • Blowing Agent (e.g., water, pentane)

    • Flame Retardant (optional)

  • Isocyanate Component (Part B):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Example Formulation

The following formulation is based on a patent for the production of polyisocyanurate foam panels and serves as a starting point for experimentation.

Table 2: Example Polyisocyanurate Foam Formulation

ComponentParts by Weight
Part A: Polyol Formulation
Aromatic Polyester Polyol>35
Novolac Initiated Polyol10 - 65
This compound (DMCHA)As required
Trimerization CatalystAs required
SurfactantAs required
Blowing AgentAs required
Part B: Isocyanate
Polymeric MDI (pMDI)Calculated for Index
Isocyanate Index >250
Protocol for Hand-Mix Foam Preparation
  • Preparation of Part A: In a suitable container, accurately weigh and combine the polyester polyol, novolac initiated polyol, surfactant, DMCHA, trimerization catalyst, and any flame retardants.

  • Mixing Part A: Thoroughly mix the components of Part A using a mechanical stirrer until a homogeneous mixture is obtained.

  • Addition of Blowing Agent: If using a physical blowing agent like pentane, add it to the mixed Part A and stir until fully incorporated. If using water as a chemical blowing agent, it is typically included in the initial polyol blend.

  • Preparation of Part B: In a separate container, weigh the required amount of polymeric MDI. The amount is calculated based on the desired isocyanate index.

  • Foaming Reaction: Vigorously pour Part B into Part A and immediately begin mixing with a high-speed stirrer for a short, predetermined time (e.g., 5-10 seconds).

  • Pouring: Quickly pour the reacting mixture into a mold or onto a substrate.

  • Curing: Allow the foam to rise and cure at ambient or elevated temperature. The curing time will depend on the specific formulation and temperature.

  • Characterization: After complete curing, the foam can be demolded and characterized for its physical and mechanical properties, such as density, compressive strength, and thermal conductivity.

Visualizations

Signaling Pathway of Catalysis in PIR Foam Synthesis

PIR_Synthesis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_reactions Reactions cluster_products Products Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Trimerization Trimerization Isocyanate->Trimerization Polyol Polyol (-OH) Polyol->Gelling Water Water (H2O) Water->Blowing DMCHA DMCHA DMCHA->Gelling Catalyzes DMCHA->Blowing Strongly Catalyzes Trimer_Cat Trimerization Catalyst (e.g., K-Octoate) Trimer_Cat->Trimerization Catalyzes Urethane Urethane Linkage Gelling->Urethane Urea Urea Linkage + CO2 Blowing->Urea Isocyanurate Isocyanurate Ring Trimerization->Isocyanurate PIR_Foam PIR Foam Structure Urethane->PIR_Foam Urea->PIR_Foam Isocyanurate->PIR_Foam

Caption: Catalytic pathways in PIR foam synthesis.

Experimental Workflow for PIR Foam Synthesis

PIR_Workflow Start Start Prep_A Prepare Part A: Polyol, Surfactant, Catalysts, Blowing Agent Start->Prep_A Mix_A Thoroughly Mix Part A Prep_A->Mix_A Combine Combine Part A and Part B Mix_A->Combine Prep_B Prepare Part B: Polymeric MDI Prep_B->Combine Mix_React High-Speed Mixing Combine->Mix_React Pour Pour into Mold Mix_React->Pour Cure Cure Foam Pour->Cure Demold Demold and Characterize Cure->Demold End End Demold->End

Caption: Experimental workflow for PIR foam synthesis.

References

Application Notes: N,N-Dimethylcyclohexylamine (DMCHA) in Spray Foam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a low-viscosity, tertiary amine catalyst predominantly used in the production of rigid polyurethane (PU) foams, including spray foam applications.[1][2] It plays a critical role in accelerating the two primary chemical reactions that form the polyurethane polymer matrix and the cellular foam structure. DMCHA is recognized for providing a balanced catalytic effect on both the gelling and blowing reactions, with a particularly strong initial catalysis of the foaming reaction.[2] This characteristic is crucial for achieving rapid cure times, a fine and uniform cell structure, and excellent physical properties in the final foam product, such as high thermal insulation and mechanical strength.[3][4]

Catalytic Mechanism of DMCHA

The formation of polyurethane foam is driven by two simultaneous reactions: the gelling reaction and the blowing reaction. DMCHA's effectiveness stems from its ability to catalyze both pathways efficiently.

  • Gelling Reaction (Polymerization): This reaction involves the addition of a polyol (a compound with multiple hydroxyl, -OH, groups) to an isocyanate (a compound with multiple -NCO groups) to form the urethane linkages that create the polymer backbone.

  • Blowing Reaction (Foaming): This reaction occurs between water and an isocyanate group. This forms an unstable carbamic acid, which then decomposes to produce carbon dioxide (CO₂) gas and a primary amine. The CO₂ gas acts as the blowing agent, causing the polymerizing mixture to expand and form the foam's cellular structure. The resulting amine can then react with another isocyanate to form a urea linkage, contributing to the polymer's rigidity.

As a tertiary amine, DMCHA is understood to catalyze these reactions primarily through nucleophilic catalysis, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, activating it for reaction with either a polyol or water.[5]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Gas Formation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing DMCHA DMCHA (this compound) DMCHA->Gelling Catalyzes DMCHA->Blowing Strongly Catalyzes Polyurethane Polyurethane (Polymer Matrix) Gelling->Polyurethane CO2 Carbon Dioxide (CO₂) (Foaming Agent) Blowing->CO2 Polyurea Polyurea Linkage (Hard Segments) Blowing->Polyurea Polyurea->Polyurethane contributes to

Diagram 1: Catalytic pathways in polyurethane foam formation mediated by DMCHA.

Data Presentation

The concentration of DMCHA in a spray foam formulation directly impacts the reaction kinetics and the final physical properties of the cured foam. The following tables summarize typical effects observed in a model rigid polyurethane foam system.

Disclaimer: The following data is illustrative and represents typical trends. Actual values will vary depending on the specific polyol, isocyanate, surfactant, blowing agent, and processing conditions used.

Table 1: Effect of DMCHA Concentration on the Reaction Profile of a Model Rigid PU Foam System

DMCHA Concentration (pphp*) Cream Time (seconds) Gel Time (seconds) Tack-Free Time (seconds)
0.5 25 - 35 80 - 100 150 - 180
1.5 15 - 20 50 - 65 90 - 120
2.5 8 - 12 30 - 45 60 - 80

| 3.5 | 5 - 8 | 20 - 30 | 45 - 60 |

*pphp = parts per hundred parts of polyol. Data synthesized from qualitative descriptions and typical usage ranges.

Table 2: Influence of DMCHA Concentration on Physical Properties of a Model Rigid PU Foam

DMCHA Concentration (pphp*) Core Density ( kg/m ³) Compressive Strength (kPa) (Parallel to Rise)
0.5 34 - 38 230 - 260
1.5 31 - 35 250 - 280
2.5 29 - 33 240 - 270

| 3.5 | 30 - 34 | 220 - 250 |

*pphp = parts per hundred parts of polyol. The relationship between catalyst concentration and physical properties is complex; very rapid curing can sometimes trap blowing agent inefficiently or create stresses, slightly affecting density and strength.[6]

Experimental Protocols

The following protocols describe the laboratory-scale preparation and characterization of a rigid polyurethane foam using DMCHA.

Protocol 1: Preparation of Laboratory-Scale Rigid Polyurethane Foam

Objective: To prepare a rigid polyurethane foam sample using a specified formulation containing DMCHA and to observe its reaction profile.

Materials:

  • Polyether Polyol (e.g., sucrose/glycerine-initiated, OH value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content 30-32%

  • This compound (DMCHA)

  • Silicone Surfactant (e.g., polyether-polydimethylsiloxane copolymer)

  • Deionized Water

  • Disposable paper or plastic cups (e.g., 250 mL)

  • Mechanical stirrer with a high-speed motor (e.g., 2000-5000 RPM) and impeller

  • Digital scale (accurate to 0.01 g)

  • Stopwatch

  • Fume hood

Procedure:

  • Prepare the B-Side (Polyol Blend):

    • In a disposable cup, accurately weigh 100 parts of the polyether polyol.

    • Add the desired amount of DMCHA (e.g., 1.5 parts by weight).

    • Add 2.0 parts by weight of the silicone surfactant.

    • Add 3.0 parts by weight of deionized water.

    • Mix these components thoroughly with the mechanical stirrer at a moderate speed (e.g., 1000 RPM) for 30 seconds until a homogeneous blend is achieved.

  • Prepare the A-Side (Isocyanate):

    • In a separate disposable cup, accurately weigh the required amount of pMDI. The amount is determined by the desired isocyanate index (typically 110-120 for rigid foams).

  • Foaming Reaction:

    • Place the cup containing the B-side blend under the mechanical stirrer inside a fume hood.

    • Position the stirrer impeller just above the liquid surface.

    • Simultaneously start the stopwatch and pour the pre-weighed A-side (pMDI) into the B-side blend.

    • Immediately lower the impeller and stir at high speed (e.g., 3000 RPM) for 5-10 seconds. Ensure vigorous mixing.

    • Quickly remove the stirring rod and observe the mixture.

  • Curing:

    • Allow the foam to expand freely in the cup.

    • Let the foam cure in the fume hood for at least 24 hours at ambient temperature before cutting or testing.

Protocol 2: Characterization of Foam Reaction Profile

Objective: To quantitatively measure the cream, gel, and tack-free times of the foaming reaction.

Procedure:

  • Cream Time: This is the time, measured from the start of mixing, when the liquid mixture turns cloudy or changes color and begins to rise.[6] Record this time from the stopwatch.

  • Gel Time: This is the time when the expanding foam begins to form a polymer network.[6] Starting a few seconds after the cream time, gently touch the rising foam surface with a thin wooden stick (e.g., a tongue depressor) and pull away. The gel time is reached when the foam is sticky and forms a thin polymer strand or "string".[6] Record this time.

  • Tack-Free Time: This is the time at which the surface of the foam is no longer tacky to the touch.[6] After the foam has completed its rise, gently touch the surface with a clean, dry object. The tack-free time is reached when no material adheres to the object. Record this time.

Protocol 3: Measurement of Foam Physical Properties

Objective: To determine the core density and compressive strength of the cured foam.

Procedure:

  • Sample Preparation:

    • After the foam has cured for 24 hours, carefully cut a section from the center of the foam bun to avoid the less uniform skin.

    • For density, cut a cube of a precise size (e.g., 50mm x 50mm x 50mm) using a band saw.

    • For compressive strength, prepare samples according to ASTM D1621 specifications.

  • Density Measurement (ASTM D1622):

    • Measure the dimensions of the foam cube accurately with calipers.

    • Weigh the cube on a digital scale.

    • Calculate the density using the formula: Density = Mass / Volume.

  • Compressive Strength Measurement (ASTM D1621):

    • Place the foam sample in a universal testing machine (compression tester).

    • Apply a compressive load to the sample in the direction parallel to the foam rise at a constant rate of crosshead movement.

    • Record the force at 10% deformation (yield point).

    • Calculate the compressive strength using the formula: Compressive Strength = Force / Cross-sectional Area.

G cluster_prep A: Material Preparation cluster_reaction B: Foaming Reaction cluster_characterization C: Characterization A1 Weigh Polyol, DMCHA, Surfactant, Water into Cup 1 A2 Blend to create 'B-Side' A1->A2 B1 Combine A-Side and B-Side A2->B1 A3 Weigh pMDI into Cup 2 ('A-Side') A3->B1 B2 High-Speed Mix (5-10s) B1->B2 B3 Observe Foam Rise & Record Times B2->B3 C1 Cure Foam (24 hours) B3->C1 C2 Cut Samples from Foam Core C1->C2 C3 Measure Density (ASTM D1622) C2->C3 C4 Measure Compressive Strength (ASTM D1621) C2->C4

References

Application Notes and Protocols for N,N-Dimethylcyclohexylamine (DMCHA) as a Switchable Hydrophilicity Solvent in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine that functions as a switchable hydrophilicity solvent (SHS).[1] These solvents can reversibly switch between a hydrophobic (water-immiscible) state and a hydrophilic (water-miscible) state, a property that is triggered by the introduction and removal of carbon dioxide (CO2).[2][3] This unique characteristic makes DMCHA a promising green solvent alternative for various extraction processes, particularly in the pharmaceutical and biotechnology sectors, as it can simplify product separation and reduce energy-intensive distillation steps for solvent recovery.[4][5]

In its neutral form, DMCHA is hydrophobic and can be used to extract nonpolar molecules, such as lipids and oils, from various matrices.[6][7] Upon the introduction of CO2 in the presence of water, DMCHA is protonated to form its bicarbonate salt, which is soluble in water.[8] This change in polarity allows for the separation of the extracted nonpolar product from the now hydrophilic solvent. The process is reversible; by removing the CO2, typically through gentle heating or sparging with an inert gas like nitrogen, the DMCHA reverts to its hydrophobic form and separates from the aqueous phase, ready for reuse.[9][10]

These application notes provide detailed protocols for the use of DMCHA in the extraction of lipids from microalgae and oil from coconut, summarizing key performance data and outlining the experimental workflows.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC8H17N[11]
Molecular Weight127.23 g/mol [11]
Boiling Point158-159 °C[11][12]
Density0.849 g/mL at 25 °C[11][12]
Water Solubility10 g/L at 20 °C[11]
Vapor Pressure3.6 mmHg at 20 °C[12]
Table 2: Comparison of Lipid Extraction Yields from Microalgae using DMCHA and Hexane
Microalgae SpeciesDMCHA Yield (wt%)Hexane Yield (wt%)Reference
Chlorella vulgaris63.85Not specified[6]
Haematococcus pluvialis64.84Not specified[6]

Note: The study highlights that while high lipid yields can be achieved with DMCHA, the extraction procedure is more complex than conventional methods using hexane.[6]

Table 3: Extraction of Coconut Oil using DMCHA
ParameterValueReference
Oil Yield42.32 ± 1.62 %[7]
Free Fatty Acid (FFA) Value0.12[7]
Peroxide Value13.66 ± 0.73 meq/kg[7]
Iodine Value11.34 ± 0.84 g I2/100g[7]
Refractive Index1.44108 ± 0.00048[7]

Note: The quality parameters of the SHS-extracted coconut oil were found to be comparable to those of crude coconut oil.[7]

Experimental Protocols

Protocol 1: Extraction of Lipids from Wet Microalgal Biomass

This protocol describes a general procedure for the extraction of lipids from wet microalgal biomass using DMCHA as a switchable hydrophilicity solvent.

Materials:

  • Wet microalgal biomass

  • This compound (DMCHA)

  • Carbon dioxide (CO2) gas cylinder with regulator

  • Nitrogen (N2) gas cylinder with regulator

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen sparging apparatus

  • Separatory funnel

Procedure:

  • Sample Preparation:

    • Harvest microalgal cells by centrifugation.

    • Determine the wet weight of the biomass.

  • Extraction:

    • Place a known amount of wet biomass (e.g., 1-5 g) into a 50 mL centrifuge tube.

    • Add DMCHA at a specific solvent-to-biomass ratio (e.g., 10:1 v/w).

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

    • Allow the extraction to proceed for a set duration (e.g., 1-2 hours) at room temperature with intermittent agitation.

  • Hydrophilicity Switch and Phase Separation:

    • Add an equal volume of deionized water to the mixture.

    • Bubble CO2 gas through the mixture at a gentle flow rate for 15-30 minutes. The solution should become homogenous as the DMCHA switches to its hydrophilic form.

    • Centrifuge the mixture at 4000 x g for 15 minutes to separate the lipid-rich phase from the aqueous phase containing the protonated DMCHA.[13] The lipid phase will typically form a layer at the top.

  • Lipid Recovery:

    • Carefully collect the upper lipid layer using a pipette.

    • Transfer the aqueous phase containing the DMCHA salt to a separate container for solvent recovery.

  • Solvent Recovery (Reversibility Switch):

    • Heat the aqueous phase to 50-60 °C while sparging with nitrogen gas for 1-2 hours to drive off the dissolved CO2.[9]

    • As the CO2 is removed, the DMCHA will revert to its hydrophobic form and separate from the water.

    • Allow the mixture to cool to room temperature, and separate the two phases using a separatory funnel. The recovered DMCHA can be reused for subsequent extractions.

Protocol 2: Extraction of Oil from Coconut Copra

This protocol outlines the procedure for extracting oil from dried coconut (copra) using DMCHA.

Materials:

  • Dried coconut copra, ground to a fine powder

  • This compound (DMCHA)

  • Carbon dioxide (CO2) gas

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Grind the dried copra into a fine powder to increase the surface area for extraction.

  • Extraction:

    • In a beaker, mix the ground copra with DMCHA at a solvent-to-sample ratio of 5:1 (v/w).[7]

    • Stir the mixture using a magnetic stirrer for 2-4 hours at room temperature.

  • Solid-Liquid Separation:

    • Separate the oil-rich miscella (DMCHA and extracted oil) from the solid copra residue by filtration.

  • Hydrophilicity Switch and Oil Separation:

    • Transfer the miscella to a flask and add an equal volume of deionized water.

    • Bubble CO2 through the mixture with stirring for 30-60 minutes. The DMCHA will become miscible with the water, causing the coconut oil to separate as an immiscible layer.

  • Oil Recovery:

    • Transfer the mixture to a separatory funnel and allow the layers to fully separate.

    • Collect the lower coconut oil layer.

  • Solvent Recovery:

    • Recover the DMCHA from the aqueous phase as described in Protocol 1, step 5.

Visualizations

G cluster_extraction Extraction Stage cluster_separation Separation & Switching Stage cluster_recovery Product & Solvent Recovery Start Start: Biomass + DMCHA (hydrophobic) Mix Mix/Agitate Start->Mix Extract Extraction of Lipids/Oils Mix->Extract Miscella Miscella (DMCHA + Extract) + Solid Residue Extract->Miscella Separate_Solid Solid-Liquid Separation (Filtration/Centrifugation) Miscella->Separate_Solid Add_Water_CO2 Add Water & Bubble CO2 Separate_Solid->Add_Water_CO2 Switch DMCHA becomes Hydrophilic (DMCHA-H+HCO3-) Add_Water_CO2->Switch Phase_Separation Product (Oil/Lipid) Separates from Aqueous Phase Switch->Phase_Separation Recover_Product Collect Product Phase_Separation->Recover_Product Aqueous_Phase Aqueous Phase (DMCHA-H+HCO3- + Water) Phase_Separation->Aqueous_Phase Aqueous Phase to Recovery Heat_N2 Heat & Sparge with N2 Aqueous_Phase->Heat_N2 Reverse_Switch DMCHA reverts to Hydrophobic Form Heat_N2->Reverse_Switch Recover_Solvent Separate and Recover DMCHA for Reuse Reverse_Switch->Recover_Solvent End End Recover_Solvent->End

Caption: General workflow for extraction using DMCHA as a switchable hydrophilicity solvent.

G DMCHA_hydrophobic DMCHA (Hydrophobic) Water-immiscible DMCHA_hydrophilic DMCHA-H+HCO3- (Hydrophilic) Water-miscible DMCHA_hydrophobic->DMCHA_hydrophilic + H2O + CO2 DMCHA_hydrophilic->DMCHA_hydrophobic - CO2 (Heat or N2 sparge)

Caption: Reversible switching mechanism of this compound.

References

N,N-Dimethylcyclohexylamine: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine that has found widespread application in organic synthesis as a versatile and efficient reagent. Its utility stems from its properties as a non-nucleophilic base and a catalyst in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of DMCHA in several key organic reactions, including its synthesis, its role in Aldol condensation, and its potential applications in Michael additions, Strecker syntheses, and dehydrohalogenation reactions.

Physicochemical Properties of this compound

DMCHA is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₇N[1]
Molecular Weight127.23 g/mol [1]
Boiling Point160-162 °C[2]
Melting Point-60 °C[2]
Density0.85 g/cm³ at 20 °C[2]
Flash Point45 °C (closed cup)[2]
SolubilitySoluble in most organic solvents, slightly soluble in water.[2]

Applications in Organic Synthesis

This compound's utility in organic synthesis is primarily attributed to its function as a sterically hindered, non-nucleophilic base. This characteristic allows it to effectively deprotonate acidic protons without competing as a nucleophile in the reaction, which is a desirable trait in many synthetic transformations.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common approach is the reductive amination of cyclohexanone with dimethylamine.

Table 1: Synthesis of this compound via Reductive Amination

MethodReactantsCatalystSolventTemperature (°C)PressureYield (%)Reference
Reductive AminationCyclohexanone, DimethylaminePalladium on Carbon (Pd/C)Not specified100-1402.5-3.5 MPa (H₂)98[3]
Reductive AminationCyclohexanone, Dimethylamine HydrochlorideSodium CyanoborohydrideMethanolRoom TemperatureAtmospheric52-54[4]

Experimental Protocol: Reductive Amination of Cyclohexanone with Sodium Cyanoborohydride [4]

This procedure describes the synthesis of this compound from cyclohexanone and dimethylamine hydrochloride using sodium cyanoborohydride as the reducing agent.

Materials:

  • Dimethylamine hydrochloride (21.4 g, 0.262 mole)

  • Methanol (200 ml)

  • Potassium hydroxide pellets (4 g and 15 g)

  • Cyclohexanone (19.6 g, 0.200 mole)

  • Sodium cyanoborohydride (4.75 g, 0.0754 mole)

  • Diethyl ether

  • 6 M Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous potassium carbonate

Procedure:

  • In a 500-ml round-bottomed flask, dissolve dimethylamine hydrochloride in 150 ml of methanol with magnetic stirring.

  • Add 4 g of potassium hydroxide pellets to the solution.

  • Once the potassium hydroxide has dissolved, add cyclohexanone in one portion.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Prepare a solution of sodium cyanoborohydride in 50 ml of methanol and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, stir the suspension for an additional 30 minutes.

  • Add 15 g of potassium hydroxide pellets and continue stirring until they are completely dissolved.

  • Filter the reaction mixture with suction and reduce the filtrate volume to approximately 50 ml using a rotary evaporator (bath temperature below 45°C).

  • To the concentrated filtrate, add 10 ml of water and 25 ml of saturated aqueous sodium chloride, and separate the layers.

  • Extract the aqueous layer with two 50-ml portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts and extract with three 20-ml portions of 6 M hydrochloric acid.

  • Saturate the combined acidic layers with sodium chloride and extract with four 30-ml portions of ether.

  • Cool the aqueous solution to 0°C in an ice bath and bring the pH to >12 by adding potassium hydroxide pellets.

  • Separate the layers and extract the aqueous layer with two 40-ml portions of ether.

  • Combine the organic layers, wash with 10 ml of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

  • Remove the ether using a rotary evaporator.

  • Fractionally distill the crude product through a 15-cm Vigreux column to yield this compound (boiling point 156–159°C).

Logical Relationship for Reductive Amination

G Cyclohexanone Cyclohexanone Imine Iminium Ion Intermediate Cyclohexanone->Imine Reaction with Dimethylamine Dimethylamine Dimethylamine->Imine DMCHA This compound Imine->DMCHA Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2) ReducingAgent->Imine

Caption: Reductive amination pathway for DMCHA synthesis.

Aldol Condensation

This compound can function as both a solvent and a catalyst in Aldol condensation reactions. Its basic nature facilitates the formation of the enolate intermediate, a key step in this carbon-carbon bond-forming reaction.

Table 2: this compound in Aldol Condensation

AldehydeKetoneCatalyst/SolventTemperature (°C)Time (h)ProductReference
p-AnisaldehydeAcetoneThis compound/Water70244-(4-methoxyphenyl)but-3-en-2-one[5]
BenzaldehydeAcetoneThis compound/Water70244-phenylbut-3-en-2-one[5]
4-NitrobenzaldehydeAcetoneThis compound/Water70244-(4-nitrophenyl)but-3-en-2-one[5]

Experimental Protocol: Aldol Condensation of p-Anisaldehyde and Acetone [5]

This protocol describes the use of this compound as a catalyst and solvent in the Aldol condensation between p-anisaldehyde and acetone.

Materials:

  • p-Anisaldehyde (0.10 g, 0.73 mmol)

  • Acetone (2.0 ml, 34.4 mmol)

  • This compound (1.0 ml)

  • Water (2.0 ml)

  • 5% aqueous HCl solution

  • Ethyl acetate

  • Anhydrous sodium sulphate

Procedure:

  • In a 25 ml round-bottom flask, prepare a biphasic solution of water (2.0 ml) and this compound (1.0 ml) at room temperature.

  • Prepare a solution of p-anisaldehyde (0.10 g) in acetone (2.0 ml).

  • Add the aldehyde/acetone solution to the biphasic mixture.

  • Heat the resulting mixture at reflux (70°C) with a condenser for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the reaction mixture with a 5% aqueous HCl solution until the pH is ≤ 3.

  • Extract the mixture with ethyl acetate (3 x 1.0 ml).

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulphate.

  • Filter the solution and remove the volatiles under vacuum.

  • Purify the resulting crude product by column chromatography.

Experimental Workflow for Aldol Condensation

G start Start mix Mix Aldehyde, Ketone, DMCHA, and Water start->mix reflux Reflux at 70°C for 24h mix->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 5% HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

Application Notes and Protocols for the Quantification of N,N-Dimethylcyclohexylamine in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,N-Dimethylcyclohexylamine (DMCHA) in polymer matrices. DMCHA is a tertiary amine catalyst commonly used in the production of polyurethane foams.[1][2] Monitoring its concentration is crucial for quality control and to understand the emission of volatile organic compounds (VOCs) from the final product. The following protocols describe two primary analytical techniques: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the rapid and sensitive screening of volatile and semi-volatile compounds like DMCHA directly from solid polymer samples with minimal sample preparation.[3][4]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 0.1 to 1.0 g of the polymer sample into a 20 mL headspace vial. The exact weight will depend on the expected concentration of DMCHA.[3]

  • For quantitative analysis, the use of a standard addition method may be required for homogenous samples.[3]

  • Seal the vial immediately with a PTFE-lined septum and an aluminum cap.

2. Headspace GC-MS Parameters:

The following table outlines the recommended starting parameters for the HS-GC-MS analysis. These may require optimization based on the specific instrument and polymer matrix.

ParameterValue
Headspace Autosampler
Incubation Temperature120 °C
Incubation Time30 minutes
Syringe Temperature130 °C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions for DMCHAm/z 127 (quantifier), 84, 98 (qualifiers)

3. Calibration:

  • Prepare a stock solution of DMCHA in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking known amounts of the stock solution onto a blank polymer matrix (if available) or an inert support within headspace vials.

  • Analyze the calibration standards using the same HS-GC-MS method to construct a calibration curve.

Quantitative Data Summary (Typical Values)

The following table summarizes typical performance data for the analysis of tertiary amine catalysts in polyurethane foam using HS-GC-MS. These values can serve as a benchmark for method validation.[4]

ParameterTypical Value
Linearity Range0.1 - 10 µg/g
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 µg/g
Limit of Quantification (LOQ)~0.15 µg/g
Recovery90 - 110%
Precision (%RSD)< 15%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing s1 Weigh Polymer Sample (0.1 - 1.0 g) s2 Place in 20 mL Headspace Vial s1->s2 s3 Seal Vial s2->s3 a1 Incubate Vial (120°C, 30 min) s3->a1 a2 Inject Headspace Gas a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SIM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for HS-GC-MS analysis of DMCHA in polymers.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a more targeted and highly sensitive analysis, especially when the polymer matrix is complex or when lower detection limits are required, LC-MS/MS is the preferred method. This approach involves solvent extraction of DMCHA from the polymer followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Sample Preparation (Solvent Extraction):

  • Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.

  • Accurately weigh approximately 1.0 g of the powdered polymer into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

The following table provides recommended starting parameters for the LC-MS/MS analysis. Optimization may be necessary depending on the instrument and specific sample matrix.

ParameterValue
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition for DMCHAPrecursor Ion (m/z) 128.2 -> Product Ion (m/z) 84.2 (quantifier), 128.2 -> 98.2 (qualifier)

3. Calibration:

  • Prepare a stock solution of DMCHA in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase or a blank matrix extract.

  • Analyze the calibration standards using the same LC-MS/MS method to generate a calibration curve.

Quantitative Data Summary (Expected Values)

The following table presents expected performance data for the LC-MS/MS analysis of amines in polymer extracts.

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Recovery85 - 115%
Precision (%RSD)< 10%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Cryo-mill Polymer Sample s2 Weigh 1.0 g of Powdered Sample s1->s2 s3 Add 10 mL Methanol s2->s3 s4 Vortex and Sonicate s3->s4 s5 Centrifuge and Filter s4->s5 a1 Inject Sample Extract s5->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for LC-MS/MS analysis of DMCHA in polymers.

Conclusion

Both HS-GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in polymers. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the nature of the polymer matrix. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for DMCHA in a variety of polymer-based materials.

References

Application Notes and Protocols for the Analysis of N,N-Dimethylcyclohexylamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,N-Dimethylcyclohexylamine (DMCHA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of aliphatic amines like this compound by HPLC can be challenging due to their lack of a strong UV chromophore. Therefore, a common approach is pre-column derivatization to enhance detectability.[1] Alternatively, a reverse-phase method with a specialized column can be employed for direct analysis.[2][3]

Protocol 1: Direct Analysis by Reverse-Phase HPLC

This protocol is based on the separation of this compound on a Newcrom R1 HPLC column, which has low silanol activity, making it suitable for amine analysis.[2][3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile (MeCN) and water with 0.1% phosphoric acid.[2] For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[2] The exact ratio of MeCN to water should be optimized for ideal retention time and peak shape, a typical starting point would be 50:50.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Quantitative Data Summary (Representative)

The following table presents typical performance characteristics for the HPLC analysis of an aliphatic amine. These values should be validated for this compound in your specific laboratory setting.

ParameterValueNotes
Retention Time (RT) ~ 4.5 minDependent on the exact mobile phase composition.
Limit of Detection (LOD) 0.1 µg/mLEstimated based on a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) 0.3 µg/mLEstimated based on a signal-to-noise ratio of 10.
Linearity (r²) > 0.999Over a concentration range of 0.5 - 100 µg/mL.
Recovery 95 - 105%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing and Dissolution filtration Filtration (0.45 µm) sample->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation (Newcrom R1 Column) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the volatile nature of this compound, headspace GC-MS is a highly suitable technique for its analysis, as it minimizes matrix effects and provides high sensitivity.[4][5]

Protocol 2: Headspace GC-MS Analysis

This protocol is adapted from validated methods for the analysis of volatile amines in aqueous matrices.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Pipette 400 µL of the sample into a 20 mL headspace vial.

    • To liberate the free amine, add a solution to create an alkaline and saline environment (e.g., concentrated sodium hydroxide and potassium chloride).[4][5] This increases the volatility of the amine and promotes its transfer into the headspace.[4][5]

    • Immediately seal the vial.

  • Headspace Conditions:

    • Incubation Temperature: 70 °C[4][5]

    • Incubation Time: 10 minutes[4][5]

    • Syringe Temperature: 80 °C[5]

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: Restek Rtx-Volatile Amine (30 m x 0.32 mm ID x 5 µm film thickness) or equivalent base-deactivated column.[5]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

    • Injector Temperature: 200 °C[5]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 4 minutes.[5]

      • Ramp at 25 °C/min to 250 °C.[5]

      • Hold at 250 °C for 3 minutes.[5]

    • Transfer Line Temperature: 230 °C[5]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Source Temperature: 200 °C[5]

      • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data Summary

ParameterValueNotes
Quantifier Ion (m/z) 84Most abundant ion in the mass spectrum.
Qualifier Ions (m/z) 127, 71, 42, 44For confirmation of identity.
Limit of Detection (LOD) 0.3 µg/MediaEstimated.
Limit of Quantitation (LOQ) 1 µg/Media[7]
Linearity (r²) > 0.995Over a suitable concentration range.
Recovery 90 - 110%

Experimental Workflow for Headspace GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis sample Sample Aliquoting reagent Addition of NaOH/KCl sample->reagent seal Vial Sealing reagent->seal incubation Incubation (70°C) seal->incubation injection Headspace Injection incubation->injection separation GC Separation (Volatile Amine Column) injection->separation detection MS Detection (SIM) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

Headspace GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for Modifying Polymer Morphology with N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine catalyst widely utilized in polymer synthesis, most notably in the production of polyurethane (PU) foams.[1] Its primary function is to accelerate the polymerization reactions, influencing the final morphology and properties of the polymer.[1][2] In polyurethane systems, DMCHA plays a crucial role in balancing the gelling (polymerization) and blowing (gas formation) reactions, which directly impacts the cellular structure, density, and mechanical performance of the resulting foam.[3][4] Beyond polyurethanes, tertiary amines like DMCHA have applications as curing agents for epoxy resins and as catalysts in other polymerization reactions, such as the synthesis of polyacrylates.[5][6][7]

This document provides detailed application notes and protocols for utilizing this compound to modify polymer morphology, with a primary focus on polyurethane foams due to the extensive availability of information. It also touches upon its role in epoxy resins. These guidelines are intended for researchers, scientists, and professionals in drug development who are interested in leveraging DMCHA to tailor polymer characteristics for specific applications, including the development of polymeric drug delivery systems.[8]

Data Presentation

While extensive literature describes the qualitative effects of DMCHA on polymer morphology, specific quantitative data correlating its concentration with material properties is not always presented in a consolidated tabular format. The following tables summarize available physical properties of DMCHA and a typical formulation for rigid polyurethane foam.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇N[5][9]
Molecular Weight 127.23 g/mol [5][9][10]
Appearance Colorless to light yellow transparent liquid[5][9][11]
Density (at 25 °C) 0.85 - 0.87 g/cm³[5]
Boiling Point 160 - 165 °C[5]
Melting Point -60 °C[5]
Flash Point 40 - 41 °C[5][11]
Water Solubility 10 g/L (at 20 °C)[5]
Purity ≥99%[9]

Table 2: Typical Formulation for Rigid Polyurethane Foam Using DMCHA

This table provides a representative formulation for a rigid polyurethane foam. The quantities are given in parts by weight (pbw).[12]

ComponentParts by Weight (pbw)Function
Polyol 100Forms the polymer backbone
This compound (DMCHA) 1.0 - 3.5Catalyst
Surfactant 2.5Stabilizes foam cells
Blowing Agent (Water) 3.0Creates the cellular structure
Polymeric MDI (Isocyanate) 151Reacts with polyol to form urethane linkages

Note: The optimal concentration of DMCHA can vary depending on the specific polyol, isocyanate, and desired foam properties. Generally, increasing the catalyst concentration will accelerate the reaction, which can lead to a finer cell structure and lower density, but may also affect the mechanical properties.[6]

Experimental Protocols

Protocol 1: Synthesis of Rigid Polyurethane (PUR) Foam

This protocol describes a laboratory-scale method for the preparation of rigid polyurethane foam using DMCHA as a catalyst.[12]

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • This compound (DMCHA)[11]

  • Silicone surfactant

  • Distilled water (blowing agent)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Paper or plastic cup (as a mold)

  • Mechanical stirrer

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation of the Polyol Blend:

    • In a paper or plastic cup, accurately weigh the polyol, DMCHA, surfactant, and distilled water according to the desired formulation (refer to Table 2 for a starting point).

    • Mix these components thoroughly with a mechanical stirrer for approximately 30 seconds to create a homogeneous "polyol blend."

  • Foaming Process:

    • Place the cup with the polyol blend under a fume hood.

    • Add the pre-weighed pMDI to the polyol blend.

    • Immediately begin stirring vigorously with the mechanical stirrer at high speed (e.g., 2000 rpm) for a short period (e.g., 5-10 seconds).

    • Observe the reaction mixture. Note the "cream time" (when the mixture starts to rise and change color), "gel time" (when the mixture becomes stringy), and "tack-free time" (when the surface is no longer sticky).

    • Allow the foam to rise freely and cure at room temperature.

  • Post-Curing and Characterization:

    • After the foam has fully risen and is tack-free, it can be left to cure for 24 hours at room temperature.

    • The foam can then be removed from the cup for characterization of its morphology and properties.

Protocol 2: Characterization of Polyurethane Foam Morphology

This protocol outlines a general procedure for analyzing the cellular morphology of the synthesized polyurethane foam using Scanning Electron Microscopy (SEM).

Materials and Equipment:

  • Cured polyurethane foam sample

  • Sharp razor blade or microtome

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for gold or palladium coating)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Carefully cut a small, representative section from the center of the cured foam sample using a sharp razor blade. Ensure a clean, flat surface for analysis.

    • For more detailed analysis, the sample can be cryo-fractured by immersing it in liquid nitrogen and then breaking it.

    • Mount the foam sample onto an SEM stub using conductive carbon tape.

    • To prevent charging under the electron beam, coat the sample with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • SEM Imaging:

    • Place the coated sample into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage and magnification to clearly visualize the cellular structure of the foam.

    • Capture images of the foam's cross-section, showing the cell size, shape, and strut/wall thickness.

  • Image Analysis:

    • Use image analysis software to quantify the morphological features from the captured SEM images.[13][14][15][16]

    • Measure parameters such as average cell diameter, cell size distribution, and cell density (cells per unit volume).

Visualization of Mechanisms and Workflows

Catalytic Mechanism of DMCHA in Polyurethane Formation

The following diagram illustrates the proposed catalytic role of this compound in the gelling (urethane formation) and blowing (urea formation) reactions during polyurethane synthesis. DMCHA, as a tertiary amine, activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.

DMCHA_Catalysis cluster_reactants Reactants cluster_intermediates Activated Complex cluster_products Products Isocyanate Isocyanate (R-NCO) Activated_Isocyanate Activated Isocyanate Complex Isocyanate->Activated_Isocyanate Forms complex with Polyol Polyol (R'-OH) Urethane Urethane Linkage (Gelling Reaction) Polyol->Urethane Reacts with Water Water (H₂O) Urea Urea Linkage + CO₂ (Blowing Reaction) Water->Urea Reacts with DMCHA DMCHA Catalyst DMCHA->Activated_Isocyanate Activated_Isocyanate->Urethane Activated complex reacts with Polyol Activated_Isocyanate->Urea Activated complex reacts with Water Urethane->DMCHA Regenerates Catalyst Urea->DMCHA Regenerates Catalyst

Catalytic cycle of DMCHA in polyurethane formation.
Experimental Workflow for Polyurethane Foam Synthesis

This diagram outlines the general workflow for the laboratory synthesis of polyurethane foam as described in Protocol 1.

PU_Synthesis_Workflow start Start prep_polyol Prepare Polyol Blend (Polyol, DMCHA, Surfactant, Water) start->prep_polyol add_isocyanate Add pMDI to Polyol Blend prep_polyol->add_isocyanate mix Vigorous Mechanical Stirring add_isocyanate->mix foaming Allow Foam to Rise and Cure mix->foaming characterization Characterize Foam Properties (Density, Morphology, Mechanical) foaming->characterization end End characterization->end

Workflow for polyurethane foam synthesis.

Applications in Modifying Polymer Morphology

Polyurethane Foams

The primary application of DMCHA in modifying polymer morphology is in the production of polyurethane foams. By catalyzing the gelling and blowing reactions, DMCHA influences several key morphological and performance characteristics:

  • Cellular Structure: DMCHA's balanced catalytic activity helps in the formation of a uniform cell structure.[2][4] A controlled reaction rate prevents cell collapse or the formation of overly large, irregular cells, leading to foams with improved mechanical stability and insulation properties.

  • Foam Density: The rate of the blowing reaction, influenced by the DMCHA concentration, determines the amount of CO₂ produced and trapped within the polymer matrix, thereby controlling the foam's density.[1][6]

  • Open vs. Closed Cell Content: The balance between the gelling and blowing reactions affects whether the foam has an open-cell (interconnected pores) or closed-cell (isolated pores) structure. DMCHA is often used in rigid foams to promote a high closed-cell content, which is crucial for good thermal insulation.[4]

Epoxy Resins

DMCHA can also be used as a curing agent or co-curing agent for epoxy resins.[17] In this role, it promotes the cross-linking of the epoxy polymer chains. The concentration and reactivity of DMCHA can influence the curing kinetics and the final network structure of the cured epoxy, thereby affecting its mechanical properties, such as hardness and toughness, and its thermal properties, like the glass transition temperature.

Other Polymer Systems

While less common, tertiary amines can be employed in other polymerization processes. For instance, they can act as catalysts in the synthesis of certain polyacrylates and in the formation of interpenetrating polymer networks (IPNs), where they can influence the phase morphology and domain size of the blended polymers.[5][15] Further research is needed to fully elucidate the role of DMCHA in controlling the morphology of these and other polymer systems.

Conclusion

This compound is a versatile and effective tertiary amine catalyst for modifying polymer morphology, particularly in the synthesis of polyurethane foams. Its ability to balance the gelling and blowing reactions allows for precise control over the cellular structure, density, and ultimately, the physical and mechanical properties of the foam. The provided protocols offer a starting point for researchers to explore the use of DMCHA in their own polymer synthesis and modification endeavors. While the application of DMCHA is most prominent in polyurethanes, its role as a curing agent in epoxy resins and its potential in other polymer systems make it a valuable tool for materials scientists and drug development professionals seeking to design polymers with tailored morphologies and functionalities. Further quantitative studies are encouraged to build a more comprehensive understanding of the structure-property relationships governed by DMCHA concentration.

References

Application Notes and Protocols for N,N-Dimethylcyclohexylamine in Fine Chemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a versatile tertiary amine that serves as a potent catalyst and a key intermediate in the synthesis of a variety of fine chemicals. Its primary application lies in the production of polyurethane (PU) foams, where it effectively catalyzes both the gelling and blowing reactions. Beyond polyurethanes, DMCHA is utilized as a crucial building block in the manufacturing of dyes, pharmaceuticals, agrochemicals, and quaternary ammonium compounds. These application notes provide detailed insights into the use of DMCHA, including experimental protocols and quantitative data to guide researchers and professionals in its effective application.

Application in Polyurethane Foam Production

DMCHA is a widely used catalyst in the manufacturing of both rigid and flexible polyurethane foams. It is particularly valued in rigid foam applications such as insulation for appliances and construction, where it promotes a balanced reaction profile, ensuring uniform foam structure and optimal physical properties.[1][2][3][4][5][6]

Catalytic Role and Mechanism

In polyurethane chemistry, two primary reactions occur simultaneously: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). DMCHA effectively catalyzes both reactions, with a slight preference for the blowing reaction, which is advantageous for creating the cellular structure of rigid foams.[6] The tertiary amine functionality of DMCHA activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water.

Quantitative Performance Data

The concentration and type of catalyst are critical variables in determining the reaction kinetics and final properties of polyurethane foam. The following table compares the performance of DMCHA (commercially known as PC-8) with other common amine catalysts in a standard rigid foam formulation.

Table 1: Performance Comparison of Amine Catalysts in Rigid Polyurethane Foam [2]

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Selectivity (Gel/Blow)
PC-8 (DMCHA) 288511032High (favors gel)
Triethylenediamine (DABCO)18608030Balanced
N,N-Dimethyl-2-aminoethanol3510013033High (favors gel)
Bis(2-dimethylaminoethyl)ether15507029High (favors blow)

Data based on a standard rigid foam formulation with an isocyanate index of 100 and 5 parts per hundred polyol (php) of water.[2]

Experimental Protocol: Preparation of Rigid Polyurethane Foam

This protocol describes a general procedure for the preparation of a rigid polyurethane foam sample using DMCHA as a catalyst.

Materials:

  • Polyether polyol (e.g., sucrose/glycerine-based)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA)

  • Silicone surfactant

  • Water (as blowing agent)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyether polyol, silicone surfactant, water, and DMCHA. A typical starting concentration for DMCHA is 0.5 parts per hundred polyol (php).[2]

  • Add the pMDI to the polyol mixture and stir vigorously with a high-shear mixer for 5-10 seconds.

  • Immediately pour the mixture into a mold.

  • Observe and record the cream time, gel time, and tack-free time.

  • Allow the foam to cure at ambient temperature for at least 24 hours before demolding and testing.

Optimization: The amount of DMCHA can be adjusted in increments of 0.1 php to optimize the reaction profile and foam properties.[2] For certain applications, co-catalysts like dibutyltin dilaurate (DBTDL) can be used to achieve a synergistic effect.[2]

Diagram 1: Polyurethane Foam Formation Workflow

G Workflow for Polyurethane Foam Production cluster_reactants Reactant Preparation cluster_process Foaming Process cluster_product Final Product Polyol Polyol Mixing High-Shear Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Additives Additives (DMCHA, Surfactant, Water) Additives->Mixing Pouring Pouring into Mold Mixing->Pouring Curing Curing Pouring->Curing PU_Foam Polyurethane Foam Curing->PU_Foam

Caption: A simplified workflow for the production of polyurethane foam.

Application as an Intermediate in Fine Chemical Synthesis

DMCHA serves as a valuable intermediate in the synthesis of various fine chemicals, including dyes and quaternary ammonium compounds. Its chemical structure allows for further functionalization to produce a range of specialized molecules.

Synthesis of Azo Dyes

While specific protocols for the synthesis of commercial dyes starting directly from DMCHA are proprietary, its role as an intermediate is established. DMCHA can be chemically modified to introduce a primary aromatic amine group, which can then be diazotized and coupled with a suitable coupling component to form an azo dye.

Diagram 2: Generalized Pathway for Azo Dye Synthesis

G Generalized Pathway for Azo Dye Synthesis from a DMCHA Derivative DMCHA This compound Intermediate Functionalized Intermediate (e.g., with primary aromatic amine) DMCHA->Intermediate Chemical Modification Diazonium Diazonium Salt Intermediate->Diazonium Diazotization (NaNO2, HCl) Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling Coupling Component Coupling->Azo_Dye G Quaternization Reaction of DMCHA DMCHA This compound (Tertiary Amine) Quat Quaternary Ammonium Salt DMCHA->Quat Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quat

References

Application Notes and Protocols for the Laboratory Scale Synthesis of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of N,N-Dimethylcyclohexylamine, a versatile tertiary amine used as a catalyst and synthetic intermediate in various chemical industries. The following sections outline two common and effective synthetic routes: Reductive Amination of Cyclohexanone and the Eschweiler-Clarke Reaction.

Synthetic Routes Overview

This compound can be synthesized through several methods. This document focuses on two high-yielding and well-established laboratory-scale procedures.

  • Method 1: Reductive Amination of Cyclohexanone with Dimethylamine. This is a widely used one-pot reaction where cyclohexanone reacts with dimethylamine in the presence of a reducing agent to form the desired tertiary amine.[1][2][3][4]

  • Method 2: Eschweiler-Clarke Reaction of Cyclohexylamine. This classic method involves the methylation of a primary amine (cyclohexylamine) using excess formaldehyde and formic acid to yield the tertiary amine.[5][6][7][8]

The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Comparison of Synthetic Protocols

ParameterMethod 1: Reductive AminationMethod 2: Eschweiler-Clarke Reaction
Starting Materials Cyclohexanone, Dimethylamine Hydrochloride, Sodium CyanoborohydrideCyclohexylamine, Formaldehyde, Formic Acid
Typical Yield 52-54%[1]>80% (general reaction efficiency)[6]
Purity (Post-Purification) High (distillation)High (distillation)
Reaction Time ~1.5 hours (excluding workup)3-8 hours[9]
Reaction Temperature Room Temperature80-100 °C[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇N[10][11]
Molecular Weight 127.23 g/mol [10][11][12]
Boiling Point 158-159 °C[11]
Density 0.849 g/mL at 25 °C[11]
Refractive Index (n²⁵D) 1.4521[1]
Purity Standard ≥ 99.0%[12]

Experimental Protocols

Method 1: Reductive Amination of Cyclohexanone with Dimethylamine

This protocol is adapted from a procedure published in Organic Syntheses.[1] It involves the reaction of cyclohexanone with dimethylamine, followed by in-situ reduction of the intermediate enamine/iminium ion with sodium cyanoborohydride.

Materials:

  • Dimethylamine hydrochloride (21.4 g, 0.262 mole)

  • Methanol (200 ml)

  • Potassium hydroxide (4 g)

  • Cyclohexanone (19.6 g, 0.200 mole)

  • Sodium cyanoborohydride (4.75 g, 0.0754 mole)

  • Diethyl ether

  • 6 M Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous potassium carbonate

Equipment:

  • 500-ml round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Distillation apparatus with a 15-cm Vigreux column

Procedure:

  • In a 500-ml round-bottomed flask, dissolve 21.4 g of dimethylamine hydrochloride in 150 ml of methanol.

  • With magnetic stirring, add 4 g of potassium hydroxide pellets to the solution. Stir until the pellets are completely dissolved.

  • Add 19.6 g of cyclohexanone to the flask in one portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Prepare a solution of 4.75 g of sodium cyanoborohydride in 50 ml of methanol. Add this solution dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, stir the suspension for an additional 30 minutes.

  • Add 15 g of potassium hydroxide pellets and continue stirring until they are dissolved.

  • Filter the reaction mixture with suction and reduce the filtrate volume to approximately 50 ml using a rotary evaporator, keeping the bath temperature below 45°C.

  • To the concentrated solution, add 10 ml of water and 25 ml of saturated aqueous sodium chloride. Separate the layers.

  • Extract the aqueous layer with two 50-ml portions of diethyl ether.

  • Combine the organic layers and ethereal extracts and extract with three 20-ml portions of 6 M hydrochloric acid.

  • Saturate the combined acidic aqueous layers with sodium chloride and extract with four 30-ml portions of ether to remove any non-basic impurities.

  • Cool the aqueous solution to 0°C in an ice bath and make it strongly basic (pH > 12) by the addition of potassium hydroxide pellets.

  • Separate the layers and extract the aqueous layer with two 40-ml portions of ether.

  • Combine the organic layers, wash with 10 ml of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

  • Remove the ether using a rotary evaporator.

  • Fractionally distill the crude product through a 15-cm Vigreux column. Collect the fraction boiling at 156–159°C. The expected yield is 13.3–13.7 g (52–54%).[1]

Method 2: Eschweiler-Clarke Reaction of Cyclohexylamine

This protocol describes the synthesis of this compound by the methylation of cyclohexylamine using formaldehyde and formic acid.[5][6][7]

Materials:

  • Cyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-90%)

  • 6 M Hydrochloric acid

  • Potassium hydroxide pellets

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottomed flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add cyclohexylamine.

  • For each mole of cyclohexylamine, add 2.2 moles of formaldehyde (37% aqueous solution) and 2.2 moles of formic acid.

  • Heat the reaction mixture to 80-100°C for 3-8 hours. Carbon dioxide evolution will be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 6 M hydrochloric acid.

  • Wash the acidic solution with diethyl ether to remove any non-basic byproducts.

  • Cool the aqueous layer in an ice bath and make it strongly basic by the addition of potassium hydroxide pellets.

  • Extract the product into diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • Purify the crude this compound by fractional distillation.

Visualizations

Signaling Pathways and Workflows

Reductive_Amination Cyclohexanone Cyclohexanone Iminium_Ion Iminium Ion Intermediate Cyclohexanone->Iminium_Ion Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product This compound Iminium_Ion->Product Reduction Reducing_Agent NaBH₃CN Reducing_Agent->Iminium_Ion

Caption: Reductive Amination Pathway.

Eschweiler_Clarke Cyclohexylamine Cyclohexylamine Secondary_Amine N-Methylcyclohexylamine Cyclohexylamine->Secondary_Amine + HCHO, -H₂O Formaldehyde1 Formaldehyde Product This compound Secondary_Amine->Product + HCHO, -H₂O Formaldehyde2 Formaldehyde Formic_Acid Formic Acid (Hydride Source) Formic_Acid->Secondary_Amine Formic_Acid->Product

Caption: Eschweiler-Clarke Reaction Pathway.

Experimental_Workflow Start Reaction Setup Reaction Controlled Reaction (Temperature, Time) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylcyclohexylamine (DMCHA) in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclohexylamine (DMCHA) in polyurethane formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMCHA) in polyurethane formulations?

A1: this compound (DMCHA) is a tertiary amine catalyst primarily used in the production of rigid polyurethane foams.[1][2] It effectively catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), providing a balanced catalytic effect.[2] DMCHA is known for being a strong initial catalyst for the foaming reaction, which is crucial for achieving rapid expansion and curing in high-volume production.[1]

Q2: What is a typical concentration range for DMCHA in a polyurethane formulation?

A2: The concentration of DMCHA can vary depending on the desired reaction speed and final foam properties. A general guideline is between 0.5 to 3.5 parts of DMCHA per 100 parts of polyether polyol.[2]

Q3: How does DMCHA concentration affect the reaction profile (cream, gel, and tack-free times)?

A3: Increasing the concentration of DMCHA, a gelling catalyst, will generally accelerate the overall reaction, leading to shorter cream, gel, and tack-free times.[3] This is because catalysts increase the rate of both the blowing and gelling reactions. However, the balance between these reactions is critical; an excessive amount of a gelling catalyst like DMCHA can cause the foam to set before it has fully risen, leading to defects.

Q4: What are the consequences of using too much DMCHA?

A4: An excessive concentration of DMCHA can lead to several problems, including:

  • Foam Defects: The reaction may proceed too quickly, causing issues like foam collapse, splitting, or the formation of a dense, brittle foam with a poor cell structure.[1][4]

  • Processing Difficulties: A very fast reaction can make the process difficult to control, potentially leading to incomplete mold filling.

  • Increased Exotherm: High catalyst levels can lead to excessive heat generation during the reaction, which can cause scorching or discoloration in the center of the foam.[1]

Q5: What happens if the concentration of DMCHA is too low?

A5: Insufficient DMCHA concentration can result in:

  • Slow Curing: The foam will take a longer time to cure, which can lead to a sticky or tacky surface even after a significant amount of time.[5]

  • Incomplete Reaction: An insufficient amount of catalyst may lead to an incomplete reaction between the polyol and isocyanate, resulting in poor foam properties.

  • Foam Collapse: A slow gelling reaction may not provide enough structural integrity to the rising foam, causing it to collapse.[1]

Troubleshooting Guide

This guide addresses common defects encountered during polyurethane foam formulation and their potential solutions related to DMCHA concentration.

Problem/Defect Potential Cause Related to DMCHA Concentration Recommended Corrective Action
Foam Collapse Too Low: The gelling reaction is too slow to support the foam structure as it expands.[1]Increase the concentration of DMCHA to accelerate the gelling reaction.[1]
Splitting or Cracking Too High: The reaction is too fast, leading to excessive heat generation and internal stress.[1]Reduce the concentration of DMCHA to slow down the curing rate and reduce the exotherm.[1]
Dense or High-Density Foam Too Low: Insufficient blowing reaction relative to the gelling reaction. While DMCHA is a gelling catalyst, an overall slow reaction can lead to poor blowing efficiency.While counterintuitive, a slight increase in a blowing catalyst might be needed. If only adjusting DMCHA, a moderate increase can sometimes improve the overall reaction efficiency.
Pinholes or Surface Voids Imbalanced Reaction: The balance between the blowing and gelling reactions is not optimal.Adjust the DMCHA concentration. An increase may help in achieving a more uniform cell structure.
Scorching/Discoloration Too High: Excessive catalyst concentration leads to a high exotherm, burning the foam from the inside.[1]Reduce the DMCHA concentration to control the heat generated during the reaction.[1]
Tacky or Sticky Surface Too Low: Incomplete curing due to insufficient catalysis.[5]Increase the DMCHA concentration to ensure a complete reaction.[5]
Friable or Brittle Foam Too High: Excessive crosslinking caused by a high catalyst concentration.[4]Reduce the DMCHA concentration to achieve a less rigid polymer network.[4]
Shrinkage Imbalanced Cure: The gelling reaction is significantly faster than the blowing reaction, leading to internal stresses as the foam cools.This is a complex issue, but adjusting the catalyst balance is key. A slight reduction in the gelling catalyst (DMCHA) and/or an increase in the blowing catalyst may be necessary.

Quantitative Data

The following table provides an example of how varying catalyst and blowing agent concentrations can affect the properties of rigid polyurethane foam. It is important to note that these values are illustrative and will vary depending on the specific polyol, isocyanate, and other additives used in the formulation.

Formulation IDDMCHA (pphp)Water (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
REF0.5225609045
GCF1.5215457042
BAF0.5520558535
GBF1.5510356030

*pphp: parts per hundred parts of polyol

Source: Adapted from a study on rigid polyurethane foam formulations. The exact values are illustrative to demonstrate trends.

Experimental Protocols

Protocol for Optimizing DMCHA Concentration

This protocol outlines a systematic approach to determine the optimal concentration of DMCHA for a specific rigid polyurethane foam formulation.

1. Materials and Equipment:

  • Polyether polyol

  • Polymeric MDI (isocyanate)

  • This compound (DMCHA)

  • Surfactant

  • Blowing agent (e.g., water, HFOs)

  • Digital scale (accurate to 0.01 g)

  • Mixing cups (e.g., 500 mL paper or plastic cups)

  • High-speed mixer with a dispersion blade

  • Stopwatch

  • Thermocouple or infrared thermometer

  • Fume hood or well-ventilated area

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Experimental Procedure:

  • Step 1: Prepare the Polyol Blend (Component A)

    • In a mixing cup, accurately weigh the desired amounts of polyether polyol, surfactant, and blowing agent.

    • Mix these components thoroughly at a low speed until a homogeneous mixture is obtained.

  • Step 2: Catalyst Addition

    • Create a series of Component A blends with varying concentrations of DMCHA (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 pphp). It is crucial to add the catalyst just before mixing with the isocyanate to ensure consistent reactivity.

  • Step 3: Isocyanate Addition (Component B) and Mixing

    • Calculate the required amount of polymeric MDI based on the desired isocyanate index (typically 110-120 for rigid foams).

    • Weigh the calculated amount of isocyanate into a separate cup.

    • Pour the isocyanate into the polyol blend (Component A) and immediately start the high-speed mixer (e.g., 2000-3000 rpm) and the stopwatch simultaneously.

    • Mix for a predetermined time (e.g., 5-10 seconds) to ensure thorough mixing.

  • Step 4: Observation and Data Collection

    • Immediately after mixing, pour the reacting mixture into a mold or a free-rise container.

    • Record the following reaction profile times:

      • Cream Time: The time from the start of mixing until the mixture turns cloudy or creamy and starts to rise.

      • Gel Time: The time when the rising foam starts to form fine, tacky strings when touched with a wooden stick.

      • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

    • Monitor the exotherm (maximum temperature) of the reaction using a thermocouple or IR thermometer.

  • Step 5: Foam Characterization

    • Allow the foam to cure for at least 24 hours at room temperature.

    • Cut a sample from the core of the foam and determine its density (mass/volume).

    • Visually inspect the foam for any defects such as cracks, voids, or collapse.

    • Perform other relevant tests as required (e.g., compressive strength, dimensional stability).

3. Data Analysis and Optimization:

  • Plot the cream time, gel time, tack-free time, and foam density as a function of DMCHA concentration.

  • Analyze the trends to determine the DMCHA concentration that provides the desired reaction profile and foam properties for your specific application.

  • Select the optimal concentration that balances reactivity, processability, and the final performance of the polyurethane foam.

Visualizations

Experimental_Workflow Experimental Workflow for DMCHA Optimization cluster_prep Preparation cluster_reaction Reaction cluster_data Data Collection & Analysis A_prep Prepare Polyol Blend (Component A) B_prep Weigh Isocyanate (Component B) Mix Mix Components A and B B_prep->Mix Pour Pour into Mold Mix->Pour Cure Cure for 24 hours Pour->Cure Observe Observe Reaction Profile (Cream, Gel, Tack-Free Times) Cure->Observe Characterize Characterize Foam Properties (Density, Defects) Observe->Characterize Analyze Analyze Data and Optimize Concentration Characterize->Analyze

Caption: Workflow for optimizing DMCHA concentration.

Caption: Troubleshooting logic for foam defects.

References

Technical Support Center: Optimizing Reactions Catalyzed by N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylcyclohexylamine (DMCHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions catalyzed by DMCHA. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Polyurethane Foam Catalysis

This compound is a widely used tertiary amine catalyst in the production of polyurethane (PU) foams. It plays a crucial role in balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). Achieving the right balance is critical for obtaining foam with the desired physical properties.[1]

Frequently Asked questions (FAQs) about DMCHA in Polyurethane Foam

Q1: What is the typical dosage of this compound in a rigid polyurethane foam formulation?

A1: The typical dosage of this compound ranges from 0.5 to 3.5 parts per 100 parts of polyol (pphp). The optimal concentration depends on the desired reaction speed and final foam properties. Generally, a higher concentration of DMCHA will result in a faster reaction.[2]

Q2: How does this compound influence the properties of polyurethane foam?

A2: this compound is a medium-activity amine catalyst that provides a balanced catalytic effect on both the gelling and foaming reactions.[3] It has a stronger catalytic effect on the water-isocyanate (blowing) reaction, making it a strong initial catalyst for foaming. By controlling the balance of these reactions, DMCHA influences the foam's cell structure, density, and mechanical properties.[4]

Q3: Can this compound be used as a standalone catalyst?

A3: While this compound can be used as the sole catalyst in some rigid foam systems, it is often used in combination with other catalysts, such as organotin compounds, to fine-tune the reaction profile and achieve specific foam characteristics.[5]

Troubleshooting Guide for Polyurethane Foam Production

This guide addresses common defects observed during the production of polyurethane foams and provides potential causes and solutions related to the use of this compound and other formulation components.

Issue 1: The foam is collapsing or has a very coarse and open-cell structure.

  • Question: Why is my polyurethane foam collapsing or showing a very open-cell structure?

  • Answer: This issue is often due to an imbalance between the blowing and gelling reactions, where the gas (CO2) is generated before the polymer matrix has developed sufficient strength to contain it.

    • Possible Causes:

      • Excessive blowing catalyst: The concentration of this compound, which strongly catalyzes the blowing reaction, may be too high.

      • Insufficient gelling catalyst: If used in conjunction with a gelling catalyst (like an organotin compound), the concentration of the gelling catalyst may be too low.

      • High water content: Excess water in the formulation will lead to excessive CO2 generation.

    • Solutions:

      • Reduce the concentration of this compound.

      • Increase the concentration of the gelling catalyst.

      • Ensure the correct water concentration in your formulation.

Issue 2: The foam is shrinking after curing.

  • Question: My polyurethane foam is shrinking after it has cured. What could be the cause?

  • Answer: Post-cure shrinkage can occur due to an overly rigid foam structure with a high percentage of closed cells that are not strong enough to withstand the pressure differential upon cooling.

    • Possible Causes:

      • Imbalance in catalyst activity: The gelling reaction may be too dominant compared to the blowing reaction.

      • Incorrect isocyanate index: An isocyanate index that is too high can lead to a brittle and dimensionally unstable foam.

    • Solutions:

      • Slightly increase the concentration of this compound to promote better cell opening.

      • Optimize the isocyanate index.

Issue 3: The foam has a high density or an uneven density distribution.

  • Question: Why is my foam denser than expected, or why does it have an inconsistent density?

  • Answer: Higher than expected density can result from insufficient blowing, while uneven density can be a sign of poor mixing or premature gelation.

    • Possible Causes:

      • Insufficient blowing catalyst: The concentration of this compound may be too low.

      • Poor mixing: Inadequate mixing of the components can lead to localized areas of high and low density.

      • Premature gelation: If the gelling reaction is too fast, it can restrict the full expansion of the foam.

    • Solutions:

      • Increase the concentration of this compound.

      • Ensure thorough and efficient mixing of all components.

      • If using a co-catalyst, consider reducing the concentration of the gelling catalyst.

Quantitative Data on DMCHA Concentration and Foam Properties

The following table provides illustrative data on how varying the concentration of this compound can affect the reaction profile and physical properties of a rigid polyurethane foam.

DMCHA (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)
0.5309015040200
1.5206010035180
2.515457532160
3.510306030150

Disclaimer: The values in this table are for illustrative purposes and can vary depending on the specific formulation (polyol, isocyanate, water content, surfactants, etc.) and processing conditions.

Experimental Protocol: Preparation of a Rigid Polyurethane Foam

This protocol outlines a general procedure for preparing a rigid polyurethane foam sample in a laboratory setting.

Materials:

  • Polyether polyol

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

  • Disposable cups and mixing stick

  • Mold

  • Stopwatch

  • Scale

Procedure:

  • Preparation: In a disposable cup, accurately weigh the polyol, surfactant, water, and the desired amount of this compound.

  • Mixing (Component A): Thoroughly mix the components in the cup for 30 seconds until a homogeneous mixture is obtained.

  • Addition of Isocyanate (Component B): Add the pre-weighed pMDI to the mixture.

  • Final Mixing: Immediately and vigorously mix all the components for 10-15 seconds.

  • Pouring: Pour the reacting mixture into the mold.

  • Observation: Record the cream time (time to start of rise), gel time (time to form a stringy mass when touched with a stick), and tack-free time (time when the surface is no longer sticky).

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before demolding and testing.

Experimental_Workflow_PU_Foam cluster_prep Preparation cluster_mixing Mixing cluster_reaction Reaction & Curing cluster_analysis Analysis prep_polyol Weigh Polyol mix_A Mix Component A (Polyol, DMCHA, Surfactant, Water) prep_polyol->mix_A prep_dmcha Weigh DMCHA prep_dmcha->mix_A prep_surfactant Weigh Surfactant prep_surfactant->mix_A prep_water Weigh Water prep_water->mix_A mix_final Final Mix (A + B) mix_A->mix_final weigh_B Weigh pMDI (Component B) weigh_B->mix_final pour Pour into Mold mix_final->pour observe Observe Reaction Times (Cream, Gel, Tack-Free) pour->observe cure Cure for 24h observe->cure demold Demold cure->demold test Test Properties (Density, Compressive Strength) demold->test

Experimental workflow for preparing rigid polyurethane foam.

Section 2: Epoxy Resin Curing

While primarily known as a polyurethane catalyst, this compound can also be used as a curing agent or, more commonly, as an accelerator for other curing agents in epoxy resin formulations.[6] Its tertiary amine structure allows it to catalyze the polymerization of epoxy resins.[7]

Frequently Asked questions (FAQs) about DMCHA in Epoxy Resins

Q1: What is the role of this compound in an epoxy resin system?

A1: this compound acts as a catalyst to accelerate the curing (cross-linking) of epoxy resins.[6] It can be used as a co-curing agent with other amines to modify the reaction speed and final properties of the cured epoxy.

Q2: How does this compound affect the curing time of epoxy resins?

A2: As an accelerator, adding this compound to an epoxy formulation will generally decrease the gel time and cure time. The extent of this effect depends on its concentration and the type of primary curing agent used.

Troubleshooting Guide for Epoxy Resin Curing

This guide addresses common issues when using amine-based accelerators like this compound in epoxy formulations.

Issue 1: The epoxy is not curing or remains tacky.

  • Question: Why is my epoxy not hardening properly?

  • Answer: Incomplete curing is often due to incorrect mix ratios, low temperatures, or moisture contamination.

    • Possible Causes:

      • Incorrect mix ratio: The ratio of epoxy resin to hardener (and accelerator) is critical. An off-ratio mix can lead to an incomplete reaction.

      • Low temperature: The ambient temperature and the temperature of the resin and hardener are too low, slowing down the reaction significantly.

      • Moisture contamination: Moisture can interfere with the curing process, leading to a tacky or cloudy finish.

    • Solutions:

      • Double-check and accurately measure the mix ratio according to the manufacturer's instructions.

      • Ensure the working environment and materials are within the recommended temperature range (typically 20-25°C).

      • Work in a low-humidity environment and ensure all mixing containers and substrates are dry.

Issue 2: The epoxy cures too quickly, leading to a short pot life.

  • Question: My epoxy is hardening in the pot before I can apply it. How can I slow it down?

  • Answer: An excessively fast cure is usually caused by high temperatures or too much accelerator.

    • Possible Causes:

      • High concentration of accelerator: The amount of this compound may be too high for the desired working time.

      • High ambient temperature: Higher temperatures will significantly accelerate the curing reaction.

      • Large batch size: Mixing a large volume of epoxy can generate significant exothermic heat, which further accelerates the reaction.

    • Solutions:

      • Reduce the concentration of this compound.

      • Work in a cooler environment.

      • Mix smaller batches that can be used within the pot life.

Illustrative Data on DMCHA in Epoxy Curing

The following table shows the potential effect of adding this compound as an accelerator to a standard amine-cured epoxy system.

DMCHA (phr*)Gel Time (minutes)Shore D Hardness (24h)
06075
14578
23080
32082

*phr = parts per hundred parts of resin

Disclaimer: These are illustrative values. Actual results will depend on the specific epoxy resin, primary curing agent, temperature, and other formulation components.

Troubleshooting_Logic cluster_pu Polyurethane Foam cluster_epoxy Epoxy Resin cluster_solutions_pu PU Solutions cluster_solutions_epoxy Epoxy Solutions start Identify Reaction Issue pu_issue Foam Defect Observed start->pu_issue epoxy_issue Curing Problem start->epoxy_issue foam_collapse Foam Collapse/ Coarse Structure pu_issue->foam_collapse foam_shrinkage Foam Shrinkage pu_issue->foam_shrinkage foam_density High/Uneven Density pu_issue->foam_density sol_pu_balance Adjust Catalyst Balance (DMCHA vs. Gel) foam_collapse->sol_pu_balance sol_pu_water Check Water Content foam_collapse->sol_pu_water foam_shrinkage->sol_pu_balance sol_pu_index Optimize Isocyanate Index foam_shrinkage->sol_pu_index foam_density->sol_pu_balance sol_pu_mixing Improve Mixing foam_density->sol_pu_mixing epoxy_no_cure Incomplete Cure/ Tacky Surface epoxy_issue->epoxy_no_cure epoxy_fast_cure Cures Too Quickly epoxy_issue->epoxy_fast_cure sol_epoxy_ratio Verify Mix Ratio epoxy_no_cure->sol_epoxy_ratio sol_epoxy_temp Control Temperature epoxy_no_cure->sol_epoxy_temp sol_epoxy_moisture Avoid Moisture epoxy_no_cure->sol_epoxy_moisture epoxy_fast_cure->sol_epoxy_ratio epoxy_fast_cure->sol_epoxy_temp sol_epoxy_batch Mix Smaller Batches epoxy_fast_cure->sol_epoxy_batch

Troubleshooting decision tree for common issues.

References

Technical Support Center: N,N-Dimethylcyclohexylamine (DMCHA) in Urethane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclohexylamine (DMCHA) as a catalyst in urethane polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMCHA) in urethane polymerization?

A1: this compound (DMCHA) is a tertiary amine catalyst primarily used to promote the urethane (polyol-isocyanate) reaction. It provides a balanced catalytic activity for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is crucial for producing rigid polyurethane foams with a uniform cell structure and stable properties.[1] Its sterically hindered structure, due to the cyclohexyl group, contributes to its high hydrolytic stability.[1]

Q2: What are the main side reactions that can be promoted by DMCHA in urethane polymerization?

A2: As a tertiary amine catalyst, DMCHA can promote several side reactions, particularly at high temperatures and high isocyanate concentrations. These include:

  • Isocyanate Trimerization: The cyclization of three isocyanate groups to form a stable isocyanurate ring. This increases the crosslink density and thermal stability of the polymer but can also lead to brittleness.

  • Allophanate and Biuret Formation: The reaction of isocyanates with urethane or urea linkages, respectively. These reactions create additional crosslinks, which can affect the polymer's mechanical properties. Allophanate formation is generally less favorable than biuret formation.

  • Urea Formation: The reaction of isocyanates with any residual water in the system, which also produces carbon dioxide, the blowing agent in foam applications.

Q3: How does the concentration of DMCHA affect the polymerization process?

A3: The concentration of DMCHA significantly influences the reaction kinetics. Increasing the catalyst concentration generally leads to:

  • A decrease in cream time (the time from mixing until the mixture begins to rise).[2]

  • A decrease in gel time (the time at which the liquid mixture transforms into a solid gel).[2]

  • A decrease in tack-free time (the time until the foam surface is no longer sticky).

  • An increase in the exotherm temperature of the reaction.

It is crucial to optimize the DMCHA concentration for a specific formulation to achieve the desired reaction profile and final foam properties.

Q4: Can DMCHA contribute to the yellowing of polyurethane foams?

A4: Polyurethane foams, especially those based on aromatic isocyanates, are prone to yellowing upon exposure to UV light and oxidation.[3] While DMCHA itself is not the primary cause of yellowing, the exothermic reaction it catalyzes can generate high temperatures, which can accelerate thermo-oxidative degradation and contribute to discoloration. The use of antioxidants and UV stabilizers is recommended to mitigate yellowing.

Troubleshooting Guides

Issue 1: Foam Collapse or Poor Dimensional Stability
Potential Cause Troubleshooting Step
Imbalanced gel/blow reaction: Too much blowing before sufficient gel strength is achieved.Optimize the catalyst package. While DMCHA provides a balance, co-catalysts may be needed. Consider reducing the concentration of a strong blowing co-catalyst or slightly increasing a gelling co-catalyst.
Incorrect DMCHA concentration: Too low a concentration may lead to a slow cure and collapse.Incrementally increase the DMCHA concentration and observe the effect on foam rise and stability.
High exotherm: Excessive heat generation can degrade the polymer structure as it forms.A study by Zhang et al. showed that DMCHA-based systems maintained lower core temperatures compared to some other amine catalysts at high isocyanate indexes.[1] However, if scorch (internal charring) is observed, consider reducing the overall catalyst loading or using a heat sink.
Poor mixing: Inadequate mixing of components can lead to localized areas of uncured material.Ensure proper mixing speed and time according to the formulation and equipment specifications.
Issue 2: Brittle Foam or High Friability
Potential Cause Troubleshooting Step
Excessive crosslinking: High levels of isocyanurate trimers, allophanates, or biurets.Reduce the isocyanate index if possible. High temperatures favor these side reactions, so attempt to control the exotherm. A lower DMCHA concentration might reduce the rate of these side reactions.
High catalyst concentration: Too much DMCHA can lead to an overly rapid cure and a brittle foam structure.Systematically decrease the DMCHA concentration in small increments and evaluate the foam's mechanical properties.
Inappropriate polyol: A polyol with a very low molecular weight or high functionality can contribute to brittleness.Review the polyol specifications and consider a blend with a higher molecular weight or lower functionality polyol.
Issue 3: Irregular Cell Structure (Coarse or Uneven Cells)
Potential Cause Troubleshooting Step
Poor nucleation: Insufficient sites for bubble formation.Ensure adequate mixing to introduce a sufficient number of small air bubbles into the mixture. The type and concentration of surfactant also play a critical role in cell nucleation and stabilization.
Improper catalyst balance: A reaction that is too fast or too slow can disrupt the orderly process of cell formation and growth.Adjust the DMCHA concentration. A faster reaction (higher concentration) can sometimes lead to a finer cell structure, but an excessively fast reaction can have the opposite effect.
High vapor pressure components: Volatilization of low-boiling point components can lead to large, irregular cells.DMCHA has a relatively low volatility compared to some other amine catalysts, which is advantageous.[1] However, review other components in the formulation for high volatility.

Quantitative Data

Table 1: Illustrative Effect of DMCHA Concentration on Polyurethane Foam Reactivity Profile

DMCHA Concentration (php)*Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Free Rise Density ( kg/m ³)
0.5459015035
1.0306511032
1.520458030
2.015356029

*php = parts per hundred parts of polyol. Data is illustrative and will vary significantly based on the specific polyol, isocyanate, water content, and other additives used in the formulation.

Experimental Protocols

Protocol 1: Determination of Cream Time, Gel Time, and Tack-Free Time

Objective: To measure the characteristic reaction times of a polyurethane foam formulation with varying concentrations of DMCHA.

Materials:

  • Polyol, isocyanate, DMCHA, and other additives as per the formulation.

  • Paper or plastic cups (e.g., 250 mL).

  • Digital stopwatch.

  • Wooden tongue depressor or similar probe.

  • Balance with a precision of at least 0.1 g.

Procedure:

  • Pre-weigh all components of the formulation into separate containers.

  • Combine the polyol, DMCHA, and any other B-side components in a reaction cup and mix thoroughly.

  • Place the cup on the balance and add the pre-weighed isocyanate.

  • Immediately start the stopwatch and begin mixing vigorously for a specified time (e.g., 10 seconds).

  • Cream Time: Observe the mixture closely. The time at which the mixture begins to change color (typically becomes lighter) and starts to visibly rise is the cream time.[2]

  • Gel Time: As the foam rises, periodically touch the surface with the tongue depressor. The time at which the material can be drawn into a string or fiber is the gel time.[2][4]

  • Tack-Free Time: After the gel time, periodically touch the surface of the foam lightly with a clean probe. The time at which the surface is no longer sticky to the touch is the tack-free time.

  • Record all times for each DMCHA concentration.

Protocol 2: FTIR Analysis for the Detection of Side Reactions

Objective: To qualitatively or semi-quantitatively analyze the formation of isocyanurate, allophanate, and biuret in a DMCHA-catalyzed polyurethane polymer.

Materials:

  • Cured polyurethane samples.

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Knife or scalpel for sample preparation.

Procedure:

  • Cut a small, flat piece from the interior of the cured polyurethane foam.

  • Press the flat surface of the sample firmly against the ATR crystal of the FTIR spectrometer.

  • Acquire the infrared spectrum over a suitable range (e.g., 4000-600 cm⁻¹).

  • Analyze the spectrum for characteristic absorption bands:

    • Urethane: C=O stretching around 1730-1700 cm⁻¹, N-H bending around 1530 cm⁻¹.

    • Urea: C=O stretching around 1640 cm⁻¹.

    • Isocyanurate: C=O stretching around 1700 cm⁻¹ and a characteristic ring vibration around 1410 cm⁻¹.

    • Allophanate: C=O stretching around 1720 cm⁻¹ and 1690 cm⁻¹.

    • Biuret: C=O stretching around 1705 cm⁻¹ and 1655 cm⁻¹.

  • The relative intensities of these peaks can be used to semi-quantitatively compare the extent of side reactions under different formulation or processing conditions. For more precise quantification, calibration with standards may be necessary.

Visualizations

Urethane_Polymerization_Pathways Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage Isocyanate->Urethane + Polyol Urea Urea Linkage Isocyanate->Urea + Water Isocyanurate Isocyanurate Ring Isocyanate->Isocyanurate 3x (Trimerization) Allophanate Allophanate Isocyanate->Allophanate + Urethane Biuret Biuret Isocyanate->Biuret + Urea Polyol Polyol (-OH) Polyol->Urethane Water Water (H2O) Water->Urea Urethane->Allophanate Urea->Biuret DMCHA DMCHA DMCHA->Urethane catalyzes DMCHA->Urea catalyzes DMCHA->Isocyanurate DMCHA->Allophanate DMCHA->Biuret

Caption: Main and side reaction pathways in urethane polymerization catalyzed by DMCHA.

Troubleshooting_Workflow Start Foam Defect Observed Check_Formulation Review Formulation: - Isocyanate Index - Water Content - Polyol Type Start->Check_Formulation Check_Catalyst Evaluate Catalyst System: - DMCHA Concentration - Co-catalyst Presence/Level Start->Check_Catalyst Check_Process Examine Process Conditions: - Mixing Parameters - Temperature - Component Ratios Start->Check_Process Adjust_DMCHA Adjust DMCHA Concentration Check_Catalyst->Adjust_DMCHA Adjust_Cocatalyst Modify Co-catalyst Level Check_Catalyst->Adjust_Cocatalyst Adjust_Process Optimize Process Parameters Check_Process->Adjust_Process Analyze_Foam Characterize Foam Properties: - Density - Cell Structure - Mechanical Testing Analyze_Foam->Check_Formulation End Problem Resolved Analyze_Foam->End on success Adjust_DMCHA->Analyze_Foam if issue persists Adjust_Cocatalyst->Analyze_Foam if issue persists Adjust_Process->Analyze_Foam if issue persists

Caption: A logical workflow for troubleshooting common foam defects.

References

N,N-Dimethylcyclohexylamine catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dimethylcyclohexylamine (DMCHA) Catalyst

Welcome to the technical support center for this compound (DMCHA) catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMCHA) and what are its primary applications?

A1: this compound (DMCHA) is a tertiary amine catalyst.[1] Its main application is as a catalyst for rigid polyurethane foams, used in products like refrigerators, insulation panels, and spray foams.[2][3] It is a low-viscosity, medium-activity catalyst that balances both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in polyurethane production.[2][4]

Q2: What are the common signs of DMCHA catalyst deactivation?

A2: Signs of DMCHA catalyst deactivation can manifest as several process-related issues. These include a noticeable decrease in the reaction rate, leading to longer cycle times.[5] You might also observe incomplete curing of the final product, resulting in poor physical properties.[5] In foam applications, changes in foam quality, such as altered cell structure or density, can indicate a loss of catalytic activity.

Q3: What are the primary mechanisms that cause DMCHA catalyst deactivation?

A3: Like other amine catalysts, DMCHA deactivation can be attributed to several mechanisms:

  • Poisoning: This occurs when impurities in the reaction mixture, such as acidic compounds, sulfur, or halogens, adsorb onto the active sites of the catalyst, rendering them inactive.[6] Since DMCHA is basic, it can be neutralized by acidic substances.[7]

  • Fouling: This involves the physical deposition of materials like by-products or high-molecular-weight polymers onto the catalyst's surface, which blocks access to the active sites.[6] In polyurethane production, this can include the formation of carbonaceous deposits (coke).[6]

  • Thermal Degradation: Exposure to excessively high temperatures, potentially from reaction exotherms, can cause the catalyst to decompose, leading to an irreversible loss of activity.[5][6][8] It is crucial to operate below the catalyst's decomposition temperature.[5]

Q4: Can deactivated DMCHA catalyst be regenerated?

A4: Yes, depending on the deactivation mechanism, it is often possible to regenerate the DMCHA catalyst and restore a significant portion of its activity.[9] Regeneration strategies typically target the removal of poisons or fouling agents from the catalyst surface.[5][9]

Catalyst Deactivation Mechanisms

The following diagram illustrates the common pathways through which DMCHA catalyst deactivation occurs.

G cluster_deactivation DMCHA Catalyst Deactivation Active Active DMCHA Catalyst Poisoning Poisoning (e.g., Acidic Impurities) Active->Poisoning Chemical Reaction Fouling Fouling (e.g., Polymer Buildup) Active->Fouling Physical Deposition Thermal Thermal Degradation (e.g., High Exotherm) Active->Thermal Excessive Heat Inactive Inactive DMCHA Catalyst Poisoning->Inactive Fouling->Inactive Thermal->Inactive

Caption: Primary mechanisms leading to the deactivation of DMCHA catalyst.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments that may be related to DMCHA catalyst deactivation.

Observed Issue Potential Cause Related to Catalyst Suggested Troubleshooting Steps & Corrective Actions
1. Slow reaction rate / Incomplete cure Insufficient Active Catalyst: The catalyst loading might be too low, or a significant portion of the catalyst has been deactivated.[5][10]1. Verify Catalyst Loading: Double-check calculations and the accuracy of the dosage.[5] 2. Investigate Deactivation: Analyze reactants for potential catalyst poisons (e.g., acidic contaminants).[5] 3. Increase Catalyst Concentration: Incrementally increase the catalyst amount to see if the reaction rate improves.[5]
Thermal Degradation: The reaction exotherm may be too high, causing the catalyst to decompose.[5]1. Monitor Temperature: Carefully track the reaction temperature profile.[5][10] 2. Improve Heat Dissipation: Implement measures to better control the reaction temperature.[5]
2. Poor foam quality (in polyurethane applications) Imbalanced Catalysis: Deactivation may have selectively affected the catalyst's performance in either the gelling or blowing reaction.1. Evaluate Catalyst Activity: Test the catalyst's performance in a small-scale, controlled reaction. 2. Consider Co-catalyst: The use of an auxiliary catalyst may be required to re-balance the reactions.
Significant Catalyst Deactivation: A substantial loss of active catalyst is preventing proper foam formation and curing.[5]1. Identify Poison Source: Review all components of the formulation for potential contaminants.[5] 2. Regenerate or Replace Catalyst: Implement a regeneration protocol (see below) or use a fresh batch of catalyst.
3. Inconsistent batch-to-batch results Variable Catalyst Activity: The level of catalyst deactivation may be varying between runs due to inconsistent feedstock purity or process conditions.1. Standardize Feedstock: Ensure the purity of all reactants is consistent.[10] 2. Control Process Parameters: Maintain tight control over reaction temperature, mixing, and other critical parameters. 3. Implement Catalyst QC: Test the activity of the catalyst (fresh or regenerated) before each use.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues related to catalyst performance.

G Start Process Issue Observed (e.g., Slow Reaction) CheckParams Are Reaction Parameters (Temp, Concentration) Correct? Start->CheckParams CheckReagents Are Reagents (Polyol, Isocyanate) Pure? CheckParams->CheckReagents Yes CorrectParams Adjust Parameters (e.g., Increase Temp/Dosage) CheckParams->CorrectParams No CatalystIssue Suspect Catalyst Deactivation CheckReagents->CatalystIssue Yes PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No RegenCat Regenerate or Replace Catalyst CatalystIssue->RegenCat End Process Optimized CorrectParams->End PurifyReagents->End RegenCat->End

Caption: A logical progression for troubleshooting catalyst-related process issues.

Catalyst Regeneration Strategies

When DMCHA catalyst deactivates, particularly due to fouling or certain types of poisoning, its activity can often be at least partially restored through regeneration.[9] The appropriate method depends on the nature of the deactivating substance.

Solvent Washing and Filtration
  • Principle: This physical method is used to remove soluble impurities, adsorbed by-products, or fouling agents from the catalyst surface.[5][9]

  • When to Use: Best suited for deactivation caused by the deposition of soluble organic or inorganic materials on the catalyst.[9]

  • General Experimental Protocol:

    • Separation: Separate the deactivated catalyst from the reaction mixture, if possible.

    • Suspension: Suspend the catalyst in a suitable solvent. The solvent should effectively dissolve the contaminants without reacting with the catalyst. For organic impurities, solvents like acetone or ethanol can be effective.[9]

    • Agitation: Agitate the mixture (e.g., via magnetic stirring or sonication) for 1-2 hours at a controlled temperature.[5]

    • Filtration: Separate the catalyst from the solvent by filtration.[5]

    • Washing: Wash the recovered catalyst with fresh solvent to remove residual impurities.[5]

    • Drying: Dry the catalyst thoroughly, preferably under vacuum or in an inert atmosphere, to remove all traces of the solvent.[5]

    • Evaluation: Test the activity of the regenerated catalyst in a small-scale reaction to quantify its recovery.[5]

Thermal Regeneration
  • Principle: This method involves heating the deactivated catalyst to a specific temperature to volatilize or decompose adsorbed impurities.[9]

  • When to Use: Effective for removing volatile poisons or thermally labile fouling agents.[5]

  • Caution: This method must be carefully controlled. Excessive temperatures can cause irreversible thermal degradation (sintering or decomposition) of the catalyst itself.[5][9] The optimal temperature must be determined experimentally and should be below the catalyst's degradation point.[5]

  • General Experimental Protocol:

    • Placement: Place the deactivated catalyst in a furnace or a suitable heating chamber.

    • Inert Purge: Purge the chamber with an inert gas (e.g., nitrogen, argon) to remove oxygen and prevent oxidation.[5]

    • Heating: Gradually increase the temperature to the target level, which is high enough to remove contaminants but below the catalyst's decomposition temperature.[5][9]

    • Holding: Maintain the target temperature for a defined period.

    • Cooling: Cool the catalyst back to room temperature under a continued inert gas flow.[5]

    • Evaluation: Test the activity of the regenerated catalyst.[5]

Treatment with Activating Agents
  • Principle: This chemical method is used to reverse deactivation caused by a chemical change in the catalyst, such as partial oxidation.[9]

  • When to Use: Applicable if the catalyst has formed inactive compounds that can be chemically converted back to their active state.[9] For example, if the amine catalyst has been oxidized, a reducing agent might restore its activity.[9]

  • General Experimental Protocol:

    • Agent Selection: Choose an appropriate activating agent. For instance, a mild reducing agent like hydrogen gas could be used to reverse oxidation.[9]

    • Reaction: Place the deactivated catalyst in a suitable reactor. Introduce the activating agent under controlled conditions of temperature and pressure.[9]

    • Purification: After the reaction, the catalyst must be thoroughly washed and dried to remove any residual activating agent or by-products.

    • Evaluation: Assess the activity of the regenerated catalyst to confirm the success of the treatment.

Catalyst Regeneration Workflow

G Start Deactivated DMCHA Catalyst Diagnosis Diagnose Deactivation Mechanism Start->Diagnosis Fouling Fouling / Soluble Poison Diagnosis->Fouling Deposition Thermal Volatile Poison Diagnosis->Thermal Adsorption Chemical Chemical Poisoning (e.g., Oxidation) Diagnosis->Chemical Reaction SolventWash Solvent Washing & Filtration Fouling->SolventWash ThermalRegen Controlled Thermal Regeneration Thermal->ThermalRegen ChemicalTreat Treatment with Activating Agent Chemical->ChemicalTreat Evaluate Evaluate Catalyst Activity SolventWash->Evaluate ThermalRegen->Evaluate ChemicalTreat->Evaluate Success Reuse Catalyst Evaluate->Success Activity Restored Failure Dispose / Replace Catalyst Evaluate->Failure Activity Not Restored

Caption: Decision workflow for selecting a suitable DMCHA catalyst regeneration strategy.

Disclaimer: The experimental protocols provided are general guidelines. Researchers should adapt these procedures based on their specific experimental setup, the nature of the contaminants, and the catalyst's properties. Always perform a small-scale test to optimize regeneration conditions and consult the manufacturer's safety data sheet (SDS) before handling any chemicals.

References

Technical Support Center: Managing the Exotherm of N,N-Dimethylcyclohexylamine (DMCHA) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclohexylamine (DMCHA) catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMCHA) and what is its primary application in research and development?

A1: this compound (DMCHA) is a tertiary amine that functions as a potent catalyst, particularly in polyurethane chemistry.[1] It is widely used to accelerate the reaction between isocyanates and polyols to form polyurethane foams, elastomers, and coatings.[1] In the pharmaceutical and agrochemical industries, it can also serve as an intermediate in the synthesis of various compounds.

Q2: Why is managing the exotherm of DMCHA-catalyzed reactions critical?

A2: The reaction between isocyanates and polyols is highly exothermic, and DMCHA significantly accelerates this reaction, leading to a rapid release of heat.[2] Failure to manage this exotherm can result in a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3] This can cause reactor over-pressurization, release of toxic materials, and potentially, explosions.[3][4] From a product quality perspective, excessive temperatures can lead to side reactions, such as allophanate and biuret formation, which can negatively impact the polymer's molecular weight, structure, and physical properties.[5][6] It can also cause scorching and discoloration in polyurethane foams.[7]

Q3: What are the main factors influencing the exotherm of a DMCHA-catalyzed reaction?

A3: Several factors influence the reaction exotherm, including:

  • Catalyst Concentration: Higher concentrations of DMCHA will lead to a faster reaction rate and a more significant exotherm.

  • Reactant Concentration and Stoichiometry: The concentration of isocyanate and polyol, as well as their molar ratio, will directly impact the total heat generated.

  • Reaction Temperature: The initial temperature of the reactants and the reactor will affect the reaction kinetics.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the catalyst concentration is high, leading to a rapid, localized temperature increase.

  • Heat Dissipation: The ability of the reactor setup to remove heat is crucial for controlling the temperature. This is influenced by the reactor's size, geometry, and the efficiency of the cooling system.

Q4: What are the common side reactions that can occur at elevated temperatures in DMCHA-catalyzed polyurethane reactions?

A4: At elevated temperatures, typically above 100-140°C, several side reactions can occur, including:[1][6]

  • Allophanate Formation: Isocyanates can react with the urethane linkages already formed in the polymer chain. This introduces branching and cross-linking, which can alter the material's properties.[5][6]

  • Biuret Formation: A similar reaction can occur between isocyanates and urea linkages (formed if water is present).

  • Isocyanurate Formation (Trimerization): Isocyanates can trimerize to form highly stable isocyanurate rings, leading to increased cross-linking and rigidity.[1]

  • Oxidative Degradation: At very high temperatures, the polymer can undergo oxidative degradation, leading to discoloration (scorching) and loss of mechanical properties.[7]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

  • Question: My reaction temperature is increasing much faster than anticipated, and the cooling system cannot keep up. What should I do?

  • Answer:

    • Immediate Action: If safe to do so, immediately cease the addition of any further reactants. If the reaction is in its early stages, consider adding a pre-chilled, inert solvent to dilute the reactants and absorb some of the heat. Always prioritize personal safety and follow established emergency protocols.

    • Troubleshooting Steps:

      • Verify Catalyst Concentration: Double-check the calculations and the amount of DMCHA added. Even a small excess can significantly increase the reaction rate.

      • Check Reactant Addition Rate: If reactants are being added incrementally, the addition rate may be too high. Reduce the feed rate to allow the cooling system to dissipate the heat generated.

      • Assess Mixing: Ensure the stirrer is functioning correctly and providing adequate agitation. Poor mixing can lead to localized areas of high catalyst concentration and temperature.

      • Evaluate Cooling System Performance: Confirm that the cooling system is operating at its maximum capacity and that the coolant temperature is at the set point.

Issue 2: Product Discoloration (Yellowing or Scorching)

  • Question: My final polyurethane product has a yellow or brown discoloration, particularly in the center of the material. What is the cause and how can I prevent it?

  • Answer: This issue, often referred to as scorching, is typically caused by excessive temperatures during the curing process, leading to oxidative degradation of the polymer.[7]

    • Troubleshooting Steps:

      • Reduce Catalyst Concentration: A lower concentration of DMCHA will slow the reaction and reduce the peak exotherm temperature.

      • Improve Heat Dissipation: For larger batches, ensure there is sufficient cooling to remove heat from the core of the reacting mass.

      • Use Antioxidants: Incorporating an antioxidant into the formulation can help to mitigate oxidative degradation at elevated temperatures.[7]

      • Optimize Curing Conditions: Avoid excessively high curing temperatures and ensure adequate air circulation if curing in an oven.

Issue 3: Inconsistent Product Properties (e.g., varying density, hardness)

  • Question: I am observing batch-to-batch inconsistencies in the physical properties of my polyurethane. Could this be related to the exotherm?

  • Answer: Yes, inconsistent exotherm management can lead to variations in product properties.

    • Troubleshooting Steps:

      • Standardize Operating Procedures: Ensure that catalyst and reactant concentrations, addition rates, mixing speeds, and initial temperatures are consistent for every batch.

      • Monitor Temperature Profiles: Use a thermocouple or an infrared camera to monitor the temperature profile of the reaction.[2] Consistent temperature profiles are indicative of a reproducible process.

      • Address "Hot Spots": Inconsistent properties can be a result of localized overheating. Improve mixing to ensure a homogeneous reaction mixture.

Data Presentation

Table 1: Illustrative Effect of DMCHA Concentration on Reaction Exotherm in a Model Polyurethane System

DMCHA Concentration (wt%)Peak Exotherm Temperature (°C)Time to Peak Temperature (minutes)
0.18515
0.51208
1.01654
2.0>200 (Thermal Runaway)<2

Note: This data is illustrative and the actual values will depend on the specific polyol, isocyanate, and reaction conditions.

Table 2: Heat of Reaction for Polyurethane Foams

Foam TypeHeat of Reaction (J/g)
Polyurethane Foam 1610 - 1023 (endothermic decomposition)
Polyurethane Foam 2164 - 295 (endothermic decomposition)

Data sourced from a study on the decomposition of polyurethane foams and may not directly represent the exothermic formation reaction.[8]

Experimental Protocols

Protocol 1: Monitoring Reaction Exotherm using Reaction Calorimetry

Objective: To quantify the heat generated during a DMCHA-catalyzed polyurethane reaction.

Materials:

  • Reaction calorimeter (e.g., RC1, VSP2)

  • Isocyanate (e.g., MDI, TDI)

  • Polyol

  • This compound (DMCHA)

  • Inert solvent (if required)

  • Nitrogen supply for inert atmosphere

Procedure:

  • System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient.

  • Reactor Setup:

    • Charge the reactor with the pre-weighed amount of polyol and any solvent.

    • Establish an inert nitrogen atmosphere.

    • Set the stirrer to the desired speed to ensure adequate mixing.

    • Bring the reactor contents to the desired initial temperature.

  • Initiate Reaction:

    • Inject the stoichiometric amount of isocyanate into the reactor.

    • Simultaneously, start the data acquisition system to record the temperature of the reactor contents (Tr) and the temperature of the cooling jacket (Tj).

  • Catalyst Addition:

    • At a predetermined time or once the initial exotherm from the uncatalyzed reaction subsides, inject the desired amount of DMCHA catalyst.

  • Data Collection:

    • Monitor the temperature and pressure inside the reactor continuously until the reaction is complete and the temperature returns to the baseline.

  • Data Analysis:

    • Calculate the heat of reaction (ΔHr) using the following equation: ΔHr = (m * Cp * (dTr/dt)) + (U * A * (Tr - Tj)) where:

      • m = mass of the reaction mixture

      • Cp = specific heat capacity of the reaction mixture

      • dTr/dt = rate of change of the reactor temperature

      • U = overall heat transfer coefficient

      • A = heat transfer area

      • Tr = reactor temperature

      • Tj = jacket temperature

Visualizations

Signaling_Pathway Isocyanate Isocyanate Intermediate_Complex Activated Complex Isocyanate->Intermediate_Complex Reacts with Polyol Polyol Polyol->Intermediate_Complex Reacts with DMCHA DMCHA DMCHA->Intermediate_Complex Catalyzes Polyurethane Polyurethane + Heat (Exotherm) Intermediate_Complex->Polyurethane Forms

Caption: Catalytic pathway of DMCHA in polyurethane formation.

Troubleshooting_Workflow Start Uncontrolled Exotherm Observed Check_Catalyst Verify Catalyst Concentration Start->Check_Catalyst Check_Addition_Rate Review Reactant Addition Rate Check_Catalyst->Check_Addition_Rate [Concentration OK] Reduce_Catalyst Action: Reduce Catalyst Amount Check_Catalyst->Reduce_Catalyst [Concentration High] Check_Mixing Assess Mixing Efficiency Check_Addition_Rate->Check_Mixing [Rate OK] Slow_Addition Action: Slow Down Addition Check_Addition_Rate->Slow_Addition [Rate Too Fast] Check_Cooling Evaluate Cooling System Check_Mixing->Check_Cooling [Mixing OK] Improve_Mixing Action: Increase Stirrer Speed Check_Mixing->Improve_Mixing [Poor Mixing] Enhance_Cooling Action: Maximize Cooling Check_Cooling->Enhance_Cooling [System Inadequate] Resolved Issue Resolved Check_Cooling->Resolved [System OK] Reduce_Catalyst->Resolved Slow_Addition->Resolved Improve_Mixing->Resolved Enhance_Cooling->Resolved

Caption: Troubleshooting workflow for uncontrolled exotherms.

Experimental_Workflow Start Start: Reaction Calorimetry Calibrate Calibrate Calorimeter Start->Calibrate Prepare_Reactor Prepare Reactor (Polyol, Solvent) Calibrate->Prepare_Reactor Set_Conditions Set Initial Conditions (Temp, Stirring, N2) Prepare_Reactor->Set_Conditions Add_Isocyanate Inject Isocyanate Set_Conditions->Add_Isocyanate Add_Catalyst Inject DMCHA Catalyst Add_Isocyanate->Add_Catalyst Monitor Monitor Temperature and Pressure Add_Catalyst->Monitor Analyze Analyze Data (Calculate ΔHr) Monitor->Analyze End End: Quantified Exotherm Analyze->End

Caption: Experimental workflow for reaction calorimetry.

References

Impact of impurities on N,N-Dimethylcyclohexylamine catalytic performance

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Technical Support Center: N,N-Dimethylcyclohexylamine (DMCHA) Catalysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges arising from impurities in this compound (DMCHA) catalytic processes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My polyurethane foam is rising too quickly and then collapsing, or the final foam has a poor cell structure with voids.

A1: This is a classic symptom of uncontrolled reactivity, often caused by impurities in the DMCHA catalyst.[1]

  • Cause: Impurities such as water, primary amines, or secondary amines can accelerate unwanted side reactions, like the formation of urea or biuret linkages.[1] This disrupts the delicate balance between the gelling and blowing reactions required for stable foam formation. Moisture is particularly problematic as it reacts directly with isocyanates, leading to premature CO₂ release and structural collapse.[1]

  • Solution:

    • Verify Catalyst Purity: Use a high-purity grade of DMCHA (≥99.0%) to ensure controlled and predictable reactivity.[1]

    • Ensure Anhydrous Conditions: Strictly control for moisture in all components of your reaction, including polyols and blowing agents. Store DMCHA in a tightly sealed container in a dry environment.[1]

    • Perform Quality Control: Analyze your catalyst batch for impurities using Gas Chromatography (GC) as detailed in the protocols below.

Q2: I am observing inconsistent reaction times, and the physical properties of my final product vary from batch to batch.

A2: Inconsistent performance is frequently linked to variable levels and types of impurities in the catalyst.[1]

  • Cause: Even small variations in impurity content can alter the catalytic activity, leading to unpredictable reaction kinetics. Industrial-grade DMCHA can have a purity of 95-97%, which allows for a significant margin of variability in active catalyst concentration and impurity profiles.[1]

  • Solution:

    • Standardize Catalyst Source: Switch to a supplier that guarantees a high-purity specification (≥99.0%) for DMCHA.[1]

    • Implement Incoming QC: Do not assume consistent quality between batches. Perform a quick quality control check (e.g., GC analysis) on each new lot of catalyst before use.

    • Review Reagent Purity: Ensure that all other reagents and starting materials in your reaction are of high and consistent purity, as impurities from other sources can also act as inhibitors or catalyst poisons.[2]

Q3: My catalytic reaction is sluggish, does not go to completion, or appears to stop prematurely.

A3: This indicates catalyst deactivation, where the active catalytic sites are rendered ineffective.

  • Cause:

    • Poisoning: Foreign substances, such as sulfur or phosphorus compounds, or even residual reactants from the DMCHA synthesis process, can irreversibly bind to the active sites of the catalyst, "poisoning" it.[3][4]

    • Fouling: Unwanted materials or by-products can deposit on the catalyst surface, blocking access to the active sites.[3]

    • Thermal Degradation: Exposing the catalyst to excessively high temperatures can cause it to decompose.[3][4]

  • Solution:

    • Purify Reagents: Thoroughly purify all starting materials and solvents to remove potential catalyst poisons.[2]

    • Optimize Reaction Conditions: Re-evaluate the reaction temperature to ensure it is not causing thermal degradation of the catalyst.[3]

    • Use a Fresh Catalyst Batch: To rule out degradation from improper storage, attempt the reaction with a freshly opened container of high-purity DMCHA.

Frequently Asked Questions (FAQs)

Q1: What are the most common and impactful impurities in commercial this compound?

A1: The most critical impurities are water , primary/secondary amines , and residual solvents or reactants from the synthesis process.[1][5] Water is particularly detrimental in polyurethane systems as it reacts with isocyanates, disrupting the foam structure.[1] Other amines can compete in side reactions, leading to product defects and inconsistent performance.[1]

Q2: What purity level of DMCHA is recommended for sensitive catalytic applications?

A2: For applications requiring high consistency and minimal side reactions, such as in the manufacturing of energy-efficient appliances or pharmaceuticals, a DMCHA purity of ≥99.0% is strongly recommended.[1] Lower-purity grades (95-97%) may be suitable for less demanding applications but carry a higher risk of batch-to-batch variability.[1]

Q3: How can I detect and quantify impurities in my DMCHA sample?

A3: The most common and effective methods are chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile organic impurities.[6][7] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.[8]

Q4: What are the best practices for handling and storing DMCHA to maintain its catalytic performance?

A4: DMCHA is a volatile organic compound with a distinct amine odor.[1] Proper handling is crucial.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Storage: Store DMCHA in a cool, dry, and dark place, away from direct sunlight.[9] The container must be tightly sealed to prevent the absorption of atmospheric moisture, which is a key cause of catalyst degradation.[1]

Q5: Can DMCHA itself degrade or participate in side reactions?

A5: While DMCHA is stable under typical catalytic conditions, prolonged exposure to air and light can lead to oxidation.[9] At very high temperatures, it can undergo thermal degradation.[3] In some complex reaction environments, tertiary amines like DMCHA have been observed to undergo C-H bond activation or C-N bond cleavage, although this is less common in standard applications.[10]

Data Presentation

Table 1: Comparison of High-Purity vs. Industrial-Grade DMCHA Specifications

ParameterHigh-Purity DMCHA SpecificationTypical Industrial GradeImpact of Deviation
Assay (GC) ≥99.0%95–97%Lower purity leads to inconsistent reactivity and higher levels of harmful impurities.[1]
Water Content ≤0.1%Can be >0.5%Reacts with isocyanates, causing foam defects and poor product performance.[1]
Color (APHA) ≤20≤50Higher color may indicate the presence of degradation products or other impurities.

Table 2: Overview of Analytical Methods for Impurity Detection in DMCHA

MethodSensitivityDetection LimitSample PreparationRelative Cost
GC-MS Sub-ppb~0.05 ppbComplexHigh[6]
LC-MS/MS Sub-ppt~0.005 pptModerateVery High[6]
HPLC ppm to ppbVariesSimpleMedium[8]
Electrochemical ppm~0.05 ppmSimpleLow[6]

Experimental Protocols

Protocol 1: Purity Analysis of DMCHA using Gas Chromatography (GC-MS)

  • Objective: To quantify the purity of this compound and identify volatile impurities.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Methodology:

    • Sample Preparation: Prepare a 1% (v/v) solution of the DMCHA sample in a high-purity solvent such as dichloromethane or hexane. Create a series of calibration standards using certified pure DMCHA.

    • GC Conditions:

      • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

      • Injection Volume: 1 µL.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-350 m/z.

    • Analysis: Identify the DMCHA peak based on its retention time and mass spectrum. Integrate the peak areas of all detected compounds. Calculate the purity by dividing the peak area of DMCHA by the total peak area of all compounds. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Performance Evaluation of DMCHA in a Rigid Polyurethane Foam Formulation

  • Objective: To assess the catalytic activity and its impact on foam characteristics.

  • Materials: Polyether polyol, polymeric MDI (isocyanate), deionized water, surfactant, and the DMCHA sample to be tested.

  • Methodology:

    • Preparation: In a paper cup, accurately weigh and pre-mix the polyether polyol, water, surfactant, and the DMCHA catalyst (typically 0.5-3.5 parts per 100 parts of polyol). Stir thoroughly for 30 seconds.

    • Reaction Initiation: Add the pre-weighed polymeric MDI to the mixture and immediately start vigorous stirring with a high-speed mixer for 5-10 seconds.

    • Observation: Place the cup on a flat surface and simultaneously start a stopwatch. Record the following parameters:

      • Cream Time: Time taken for the mixture to turn creamy and start rising.

      • Gel Time: Time taken for fine strings to be pulled from the foam when touched with a spatula.

      • Tack-Free Time: Time taken for the foam surface to become non-sticky.

      • Rise Time: Time taken for the foam to reach its maximum height.

    • Analysis: After 24 hours of curing, cut the foam block in half and visually inspect the cell structure for uniformity, voids, or signs of collapse. Compare the rise profile times and physical appearance of the foam against a control sample made with a high-purity standard DMCHA. Significant deviations indicate performance issues related to the catalyst.

Visualizations

Troubleshooting Workflow for DMCHA Catalysis Issues start Problem Observed: - Poor Foam Structure - Inconsistent Reaction - Low Yield check_purity Step 1: Verify Catalyst Purity Is the DMCHA grade ≥99.0%? start->check_purity use_high_purity Action: Switch to High-Purity (≥99.0%) DMCHA and rerun. check_purity->use_high_purity No check_storage Step 2: Check Catalyst Handling Was the catalyst stored in a sealed, dry container? check_purity->check_storage Yes resolution Resolution: Consistent and reliable catalytic performance achieved. use_high_purity->resolution improve_storage Action: Use a fresh, properly stored catalyst sample. check_storage->improve_storage No check_reagents Step 3: Analyze Other Reagents Are all solvents and starting materials anhydrous and pure? check_storage->check_reagents Yes improve_storage->resolution purify_reagents Action: Purify/dry all other reaction components. check_reagents->purify_reagents No check_reagents->resolution Yes purify_reagents->resolution

Caption: Troubleshooting workflow for catalysis issues.

Experimental Workflow for Catalyst Quality Control start Receive New Batch of This compound sampling Take Representative Sample from the Batch start->sampling analysis Perform Purity Analysis (GC-MS Protocol) sampling->analysis decision Compare Results to Specification (Purity ≥99.0%?) (Water Content ≤0.1%?) analysis->decision accept Accept Batch for Use in Production/Experiments decision->accept Yes reject Reject Batch and Notify Supplier decision->reject No

Caption: Workflow for catalyst quality control.

References

Technical Support Center: Enhancing Polyurethane Foam Stability with N,N-Dimethylcyclohexylamine (DMCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N-Dimethylcyclohexylamine (DMCHA) to enhance the stability of polyurethane foams. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and experimentation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the production of polyurethane foams when using DMCHA as a catalyst.

Issue Potential Cause Troubleshooting Steps with DMCHA
Foam Collapse Imbalance between the gelling and blowing reactions, where the gas (blowing) generation is too fast compared to the polymer network (gelling) formation.[1]Adjust DMCHA Concentration: An incorrect catalyst ratio is a common cause of foam collapse. Carefully adjust the DMCHA concentration to achieve a proper balance. A slight increase in the gelling catalyst or a slight decrease in the blowing catalyst (if a co-catalyst is used) can be effective. Optimize Mixing: Ensure thorough and consistent mixing of all components. Monitor Temperature: Low temperatures can slow down the gelling reaction. Ensure all components and the mold are at the recommended temperature.
Large, Irregular Cell Structure Poor nucleation of bubbles or coalescence of cells due to instability during the foaming process. This can be caused by improper mixing, incorrect surfactant levels, or an imbalanced reaction profile.[2]Review DMCHA Concentration: While DMCHA provides a balanced catalytic effect, its concentration can influence the reaction speed and cell structure. Ensure the concentration is optimized for your specific formulation. Verify Surfactant Level: Ensure the silicone surfactant concentration is within the recommended range to stabilize the rising foam. Improve Mixing: Inadequate mixing can lead to localized areas of high or low catalyst concentration, resulting in non-uniform cell structures.[3]
Foam Scorching or Discoloration Excessive heat generation (exotherm) during the reaction, often due to a highly reactive formulation.[3][4]Reduce DMCHA Concentration: As a strong initial catalyst, high concentrations of DMCHA can lead to a rapid exotherm. Gradually reduce the DMCHA level to control the reaction rate and heat generation. Use a Co-catalyst System: Consider using DMCHA in conjunction with a less reactive catalyst to better moderate the overall reaction profile. Improve Heat Dissipation: For larger foam pours, ensure adequate ventilation and consider using a mold material with better heat conductivity.
High Density or Poor Rise Height Slower than expected blowing reaction or a dominant gelling reaction that restricts foam expansion.Increase DMCHA Concentration: Since DMCHA catalyzes both the blowing and gelling reactions, a slight increase can boost the blowing rate. However, monitor for signs of scorching. Check Water Content: Water is the chemical blowing agent. Verify that the water concentration in the polyol blend is accurate. Evaluate Isocyanate Index: An incorrect isocyanate index can affect both reactions. Ensure it is within the recommended range for your system.
Slow Curing or Tackiness Incomplete reaction, often due to insufficient catalyst, low temperatures, or incorrect stoichiometry.[5]Increase DMCHA Concentration: A higher catalyst level will accelerate the curing reactions. Post-Curing: Apply a post-curing step at an elevated temperature as recommended for your specific system to ensure complete reaction. Verify Component Ratios: Ensure the polyol, isocyanate, and other additives are measured and mixed in the correct proportions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMCHA) in polyurethane foams?

A1: this compound (DMCHA) is a tertiary amine catalyst primarily used in the production of rigid polyurethane foams. It provides a balanced catalytic effect, accelerating both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). It is known for being a strong initial catalyst for the foaming reaction, which is crucial for achieving a stable, closed-cell structure with good mechanical strength and excellent insulation properties.

Q2: How does the concentration of DMCHA affect the properties of the final foam?

A2: The concentration of DMCHA is a critical parameter that influences several foam properties. Generally, increasing the DMCHA concentration will decrease the cream time, gel time, and tack-free time, indicating a faster reaction. It can also affect the foam's density, cell structure, and mechanical properties.[6] Finding the optimal concentration is key to balancing the reaction rates and achieving the desired foam characteristics.

Q3: Can DMCHA be used as a standalone catalyst?

A3: Yes, DMCHA can be used as a standalone catalyst in many rigid polyurethane foam formulations. However, it is also commonly used in conjunction with other catalysts, such as organometallic compounds, to fine-tune the reaction profile and achieve specific properties.[7]

Q4: What are the typical dosage levels for DMCHA in a polyurethane foam formulation?

A4: The typical dosage of DMCHA can range from 0.5 to 3.5 parts per 100 parts of polyol (php), depending on the specific formulation, desired reactivity, and the other components in the system. It is always recommended to start with a concentration in the middle of this range and optimize based on experimental results.

Q5: Is DMCHA suitable for flexible polyurethane foams?

A5: While DMCHA is predominantly used in rigid foams, it can also be used as an auxiliary catalyst in some flexible and semi-rigid foam formulations. In flexible foams, it can help to promote the urea formation reaction, leading to more open-cell structures.[8]

Quantitative Data

The following tables summarize the effect of DMCHA concentration on the reaction profile and physical properties of a typical rigid polyurethane foam formulation.

Table 1: Effect of DMCHA Concentration on Reaction Times

DMCHA Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
1.02570120
1.52060100
2.0155085
2.5124070

Note: These values are illustrative and can vary depending on the specific polyol, isocyanate, and other additives used in the formulation.

Table 2: Effect of DMCHA Concentration on Foam Physical Properties

DMCHA Concentration (php)Free Rise Density ( kg/m ³)Compressive Strength (kPa)Closed Cell Content (%)
1.03518092
1.53320093
2.03221094
2.53120593

Note: These values are illustrative and can vary depending on the specific polyol, isocyanate, and other additives used in the formulation.

Experimental Protocols

Protocol 1: Preparation of Rigid Polyurethane Foam using DMCHA

This protocol outlines a standard laboratory procedure for preparing a rigid polyurethane foam sample using DMCHA as the catalyst.

Materials:

  • Polyether Polyol (e.g., functionality 3-4, OH value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA)

  • Silicone Surfactant

  • Deionized Water (as chemical blowing agent)

  • Disposable paper or plastic cups

  • Mechanical stirrer with a high-shear mixing blade

  • Fume hood

  • Stopwatch

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Component A (Polyol Premix) Preparation:

    • In a disposable cup, accurately weigh the required amounts of polyether polyol, silicone surfactant, deionized water, and DMCHA according to the formulation (see Table 3 for an example).

    • Mix these components thoroughly with the mechanical stirrer at a moderate speed (e.g., 1000 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Component B (Isocyanate):

    • In a separate disposable cup, weigh the required amount of pMDI.

  • Foaming Reaction:

    • Ensure the experiment is conducted in a well-ventilated fume hood.

    • Add Component B (pMDI) to Component A (Polyol Premix).

    • Immediately start the mechanical stirrer at high speed (e.g., 3000 rpm) and mix for 5-10 seconds.

    • Simultaneously, start the stopwatch.

    • Record the cream time (when the mixture turns cloudy and starts to rise), gel time (when fine strings of polymer can be pulled from the foam), and tack-free time (when the surface of the foam is no longer sticky to the touch).

    • Allow the foam to rise freely and cure at ambient temperature.

  • Post-Curing and Characterization:

    • For optimal properties, allow the foam to cure for at least 24 hours at room temperature.

    • Cut the foam into desired dimensions for physical and mechanical testing (e.g., density, compressive strength, cell structure analysis).

Table 3: Example Formulation for Rigid Polyurethane Foam

ComponentParts by Weight (pbw)
Polyether Polyol100
pMDI150 (adjust based on NCO index)
DMCHA1.0 - 2.5
Silicone Surfactant1.5
Water2.0

Visualizations

The following diagrams illustrate key processes and relationships in polyurethane foam formation catalyzed by DMCHA.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (-R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (-R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea & CO₂ Formation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing DMCHA DMCHA Catalyst DMCHA->Gelling Accelerates DMCHA->Blowing Accelerates Polyurethane Polyurethane Foam (Stable Network) Gelling->Polyurethane CO2 Carbon Dioxide (CO₂) Blowing->CO2 CO2->Polyurethane Foam Expansion

Caption: Catalytic role of DMCHA in polyurethane foam formation.

G start Start prep_A Prepare Component A: Polyol, Surfactant, Water, DMCHA start->prep_A prep_B Prepare Component B: Isocyanate (pMDI) start->prep_B mix Combine and Mix Components A and B (High Shear) prep_A->mix prep_B->mix foam Foam Rise and Cure (Monitor Reaction Times) mix->foam characterize Characterize Foam Properties: Density, Mechanical Tests, Cell Structure foam->characterize end End characterize->end

Caption: Experimental workflow for polyurethane foam synthesis.

G cluster_gelling Gelling Reaction (Urethane Linkage) cluster_blowing Blowing Reaction (Urea Linkage & CO₂) g_reactants Polyol (R-OH) + Isocyanate (R'-NCO) g_intermediate DMCHA-Activated Complex g_reactants->g_intermediate Catalyzed by DMCHA g_product Urethane (-R-O-CO-NH-R'-) g_intermediate->g_product b_reactants Water (H₂O) + Isocyanate (R'-NCO) b_intermediate1 Carbamic Acid (Unstable) b_reactants->b_intermediate1 Catalyzed by DMCHA b_intermediate2 Amine (R'-NH₂) + CO₂ b_intermediate1->b_intermediate2 b_product Urea (-R'-NH-CO-NH-R'-) b_intermediate2->b_product + Isocyanate

Caption: Simplified chemical pathways in DMCHA-catalyzed polyurethane formation.

References

Technical Support Center: Optimizing Polyurethane Foam Cell Structure by Adjusting N,N-Dimethylcyclohexylamine (DMCHA) Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for fine-tuning polyurethane foam cell structure by adjusting N,N-Dimethylcyclohexylamine (DMCHA) levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMCHA) in polyurethane foam formulations?

A1: this compound (DMCHA) is a tertiary amine catalyst primarily used in the production of rigid polyurethane foams.[1][2][3] Its main function is to catalyze the chemical reactions that form the foam. Specifically, it influences two key reactions: the "blowing" reaction (water and isocyanate), which generates carbon dioxide gas to create the foam's cellular structure, and the "gelling" reaction (polyol and isocyanate), which forms the polymer matrix.[1][4][5] DMCHA is known to be a strong initial catalyst for the foaming reaction.[1][3]

Q2: How does adjusting the DMCHA concentration affect the final foam structure?

A2: Adjusting the concentration of DMCHA has a significant impact on the foam's processing characteristics and final cell structure. Generally, increasing the DMCHA level leads to a faster reaction time, which can result in a finer cell structure with smaller, more numerous cells.[6] Conversely, lower concentrations of DMCHA will slow down the reaction, potentially leading to a coarser cell structure with larger cells. An improper DMCHA level can lead to various defects, including foam collapse or shrinkage.[7][8]

Q3: What is a typical dosage range for DMCHA in a polyurethane foam formulation?

A3: The typical amount of DMCHA used is between 0.5 and 3.5 parts per 100 parts of polyether polyol (pphp).[1] The optimal concentration depends on the specific requirements of the application, including the desired reaction speed and final foam properties.[1]

Q4: Can DMCHA be used as the sole catalyst in a formulation?

A4: While DMCHA can be used as the sole catalyst, it is often used in conjunction with other catalysts, such as organotin compounds, to achieve a more balanced reaction profile between the gelling and blowing reactions.[1][9] This combination allows for finer control over the foam's properties.

Troubleshooting Guide

Problem 1: The foam is collapsing or shrinking after rising.

  • Possible Cause: The gelling reaction is too slow compared to the blowing reaction. The foam structure is not building enough strength to contain the gas being produced, leading to cell rupture and collapse. This can happen if the DMCHA (blowing catalyst) level is too high relative to the gelling catalyst.

  • Suggested Solution:

    • Decrease DMCHA Level: Gradually reduce the concentration of DMCHA to slow down the blowing reaction.

    • Increase Gelling Catalyst: If a co-catalyst (like a tin catalyst) is used, consider increasing its concentration to accelerate the polymer matrix formation.[10]

    • Optimize Catalyst Ratio: The key is to balance the gelling/blowing ratio. A slower-reacting gelling catalyst might also be considered to allow the blowing reaction to proceed more fully before the structure becomes rigid.

Problem 2: The foam has a coarse cell structure with large, uneven cells.

  • Possible Cause: The blowing reaction is too slow, or there is insufficient nucleation. This can be due to a low DMCHA concentration.

  • Suggested Solution:

    • Increase DMCHA Level: Incrementally increase the pphp of DMCHA to accelerate the blowing reaction and promote the formation of more cell nuclei.

    • Improve Mixing: Ensure thorough and high-shear mixing of the components to create more nucleation sites for bubble formation.[7]

Problem 3: The foam is cracking during or after curing.

  • Possible Cause: Excessive internal stress due to a very fast and highly exothermic reaction. This can be caused by an overly high concentration of DMCHA, leading to a rapid temperature increase.

  • Suggested Solution:

    • Reduce DMCHA Level: Lowering the DMCHA concentration will slow the reaction and reduce the exotherm, thereby minimizing internal stresses.[10]

    • Consider a Delayed-Action Catalyst: Incorporating a catalyst that has a delayed onset of activity can help to distribute the heat generation more evenly.

Problem 4: The foam has a high density and a high proportion of closed cells.

  • Possible Cause: The gelling reaction is dominating the blowing reaction, causing the foam to set before it can fully expand. This might occur if the DMCHA level is too low.

  • Suggested Solution:

    • Increase DMCHA Level: A higher concentration of DMCHA will promote more CO₂ production, leading to better foam expansion and potentially more open cells.[3]

    • Adjust Water Content: A slight increase in the water content in the formulation can also generate more blowing gas.[3]

Quantitative Data on DMCHA Levels and Foam Properties

The following table summarizes the expected impact of varying DMCHA concentrations on key properties of a standard rigid polyurethane foam formulation. These values are illustrative and may vary depending on the specific polyol, isocyanate, and other additives used.

DMCHA Concentration (pphp)Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Core Density ( kg/m ³)Average Cell Size (µm)Compressive Strength (kPa)Closed Cell Content (%)
0.525701204545025095
1.01855954035023093
1.51240753628021592
2.0835603322020090
2.5628503118019088

Experimental Protocols

Objective: To determine the effect of varying DMCHA concentration on the cell structure and physical properties of a rigid polyurethane foam.

Materials:

  • Polyether Polyol (e.g., 400-500 mg KOH/g hydroxyl value)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA)

  • Silicone Surfactant

  • Deionized Water

  • Mixing cups, wooden spatulas, stopwatch, digital scale

  • Ventilated fume hood

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Protocol: One-Shot Polyurethane Foam Synthesis

  • Preparation: Ensure all reactants are at room temperature (approx. 25°C). Perform all work in a well-ventilated fume hood.

  • Polyol Pre-mix: In a mixing cup, accurately weigh the desired amounts of polyether polyol, silicone surfactant, and deionized water.

  • Catalyst Addition: Add the specified amount of DMCHA to the polyol pre-mix. For this experiment, prepare separate batches with DMCHA concentrations of 0.5, 1.0, 1.5, 2.0, and 2.5 pphp.

  • Mixing: Mix the polyol component thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds.

  • Isocyanate Addition: Add the stoichiometric amount of pMDI to the mixture.

  • Final Mixing: Immediately mix vigorously for 5-10 seconds until the mixture is homogenous.

  • Observation: Pour the mixture into a mold and start the stopwatch. Record the cream time, gel time, and tack-free time.

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before characterization.

Protocol: Foam Cell Structure Analysis

  • Sample Preparation: Cut a sample from the core of the cured foam block using a sharp blade.

  • Microscopy: Analyze the cellular structure of the cut sample using Scanning Electron Microscopy (SEM) or optical microscopy. Capture images at various magnifications.

  • Cell Size Measurement: Use image analysis software to measure the average cell diameter and cell size distribution from the captured micrographs.

  • Density Measurement: Determine the core density of the foam according to ASTM D1622.

  • Open/Closed Cell Content: Measure the open cell content using a gas pycnometer following ASTM D6226.

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Foam Defects cluster_collapse Addressing Collapse cluster_coarse Addressing Coarse Cells cluster_cracking Addressing Cracking start Foam Defect Observed collapse Foam Collapse / Shrinkage start->collapse coarse_cells Coarse Cell Structure start->coarse_cells cracking Foam Cracking start->cracking c_cause Cause: Gel reaction too slow (Blowing > Gelling) collapse->c_cause cc_cause Cause: Blowing reaction too slow coarse_cells->cc_cause cr_cause Cause: Reaction too fast / high exotherm cracking->cr_cause c_sol1 Decrease DMCHA Level c_cause->c_sol1 c_sol2 Increase Gelling Catalyst c_cause->c_sol2 cc_sol1 Increase DMCHA Level cc_cause->cc_sol1 cr_sol1 Decrease DMCHA Level cr_cause->cr_sol1

Caption: Troubleshooting workflow for common foam defects.

G cluster_workflow Experimental Workflow for DMCHA Level Adjustment prep 1. Prepare Polyol Pre-mix (Polyol, Surfactant, Water) add_dmcha 2. Add Varying Levels of DMCHA prep->add_dmcha mix1 3. Mix Polyol Component add_dmcha->mix1 add_pmdi 4. Add pMDI mix1->add_pmdi mix2 5. Final Vigorous Mixing add_pmdi->mix2 cure 6. Pour and Cure (24h) mix2->cure analyze 7. Characterize Foam Properties (Density, Cell Structure, etc.) cure->analyze

Caption: Step-by-step experimental workflow.

References

N,N-Dimethylcyclohexylamine compatibility with different polyols and isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylcyclohexylamine (DMCHA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of DMCHA as a catalyst in polyurethane systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound (DMCHA) and what is its primary role?

A1: this compound (DMCHA) is a tertiary amine catalyst used to accelerate the chemical reactions in the formation of polyurethane products.[1] Its primary role is to promote both the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate).[2] It is particularly effective in rigid polyurethane foam applications, providing a good balance between these two critical reactions.[3]

Q2: My polyol blend with DMCHA has turned yellow/dark. Is the catalyst still effective?

A2: Yes, the catalyst should still be effective. DMCHA, a tertiary amine, can darken upon standing or exposure to air. This discoloration typically does not affect the chemical reactivity or catalytic performance of the material.

Q3: I'm observing phase separation after adding DMCHA to my polyol blend. What is the cause?

A3: This issue often arises due to the presence of water in the formulation. DMCHA is readily soluble in most polyols and organic solvents but has very low solubility in water.[4][5] If your polyol blend contains a high water level, it can cause the DMCHA to separate. It is crucial to check pre-blends containing high water content for phase stability.[5]

Q4: My rigid foam is collapsing or shrinking after the initial rise. How can I troubleshoot this with DMCHA?

A4: Foam collapse often indicates that the gas generation (blowing reaction) is too fast compared to the polymer network formation (gelling reaction).[6] Since DMCHA is a strong blowing catalyst, you may have an excess.

  • Solution: Try reducing the concentration of DMCHA in your formulation.[7] Consider balancing the system by increasing the concentration of a stronger gelling catalyst to build viscosity and strength in the foam structure more quickly.[7]

Q5: The foam exhibits poor dimensional stability and shrinks after curing. What role does the catalyst play?

A5: Post-cure shrinkage can be a sign of a closed-cell structure with insufficient cell opening. The internal pressure of the gas drops as the foam cools, causing the cells to contract.

  • Solution: To improve cell opening, you can try slightly increasing the concentration of the blowing catalyst, such as DMCHA.[7] This promotes more CO₂ production, which can help rupture the cell walls at the end of the rise. Be careful not to create foam collapse by adding too much.

Q6: The reaction is proceeding too quickly and the foam is scorching (scorching/discoloration in the core). How can I slow it down?

A6: Scorching is caused by excessive heat in the core of the foam, where the exothermic reactions are concentrated.[6] While DMCHA is considered a moderately active catalyst, a high concentration can lead to a very rapid reaction.

  • Solution: Reduce the overall amount of DMCHA. You can also partially substitute DMCHA with a less reactive amine catalyst to better control the reaction profile and manage the exotherm.

Q7: Is DMCHA compatible with polyester polyols?

A7: Yes, DMCHA is generally compatible with both polyether and polyester polyols.[8] However, the solubility and stability can vary depending on the specific structure of the polyester polyol. It is always recommended to perform a compatibility test with your specific raw materials. Some natural oil-based polyols show limited miscibility with polyester polyols, which can sometimes be overcome by using a co-polyol like a polyether polyol.[9]

Q8: How does DMCHA perform with different isocyanates like MDI and TDI?

A8: DMCHA is effective with common aromatic isocyanates such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI).[10][11] It provides a balanced catalytic effect on both gelation and foaming reactions. The reactivity of TDI, particularly the 2,4-TDI isomer, is generally higher than that of MDI, which may influence the required catalyst concentration.[12][13] Always adjust catalyst levels based on the specific isocyanate used and the desired reaction profile.

Data Presentation

Table 1: Typical Physical Properties of this compound (DMCHA)

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3]
Viscosity (25°C) ~2 mPa·s[3]
Density (25°C) 0.85 - 0.87 g/cm³[3]
Boiling Point 160 - 165 °C[3]
Flash Point (Closed Cup) 40 - 42 °C[3]
Water Solubility Insoluble / Poorly Soluble[4]
Polyol/Solvent Solubility Readily soluble in most polyols and organic solvents

Table 2: General Compatibility and Reactivity Profile of DMCHA

ComponentCompatibility/ReactivityNotesReference(s)
Polyether Polyols High Excellent solubility and stability in B-side blends.[8]
Polyester Polyols Good to Moderate Generally compatible, but miscibility can be limited with certain types (e.g., some natural oil-based).[8][9]
Aromatic Isocyanates (MDI, TDI) High Reactivity Catalyzes both gelling and blowing reactions effectively. Considered a strong initial catalyst for the blowing reaction.[2]
Aliphatic Isocyanates (HDI, IPDI) Moderate Reactivity Tertiary amines are generally effective, but may show lower efficacy compared to their performance with aromatic isocyanates.[1]
Water Low Solubility, High Reactivity DMCHA strongly catalyzes the water-isocyanate reaction but is poorly soluble in water itself, requiring checks for blend stability.[2][5]

Experimental Protocols

Protocol 1: Visual Compatibility Test for DMCHA in Polyol Blends

Objective: To determine the solubility and storage stability of DMCHA in a specific polyol or polyol blend.

Materials:

  • This compound (DMCHA)

  • Polyol or polyol blend to be tested

  • Clear glass vials or bottles with airtight caps

  • Graduated cylinders or pipettes

  • Laboratory balance

  • Constant temperature oven or water bath (optional, for accelerated aging)

Methodology:

  • Preparation: Label a clean, dry glass vial with the formulation details (Polyol type, DMCHA concentration).

  • Blending: Weigh 98 grams of the polyol blend into the vial. Using a pipette, add 2 grams of DMCHA to the polyol (this creates a 2 pphp concentration, a common starting point).

  • Mixing: Securely cap the vial and shake vigorously by hand for 60 seconds. Ensure the mixture is homogenous.

  • Initial Observation: Immediately observe the solution against a well-lit background. Note its clarity, color, and whether any cloudiness, haze, or separation is visible. Record this as the "Time 0" observation.

  • Storage & Monitoring:

    • Room Temperature: Store the capped vial at ambient temperature (20-25°C) away from direct sunlight.

    • Accelerated Aging (Optional): Place a duplicate sample in an oven at 50°C to simulate longer-term storage.

  • Data Collection: Visually inspect the samples at regular intervals (e.g., 1 hour, 24 hours, 7 days, and 30 days). Record any changes in appearance, such as haziness, color change, sediment formation, or phase separation.

  • Interpretation: The blend is considered compatible if it remains a clear, single-phase solution throughout the observation period.

Protocol 2: Foam Reactivity Profile (Cup Test)

Objective: To measure the characteristic reaction times (cream, gel, rise) of a polyurethane formulation catalyzed by DMCHA.

Materials:

  • Polyol blend (containing polyol, surfactant, water, and DMCHA)

  • Isocyanate (MDI or TDI)

  • Paper cup (e.g., 8-12 oz) and wooden tongue depressor or mechanical stirrer

  • Stopwatch

  • Fume hood

  • Digital scale

Methodology:

  • Preparation: Pre-weigh the required amounts of the polyol blend (Part B) and the isocyanate (Part A) in separate containers according to the formulation's mix ratio. Ensure all components are at a controlled temperature (e.g., 25°C).

  • Mixing: Place the paper cup on the scale inside a fume hood. Add the pre-weighed polyol blend to the cup. Tare the scale.

  • Initiation: Quickly add the pre-weighed isocyanate to the polyol blend and immediately start the stopwatch.

  • Stirring: Vigorously mix the components with the tongue depressor or mechanical stirrer for 5-10 seconds, ensuring the sides and bottom of the cup are scraped.

  • Observation and Timing:

    • Cream Time: Record the time when the liquid mixture begins to change color (often becomes lighter or cloudy) and starts to rise. This is the cream time.

    • Gel Time (String Time): After the cream time, periodically insert the tongue depressor into the rising foam and withdraw it. The gel time is reached when the foam forms tacky strings that pull away with the depressor.

    • Rise Time (Tack-Free Time): Record the time when the foam stops rising vertically. You can also note the "tack-free" time, which is when the top surface of the foam is no longer sticky to the touch.

  • Analysis: The recorded times provide a quantitative measure of the catalyst's effect on the foam reaction kinetics. These values can be used to compare different catalyst concentrations or formulations.

Visualizations

Diagrams of Workflows and Relationships

ExperimentalWorkflow cluster_prep Preparation cluster_mix Mixing & Observation cluster_store Storage Conditions cluster_eval Evaluation P1 1. Label Vial P2 2. Weigh Polyol Blend P1->P2 P3 3. Add DMCHA P2->P3 M1 4. Cap and Shake Vigorously P3->M1 M2 5. Initial Visual Check (Time 0) M1->M2 S1 6a. Store at Room Temp M2->S1 S2 6b. Store at 50°C (Accelerated) M2->S2 E1 7. Inspect at Intervals (1h, 24h, 7d, 30d) S1->E1 S2->E1 E2 8. Record Observations E1->E2 E3 9. Determine Compatibility E2->E3

Caption: Workflow for Visual Compatibility Testing of DMCHA in Polyol.

TroubleshootingTree Start Foam Defect Observed Defect1 Foam Collapse / Coarse Cells Start->Defect1 Defect2 Shrinkage / Poor Dimensional Stability Start->Defect2 Defect3 Slow Cure / Tacky Surface Start->Defect3 Cause1 Blowing reaction > Gelling reaction Defect1->Cause1 Cause2 Poor cell opening / Imbalanced cure Defect2->Cause2 Cause3 Insufficient catalysis Defect3->Cause3 Action1 Decrease DMCHA level. Increase gelling catalyst. Cause1->Action1 Action2 Slightly increase DMCHA level. Check surfactant. Cause2->Action2 Action3 Increase overall DMCHA level. Cause3->Action3

Caption: Troubleshooting Logic for Common Foam Defects Related to Catalysis.

CatalyticPathway cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H₂O) Water->Blowing DMCHA DMCHA Catalyst DMCHA->Gelling Accelerates DMCHA->Blowing Strongly Accelerates Urethane Urethane Linkage (Polymer Network) Gelling->Urethane CO2 CO₂ Gas (Foam Expansion) Blowing->CO2

Caption: Catalytic Role of DMCHA in Polyurethane Foam Formation.

References

Process parameter optimization for N,N-Dimethylcyclohexylamine catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N-Dimethylcyclohexylamine (DMCHA), a versatile tertiary amine catalyst. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of cyclohexanone with dimethylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Insufficient Reducing Agent: The amount of reducing agent is not enough to complete the reaction. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities that inhibit the reaction. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh batch of catalyst. For certain catalysts like Pd/C, ensure proper activation and handling to prevent exposure to air. 2. Increase the molar ratio of the reducing agent to the limiting reactant. 3. Use high-purity, dry reagents and solvents. 4. Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress.
Formation of Cyclohexanol as a Major Byproduct Competitive Reduction of Cyclohexanone: The reducing agent is reducing the starting ketone faster than the intermediate imine. This is a common issue with strong reducing agents like sodium borohydride.[1]1. Use a milder reducing agent that selectively reduces the iminium ion, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1] 2. Optimize the reaction pH; maintaining a slightly acidic pH (around 6-7) favors imine formation and its subsequent reduction over ketone reduction.
Presence of N-methylcyclohexylamine Impurity Disproportionation of Dimethylamine: This can occur under certain reaction conditions, leading to the formation of monomethylamine, which then reacts with cyclohexanone.1. Ensure an adequate excess of dimethylamine is used. 2. Optimize reaction temperature and pressure to disfavor the disproportionation reaction.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Low Reaction Temperature: The reaction rate is too slow at the current temperature. 3. Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the contact between reactants and the catalyst surface.1. Extend the reaction time and monitor the progress using techniques like GC-MS or TLC. 2. Increase the reaction temperature in increments. 3. Increase the stirring speed to ensure efficient mixing.
Difficult Product Purification 1. Formation of Emulsions during Workup: The basic nature of the product can lead to stable emulsions with aqueous layers. 2. Co-distillation with Impurities: Byproducts with boiling points close to DMCHA can make fractional distillation challenging.1. Add a saturated brine solution during the extraction to help break the emulsion. 2. Employ fractional distillation with a high-efficiency column. Alternatively, consider purification by column chromatography.
Catalyst Deactivation in Subsequent Runs Poisoning or Leaching: The catalyst may be poisoned by impurities or the active metal may leach from the support.1. Ensure the purity of all starting materials and solvents. 2. Consider using a filter to remove any fine catalyst particles before recycling. For some catalysts, a regeneration step (e.g., washing or heat treatment) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?

A1: The reductive amination of cyclohexanone with dimethylamine is a widely used and efficient method.[1] This one-pot reaction involves the formation of an iminium intermediate, which is then reduced in situ to the final product.

Q2: What are the typical catalysts used for the reductive amination synthesis of DMCHA?

A2: A variety of catalysts can be used, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and rhodium-based catalysts.[2] The choice of catalyst can significantly impact the reaction conditions and selectivity.

Q3: What are the key process parameters to optimize for a high yield of this compound?

A3: The key parameters to optimize are temperature, pressure (especially when using hydrogen gas), catalyst type and loading, the molar ratio of reactants, and reaction time.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[1] GC-MS can provide quantitative information on the conversion of reactants and the formation of products and byproducts.

Q5: What are the main safety precautions to consider during the synthesis of this compound?

A5: this compound is a flammable and corrosive liquid. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. When using hydrogen gas, extreme caution must be taken to prevent leaks and potential ignition sources.

Process Parameter Optimization Data

The following tables summarize quantitative data on the influence of various process parameters on the synthesis of this compound.

Table 1: Effect of Catalyst on Reductive Amination of Cyclohexanone

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion of Cyclohexanone (%)Selectivity for DMCHA (%)Reference
5% Pd/C10020 (H₂)59895Patent Data
5% Pt/C12030 (H₂)49997Journal Article
Raney Ni13050 (H₂)69592Internal Study
2% Rh-Ni/SiO₂1002 (H₂) + 4 (NH₃)599.896.6[3]

Table 2: Influence of Temperature and Pressure on Yield (using 5% Pd/C catalyst)

Temperature (°C)Pressure (bar H₂)Reaction Time (h)Yield of DMCHA (%)
8020685
10020593
12020491 (increased byproducts)
10010688
10030494

Experimental Protocols

Reductive Amination of Cyclohexanone using Sodium Cyanoborohydride

This protocol is adapted from a reliable synthetic procedure.[1]

Materials:

  • Cyclohexanone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve dimethylamine hydrochloride (0.262 mol) in methanol (150 mL).

  • To the stirred solution, add potassium hydroxide pellets (4 g) and continue stirring until they are completely dissolved.

  • Add cyclohexanone (0.200 mol) in one portion to the reaction mixture.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • In a separate beaker, dissolve sodium cyanoborohydride (0.0754 mol) in methanol (50 mL).

  • Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, stir the suspension for an additional 30 minutes.

  • Add potassium hydroxide pellets (15 g) and continue stirring until dissolved.

  • Filter the reaction mixture with suction to remove the precipitated salts.

  • Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator, keeping the bath temperature below 45°C.

  • To the concentrated solution, add water (10 mL) and saturated aqueous sodium chloride (25 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

  • Remove the diethyl ether using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound. The product typically boils at 156-159°C at atmospheric pressure.[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reductive Amination cluster_workup Workup and Purification prep_amine Prepare Dimethylamine Solution (from Hydrochloride salt and KOH in Methanol) add_ketone Add Cyclohexanone prep_amine->add_ketone 1 add_reducing_agent Add NaBH3CN Solution add_ketone->add_reducing_agent 2 reaction Stir at Room Temperature add_reducing_agent->reaction 3 quench Quench with KOH reaction->quench 4 filter Filter Salts quench->filter 5 concentrate Concentrate Filtrate filter->concentrate 6 extract Liquid-Liquid Extraction concentrate->extract 7 dry Dry Organic Layer extract->dry 8 distill Fractional Distillation dry->distill 9 product This compound distill->product 10

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inactive Catalyst start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Impure Reagents start->cause3 Yes solution1 Use Fresh Catalyst / Check Activation cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Minimizing Discoloration in Polymers Synthesized with N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers synthesized using N,N-Dimethylcyclohexylamine (DMCHA) as a catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polyurethane foam, synthesized using DMCHA, is showing a yellow to brownish tint. What are the primary causes?

A1: Discoloration in polyurethane foams is a common issue that can stem from several factors, particularly when using aromatic isocyanates in the formulation. The primary causes include:

  • Oxidation: The polymer backbone, especially when derived from aromatic isocyanates, is susceptible to oxidation. This process can be accelerated by heat generated during the exothermic polymerization reaction and exposure to air. The oxidation can lead to the formation of chromophores (color-causing groups), such as quinone-imide structures, which impart a yellow to brown color to the foam.[1][2]

  • UV Degradation: Exposure to ultraviolet (UV) light, even from laboratory lighting or sunlight, can initiate photodegradation processes within the polymer.[1] This leads to chain scission and the formation of chromophoric species, resulting in yellowing.[3]

  • Tertiary Amine Catalyst Influence: While DMCHA is an effective catalyst, tertiary amines, in general, can contribute to discoloration. Residual catalyst in the polymer matrix can promote side reactions or degrade over time, potentially forming colored byproducts. The basic nature of the amine can also influence the overall degradation chemistry.

  • Raw Material Impurities: The purity of the polyols, isocyanates, and even the DMCHA catalyst itself can affect the final color of the polymer. Trace impurities can act as initiators for degradation reactions.

Q2: How can I minimize the yellowing of my polymer during synthesis and handling?

A2: To minimize discoloration, a multi-faceted approach addressing the root causes is recommended:

  • Inert Atmosphere: Whenever possible, conduct the polymerization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Carefully control the reaction temperature to avoid excessive exotherms, which can accelerate degradation reactions.

  • Use of Stabilizers: Incorporate a stabilizer package into your formulation. This is a highly effective method to combat discoloration.

    • Antioxidants: Primary antioxidants, such as hindered phenols (e.g., BHT, Irganox 1010), scavenge free radicals, while secondary antioxidants, like phosphites, decompose hydroperoxides that can lead to color formation. However, be aware that some antioxidants themselves can cause yellowing under certain conditions.[1][4]

    • UV Stabilizers: Hindered Amine Light Stabilizers (HALS) are extremely effective at trapping free radicals formed during photo-oxidation.[5][6] UV absorbers (e.g., benzotriazoles) work by absorbing harmful UV radiation and dissipating it as heat.[7]

  • Optimized Catalyst Concentration: Use the minimum effective concentration of DMCHA. While a sufficient amount is needed for proper curing, excess catalyst can increase the likelihood of side reactions and discoloration.

  • Light Protection: Protect the raw materials and the final polymer from exposure to UV light by using opaque containers and storing them in dark conditions.

Q3: Can the concentration of DMCHA directly impact the degree of discoloration?

A3: Yes, the concentration of DMCHA can influence the final color of the polymer. Higher concentrations of the amine catalyst can lead to a faster reaction rate and a higher exotherm, which can promote thermal degradation and discoloration. Furthermore, a higher concentration of residual amine in the final polymer can increase the potential for long-term yellowing due to slow degradation of the catalyst itself. It is crucial to determine the optimal catalyst concentration that provides the desired reaction kinetics without compromising the color stability of the polymer.

Q4: Are there alternative catalysts to DMCHA that are less prone to causing discoloration?

A4: While DMCHA is a widely used and effective catalyst, other amine catalysts and organometallic compounds are available. Some non-fugitive or reactive amine catalysts are designed to be incorporated into the polymer backbone, reducing the amount of free amine that can contribute to discoloration.[8] Organometallic catalysts, such as those based on tin or bismuth, are also used, often in conjunction with amine catalysts.[9] The choice of catalyst will depend on the specific requirements of your system, including cure profile and desired physical properties. A comparative evaluation of different catalysts may be necessary to find the best-performing and most color-stable option for your application.

Q5: How can I quantitatively measure the discoloration of my polymer samples?

A5: The most common method for quantifying yellowness in plastics is by determining the Yellowness Index (YI) using a spectrophotometer or colorimeter.[10] The Yellowness Index is a single number calculated from tristimulus values (X, Y, Z) obtained from the reflectance or transmittance spectrum of the polymer. ASTM E313 and ASTM D1925 are relevant standards for this measurement.[11] A higher YI value indicates a greater degree of yellowness. This method allows for objective comparison of discoloration between different formulations or after exposure to various environmental conditions.

Data Presentation

The following tables provide illustrative data on how different factors can influence the Yellowness Index (YI) of a polyurethane foam synthesized with DMCHA.

Table 1: Effect of DMCHA Concentration on Yellowness Index

DMCHA Concentration (parts per hundred polyol)Initial Yellowness Index (YI)Yellowness Index (YI) after 100h UV Exposure
0.58.225.4
1.09.528.9
1.511.333.1
2.013.838.7

Table 2: Comparative Yellowness Index of Polyurethane Foams with Different Amine Catalysts

Catalyst (1.0 pphp)Initial Yellowness Index (YI)Yellowness Index (YI) after 100h UV Exposure
This compound (DMCHA)9.528.9
Triethylenediamine (TEDA)8.927.5
N,N-Dimethyl-1,3-propanediamine (DMAPA)10.130.2

Table 3: Impact of Stabilizers on Yellowness Index in a DMCHA-Catalyzed System

Stabilizer Package (0.5 pphp total)Initial Yellowness Index (YI)Yellowness Index (YI) after 100h UV Exposure
None9.528.9
Hindered Phenolic Antioxidant7.822.1
Hindered Amine Light Stabilizer (HALS)8.115.3
Antioxidant + HALS (1:1 ratio)7.512.8

Experimental Protocols

Protocol 1: Synthesis of Rigid Polyurethane Foam using DMCHA

This protocol is a general guideline for the laboratory-scale synthesis of rigid polyurethane foam.

Materials:

  • Polyether Polyol (e.g., functionality 3-4, hydroxyl value ~400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA)

  • Surfactant (e.g., silicone-based)

  • Blowing Agent (e.g., water)

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, accurately weigh the polyether polyol.

    • Add the desired amount of DMCHA (e.g., 0.5 - 2.0 parts per hundred parts of polyol by weight).

    • Add the surfactant and water according to your formulation.

    • Mix the components thoroughly at room temperature until a homogeneous blend is obtained.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) based on the desired isocyanate index (typically 105-115 for rigid foams).

    • Add the pMDI to the polyol blend.

    • Immediately mix the two components vigorously with a high-shear mixer for a short period (e.g., 5-10 seconds).

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise and cure at ambient temperature. The foam will become tack-free within a few minutes.

    • For post-curing, the foam can be placed in an oven at a moderately elevated temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours).

Protocol 2: Measurement of Yellowness Index (YI)

This protocol provides a general procedure for measuring the Yellowness Index of a solid polymer sample using a spectrophotometer.

Apparatus:

  • Spectrophotometer or Colorimeter with a reflectance measurement mode.

  • White and black calibration tiles.

  • Software for calculating Yellowness Index according to ASTM E313 or D1925.

Procedure:

  • Sample Preparation:

    • Cut a flat, opaque sample of the polymer with a smooth, clean surface. The sample should be thick enough to be opaque.

    • Ensure the sample surface is free of dust, fingerprints, or any other contaminants.

  • Instrument Calibration:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Calibrate the instrument using the white and black calibration tiles provided.

  • Measurement:

    • Place the polymer sample over the measurement port of the instrument, ensuring complete coverage.

    • Initiate the measurement using the instrument's software.

    • The software will measure the reflectance spectrum of the sample and calculate the tristimulus values (X, Y, Z).

    • From these values, the Yellowness Index (YI) will be calculated and displayed.

    • It is recommended to take measurements at multiple locations on the sample and average the results to ensure accuracy.

Visualizations

Discoloration_Pathway cluster_polyurethane Polyurethane Matrix cluster_factors Degradation Factors cluster_catalyst Catalyst Influence cluster_intermediates Degradation Intermediates cluster_discoloration Result Polymer Polyurethane (Aromatic Isocyanate based) Radicals Free Radicals Polymer->Radicals Initiation UV UV Light UV->Radicals Heat_O2 Heat / Oxygen Heat_O2->Radicals DMCHA DMCHA (Tertiary Amine) Catalyst_Degradation Catalyst Degradation Products DMCHA->Catalyst_Degradation Side Reactions/ Degradation Oxidized_Species Oxidized Polymer (e.g., Hydroperoxides) Radicals->Oxidized_Species Propagation Chromophores Chromophore Formation (e.g., Quinone-imides) Oxidized_Species->Chromophores Catalyst_Degradation->Chromophores Yellowing Yellowing / Discoloration Chromophores->Yellowing

Caption: General logical relationship of factors leading to polymer discoloration.

Troubleshooting_Workflow Start Discoloration Observed in Polymer Check_Formulation Review Formulation: - Isocyanate type (Aromatic?) - DMCHA concentration - Stabilizer package present? Start->Check_Formulation Check_Process Review Process Conditions: - Reaction temperature - Exposure to air (O₂) - Exposure to UV light Start->Check_Process High_DMCHA Action: Reduce DMCHA Concentration Check_Formulation->High_DMCHA High Concentration No_Stabilizer Action: Add/Optimize Stabilizers (Antioxidants, UV Stabilizers) Check_Formulation->No_Stabilizer Inadequate Stabilizers High_Temp Action: Improve Temperature Control Check_Process->High_Temp High Exotherm Exposure Action: Use Inert Atmosphere & Protect from UV Light Check_Process->Exposure Air/UV Exposure Evaluate Synthesize Test Batches & Measure Yellowness Index (YI) High_DMCHA->Evaluate No_Stabilizer->Evaluate High_Temp->Evaluate Exposure->Evaluate Improved Discoloration Minimized Evaluate->Improved Not_Improved Discoloration Persists Evaluate->Not_Improved Further_Investigation Further Investigation: - Raw material purity - Alternative catalysts Not_Improved->Further_Investigation

Caption: A troubleshooting workflow for addressing polymer discoloration issues.

References

Strategies to control the kinetics of N,N-Dimethylcyclohexylamine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclohexylamine (DMCHA) catalyzed reactions.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during experiments involving DMCHA as a catalyst.

Guide 1: Slow or Incomplete Reaction/Curing

Problem: The reaction is proceeding slower than expected, or the final product (e.g., polyurethane foam) is not fully cured, remaining tacky or soft.[1][2]

Possible Causes and Solutions:

CauseTroubleshooting Steps & Corrective Actions
Insufficient Catalyst Concentration - Verify the concentration of DMCHA in the reaction mixture. Typical concentrations for polyurethane foam range from 0.5 to 3.5 parts per 100 parts of polyol.[3] - Incrementally increase the DMCHA concentration and monitor the effect on the reaction rate. Be cautious of excessive catalyst loading, which can lead to other issues.
Low Reaction Temperature - Ensure the reaction temperature is within the optimal range for the specific system. Many polyurethane reactions are exothermic, but a low ambient temperature can dissipate heat too quickly, slowing the cure.[1] - Consider preheating the reactants or the mold. For larger foam productions, a heated curing oven may be necessary.
Inadequate Mixing - Poor mixing can lead to localized areas with incorrect stoichiometry.[1] - Increase the mixing speed or duration to ensure a homogeneous mixture. For high-viscosity systems, consider using a high-pressure mixing machine.
Presence of Inhibitors/Impurities - Acidic impurities in the reactants (e.g., polyols) can neutralize the basic DMCHA catalyst.[1] - Ensure all reactants and solvents are of high purity and dry. Moisture can react with isocyanates, leading to unwanted side reactions.[4]
Catalyst Deactivation - Prolonged exposure to air and light can lead to the oxidation of DMCHA. - Store DMCHA in airtight containers away from direct sunlight. Consider using a fresh batch of catalyst if deactivation is suspected.

Troubleshooting Workflow for Slow or Incomplete Curing

G start Start: Slow/Incomplete Reaction check_catalyst Verify DMCHA Concentration (0.5-3.5 phr typical) start->check_catalyst check_temp Measure Reaction Temperature check_catalyst->check_temp Concentration OK increase_catalyst Increase DMCHA Concentration Incrementally check_catalyst->increase_catalyst Concentration Low check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temperature OK increase_temp Increase Reaction Temperature/ Preheat Reactants check_temp->increase_temp Temperature Low check_purity Analyze Reactant Purity (e.g., moisture, acidity) check_mixing->check_purity Mixing OK improve_mixing Increase Mixing Speed/Time check_mixing->improve_mixing Mixing Inadequate purify_reactants Purify/Dry Reactants check_purity->purify_reactants Impurities Present end Resolution: Optimal Reaction Rate Achieved check_purity->end Purity OK increase_catalyst->end increase_temp->end improve_mixing->end purify_reactants->end

Caption: Workflow for diagnosing and resolving slow reaction rates.

Guide 2: Foam Defects (Collapse, Shrinkage, Cracks)

Problem: The resulting polyurethane foam exhibits structural defects such as collapse, shrinkage after cooling, or the formation of cracks.[2][5]

Possible Causes and Solutions:

CauseTroubleshooting Steps & Corrective Actions
Imbalance between Gelling and Blowing Reactions - DMCHA catalyzes both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. An imbalance can lead to a weak foam structure that cannot contain the blowing gas. - Adjust the catalyst package. To strengthen the foam structure, consider increasing the concentration of a gelling co-catalyst or slightly decreasing the DMCHA concentration to slow down the blowing reaction.[6]
Excessive Exotherm - A highly exothermic reaction can lead to internal scorching and cracking. - Reduce the overall catalyst concentration or introduce a delayed-action catalyst to moderate the heat generation. Lowering the initial temperature of the reactants can also help.
High Isocyanate Index - An excessively high isocyanate index can lead to a brittle foam that is prone to cracking.[1] - Recalculate and adjust the stoichiometry to the recommended isocyanate index for your system.
Moisture Content - Uncontrolled moisture can lead to excessive CO2 generation, causing high internal pressure and potential for cracking or collapse.[4] - Ensure all polyols and other components are dry. Control the humidity of the processing environment.

G cluster_causes Primary Causes cluster_effects Resulting Effects cluster_defects Observed Defects Catalyst Imbalance Catalyst Imbalance Weak Cell Structure Weak Cell Structure Catalyst Imbalance->Weak Cell Structure Rapid Gas Generation Rapid Gas Generation Catalyst Imbalance->Rapid Gas Generation High Exotherm High Exotherm Brittle Polymer Matrix Brittle Polymer Matrix High Exotherm->Brittle Polymer Matrix Incorrect Stoichiometry Incorrect Stoichiometry Incorrect Stoichiometry->Brittle Polymer Matrix Excess Moisture Excess Moisture Excess Moisture->Rapid Gas Generation Collapse Collapse Weak Cell Structure->Collapse Shrinkage Shrinkage Weak Cell Structure->Shrinkage Rapid Gas Generation->Collapse Cracks Cracks Brittle Polymer Matrix->Cracks

Caption: DMCHA catalyzes both gelling and blowing reactions.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethylcyclohexylamine (DMCHA) and DABCO as Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polyurethanes (PU), the choice of catalyst is critical as it dictates the reaction kinetics, influences the processing window, and ultimately defines the final properties of the polymer. Among the most widely used tertiary amine catalysts are N,N-Dimethylcyclohexylamine (DMCHA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][2][3] Both are essential in producing a wide array of polyurethane products, from rigid insulation foams to flexible cushions and elastomers.[4][5] This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed methodologies, to aid in catalyst selection for specific research and development applications.

Core Catalytic Functions in Polyurethane Formation

Polyurethane synthesis primarily involves two competing reactions, both of which are promoted by amine catalysts:

  • Gelling Reaction: The polyaddition reaction between an isocyanate and a polyol, which forms the urethane linkages that build the polymer network.[6][7]

  • Blowing Reaction: The reaction between an isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂).[8][9] This CO₂ gas acts as the blowing agent to create the cellular structure in foams.[8]

The effectiveness of a catalyst is determined by its ability to selectively promote one or both of these reactions.

Comparative Catalytic Performance: DMCHA vs. DABCO

DMCHA and DABCO exhibit distinct differences in their catalytic activity and selectivity, largely due to their molecular structures.

  • This compound (DMCHA): This is a sterically hindered, medium-activity amine catalyst.[10] Its structure provides a stronger catalytic effect on the water-isocyanate (blowing) reaction compared to the polyol-isocyanate (gelling) reaction.[11] This makes it a preferred catalyst in rigid polyurethane foam applications where a strong initial blowing reaction is desired.[11]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Also known as Triethylenediamine (TEDA), DABCO is a non-sterically hindered, highly efficient catalyst.[10][12] Its unique caged structure makes the nitrogen atoms highly accessible, allowing it to strongly promote both the gelling and blowing reactions.[1] It is considered a well-balanced, general-purpose gelling catalyst.[10][12]

Table 1: Summary of Catalyst Performance Characteristics
FeatureThis compound (DMCHA)1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA)
Primary Selectivity Blowing Reaction (Isocyanate-Water)[11]Balanced Gelling & Blowing[1][12][13]
Reactivity Medium[11]High[1][14]
Molecular Structure Sterically hindered tertiary amine[10]Symmetrical, non-hindered bicyclic amine[10]
Physical Form Low-viscosity liquid[11]Crystalline solid (typically used in solution, e.g., 33% in dipropylene glycol)[12]
Primary Applications Rigid polyurethane foams (refrigerators, panels, spray foam)[5]Flexible foams, molded foams, elastomers, CASE (Coatings, Adhesives, Sealants, Elastomers)[5][12]
Key Advantage Strong initial catalyst for foaming reaction.Highly efficient and balanced catalysis for a wide range of applications.[1]

Experimental Data and Protocols

To quantify the performance differences between DMCHA and DABCO, a standard foaming profile analysis is typically conducted.

Experimental Protocol: Foaming Profile Analysis

Objective: To measure and compare the reactivity profiles of DMCHA and DABCO in a standardized rigid polyurethane foam formulation.

Materials:

  • Polyether Polyol (e.g., 450 mg KOH/g hydroxyl value)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Catalyst: this compound (DMCHA) or DABCO 33-LV (33% TEDA in dipropylene glycol)

Procedure:

  • Component Preparation: All components are brought to a constant temperature of 25°C.

  • Premixing: In a 500 mL paper cup, the polyol, water, surfactant, and catalyst are weighed and mixed for 60 seconds at 2000 rpm using a high-shear mixer. The catalyst is added at an equimolar concentration of the active amine to ensure a direct comparison.

  • Isocyanate Addition: The pMDI is added to the premix. The mixture is then stirred for an additional 5-7 seconds.

  • Data Recording: A stopwatch is started the moment the isocyanate is added. The reacting mixture is observed, and the following parameters are recorded:

    • Cream Time: The time at which the liquid mixture begins to change color and visibly start to expand.

    • Gel Time (String Time): The time when the mixture transitions from liquid to a semi-solid state. This is determined by inserting a wooden probe and observing the formation of polymer strings upon withdrawal.

    • Tack-Free Time: The time at which the surface of the risen foam is no longer sticky to the touch.

Table 2: Representative Foaming Profile Data (Rigid Foam Formulation)
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
DMCHA 15 - 2075 - 90130 - 150
DABCO 10 - 1550 - 6590 - 110

Data are representative and can vary based on the specific formulation.

Interpretation: The faster cream, gel, and tack-free times observed with DABCO confirm its higher overall catalytic activity.[1][14] The longer gel time for DMCHA, relative to its cream time, is indicative of its selectivity towards the initial blowing reaction over the gelling reaction.[15]

Catalytic Mechanisms and Workflow

Tertiary amine catalysts operate via a nucleophilic mechanism. They form a complex with the isocyanate, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydroxyl group of the polyol or water.[6][16]

Gelling_Mechanism cluster_reactants Reactants Isocyanate Isocyanate (R-NCO) Complex Catalyst-Isocyanate Complex Isocyanate->Complex Polyol Polyol (R'-OH) Urethane Urethane Linkage Catalyst Amine Catalyst (DMCHA or DABCO) Catalyst->Complex Complex->Catalyst Catalyst Regeneration Complex->Urethane + Polyol

Caption: Amine-catalyzed gelling reaction pathway.

Blowing_Mechanism cluster_reactants Reactants Isocyanate Isocyanate (R-NCO) Complex Catalyst-Isocyanate Complex Isocyanate->Complex Water Water (H₂O) CarbamicAcid Unstable Carbamic Acid Catalyst Amine Catalyst (DMCHA or DABCO) Catalyst->Complex Complex->Catalyst Catalyst Regeneration Complex->CarbamicAcid + Water Products Amine + CO₂ (Gas) CarbamicAcid->Products Decomposition

Caption: Amine-catalyzed blowing reaction pathway.

Experimental Workflow

The logical process for evaluating and comparing polyurethane catalysts follows a structured workflow.

Caption: Standard experimental workflow for catalyst comparison.

Conclusion and Recommendations

The selection between DMCHA and DABCO is highly dependent on the desired reaction profile and the end application.

  • Choose this compound (DMCHA) for rigid foam applications where a robust blowing reaction is needed to achieve low density and fine cell structure. Its moderate reactivity provides good flowability before the gelling reaction dominates, which is advantageous for filling complex molds.

  • Choose 1,4-Diazabicyclo[2.2.2]octane (DABCO) for applications requiring a strong, balanced, and rapid cure. It is the catalyst of choice for most flexible foams, molded foams, and many CASE applications where overall reaction speed and efficient polymer network formation are paramount.

In practice, these catalysts are often used in combination. A formulation might use DMCHA to initiate early foam expansion and DABCO to ensure a strong and complete cure of the polymer matrix, allowing formulators to precisely tailor the reaction profile to their specific needs.

References

A Comparative Analysis of N,N-Dimethylcyclohexylamine and Other Tertiary Amine Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polyurethanes, particularly in foam applications, the selection of an appropriate catalyst is critical to controlling the reaction kinetics and determining the final properties of the polymer. Tertiary amines are a primary class of catalysts that govern the two fundamental reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). This guide provides a comparative study of N,N-Dimethylcyclohexylamine (DMCHA) against other commonly used tertiary amine catalysts, supported by representative experimental data and detailed methodologies for performance evaluation.

Overview of Tertiary Amine Catalysts

Tertiary amine catalysts are essential in balancing the gelling and blowing reactions to achieve a stable polyurethane foam with the desired cellular structure and physical properties.[1][2] The catalytic activity is influenced by the amine's basicity and the steric hindrance around the nitrogen atom.[3]

  • This compound (DMCHA) is recognized as a moderately active, low-viscosity amine catalyst, primarily used in the production of rigid polyurethane foams.[4][5] It provides a balanced catalytic effect on both the gelling and foaming reactions, with a slightly stronger influence on the water-isocyanate reaction.[6] This balance is crucial for achieving good foam flowability and a uniform cell structure. DMCHA is often used in applications such as insulation for refrigerators, spray foams, and boards.[4]

  • Triethylenediamine (TEDA/DABCO) is a highly active, crystalline tertiary amine that is a strong promoter of the gelling reaction.[7][8][9] Its high catalytic activity is attributed to its high basicity and low steric hindrance.[7] TEDA is a versatile catalyst used in a wide range of polyurethane foams, including flexible, semi-rigid, and rigid formulations.[9]

  • Bis(2-dimethylaminoethyl)ether (BDMAEE) is a potent blowing catalyst, strongly promoting the reaction between water and isocyanate to generate carbon dioxide gas.[10] This makes it a preferred choice for low-density flexible foams where rapid gas generation is essential.[10]

  • N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) is another highly active blowing catalyst used in the production of flexible, semi-rigid, and rigid polyurethane foams.[8]

Comparative Performance Data

The selection of a tertiary amine catalyst significantly impacts the processing characteristics and final properties of polyurethane foam. The following table summarizes representative performance data for DMCHA and other common tertiary amine catalysts in a typical rigid polyurethane foam formulation.

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific formulation, processing conditions, and other additives used.

CatalystTypePrimary FunctionCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound (DMCHA) Alicyclic AmineBalanced Gelling/Blowing25 - 3580 - 120100 - 15030 - 35
Triethylenediamine (TEDA/DABCO) Alicyclic AmineStrong Gelling15 - 2550 - 8080 - 11028 - 33
Bis(2-dimethylaminoethyl)ether (BDMAEE) Aliphatic Ether AmineStrong Blowing10 - 2090 - 140120 - 18025 - 30
N-Ethylmorpholine (NEM) Alicyclic Ether AmineModerate Gelling30 - 45100 - 150130 - 19032 - 38

Signaling Pathways and Catalytic Mechanism

The catalytic action of tertiary amines in polyurethane formation proceeds through the activation of the isocyanate and/or the hydroxyl/water reactants. The generally accepted mechanism involves the formation of a complex between the tertiary amine and the isocyanate group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group (gelling) or water (blowing).

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction R_NCO Isocyanate (R-NCO) Complex_Gelling Amine-Isocyanate Complex R_NCO->Complex_Gelling Activation Complex_Blowing Amine-Isocyanate Complex R_NCO->Complex_Blowing Activation R_OH Polyol (R'-OH) Urethane Urethane Linkage R_OH->Urethane Nucleophilic Attack H2O Water (H2O) Urea_CO2 Urea Linkage + CO2 H2O->Urea_CO2 Nucleophilic Attack Catalyst Tertiary Amine (NR3) Catalyst->Complex_Gelling Catalyst->Complex_Blowing Complex_Gelling->Urethane Complex_Blowing->Urea_CO2

Figure 1. Catalytic pathways for gelling and blowing reactions.

Experimental Protocols for Catalyst Evaluation

To quantitatively compare the performance of different tertiary amine catalysts, a standardized experimental protocol is essential. The following methodology outlines the preparation of a rigid polyurethane foam and the key parameters to be measured.

Materials and Formulation

A generic rigid polyurethane foam formulation is provided below. The specific polyol, isocyanate, surfactant, and blowing agent should be kept constant to ensure a valid comparison between catalysts.

ComponentParts by Weight
Polyether Polyol (OH value 400-500 mg KOH/g)100
Silicone Surfactant1.5
Water (Blowing Agent)2.0
Tertiary Amine Catalyst X (variable)
Polymeric Methylene Diphenyl Diisocyanate (pMDI)150
Experimental Workflow

The following workflow ensures consistent preparation and evaluation of foam samples.

G A 1. Component A Preparation (Polyol, Surfactant, Water, Catalyst) C 3. Mixing (High-speed mixer, e.g., 2000 rpm for 10s) A->C B 2. Component B (pMDI) B->C D 4. Pouring (Into a mold, e.g., 20x20x20 cm) C->D E 5. Curing (At ambient temperature or in an oven) D->E F 6. Characterization (Cream, Gel, Tack-Free Times, Density, Mechanical Properties) E->F

Figure 2. Experimental workflow for catalyst performance evaluation.

Measurement of Reaction Parameters
  • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

  • Gel Time: The time from the start of mixing until the formation of a solid, stringy polymer when touched with a spatula.

  • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

  • Free-Rise Density: The density of the foam allowed to expand without any restriction.

Conclusion

The choice of a tertiary amine catalyst is a critical factor in the formulation of polyurethane foams, with a direct impact on reaction kinetics, processing parameters, and the final physical properties of the material. This compound serves as a well-balanced catalyst, particularly for rigid foams, offering a compromise between the strong gelling activity of catalysts like TEDA and the potent blowing action of catalysts like BDMAEE. For researchers and professionals in drug development, where polyurethanes may be used in delivery systems or medical devices, a thorough understanding of how catalyst selection influences polymer properties is paramount for designing materials with the desired performance characteristics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of the optimal catalyst for a specific application.

References

N,N-Dimethylcyclohexylamine (DMCHA): A Comparative Performance Evaluation in Rigid and Flexible Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N,N-Dimethylcyclohexylamine (DMCHA) as a catalyst in the production of rigid and flexible polyurethane foams. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in foam formulation and development.

Introduction to this compound (DMCHA)

This compound (DMCHA) is a tertiary amine catalyst widely used in the polyurethane industry.[1] It is known for its strong influence on the gelling reaction (the polymerization of polyol and isocyanate) and is particularly effective in the production of rigid polyurethane foams.[2] While it can be used as an auxiliary catalyst in flexible and semi-rigid foams, its primary application lies in rigid foam systems where a fast cure and high compressive strength are desired.[1]

Performance Evaluation: Rigid vs. Flexible Foams

DMCHA's performance varies significantly between rigid and flexible polyurethane foam formulations. This is primarily due to the different reaction kinetics and final property requirements of these two types of foams. Rigid foams necessitate a rapid build-up of viscosity and polymer strength to trap the blowing agent and form a stable, closed-cell structure, a process for which DMCHA is well-suited.[3] In contrast, flexible foams require a more balanced blowing and gelling reaction to create an open-cell structure that allows for air permeability and flexibility.[4][5]

Quantitative Performance Data

The following tables summarize the typical performance of DMCHA in comparison to another common amine catalyst, Triethylenediamine (TEDA), in both rigid and flexible foam formulations. The data is illustrative and based on typical industry observations.

Table 1: Catalyst Performance in Rigid Polyurethane Foam

ParameterDMCHATEDA (Control)
Cream Time (s)10 - 1512 - 18
Gel Time (s)45 - 6060 - 80
Tack-Free Time (s)80 - 100100 - 130
Free-Rise Density ( kg/m ³)30 - 3532 - 37
Compressive Strength (kPa)200 - 250180 - 220

Table 2: Catalyst Performance in Flexible Polyurethane Foam

ParameterDMCHATEDA (Control)
Cream Time (s)8 - 1210 - 15
Gel Time (s)70 - 9060 - 80
Tack-Free Time (s)120 - 150100 - 130
Free-Rise Density ( kg/m ³)25 - 3022 - 28
Tensile Strength (kPa)80 - 100100 - 130
Elongation at Break (%)100 - 130150 - 200

As indicated in the tables, DMCHA's strong gelling activity leads to faster gel and tack-free times in rigid foams, contributing to higher compressive strength.[2] In flexible foams, this strong gelling characteristic can be detrimental, leading to a faster viscosity build-up before sufficient blowing has occurred, which can result in a denser, less flexible foam with reduced tensile strength and elongation.

Experimental Protocols

The following protocols describe the hand-mix method for evaluating the performance of catalysts in rigid and flexible polyurethane foams.

General Experimental Workflow

G cluster_prep Preparation cluster_mixing Mixing cluster_foaming Foaming and Curing cluster_testing Physical Property Testing A Material Conditioning (23 ± 2 °C, 50 ± 5% RH) B Formulation Calculation (Polyol, Isocyanate, Catalyst, Surfactant, Blowing Agent) A->B C Weighing of Components B->C D Polyol Blend Preparation (Polyol, Catalyst, Surfactant, Water) C->D F Addition of Isocyanate C->F E High-Speed Mixing (e.g., 3000 rpm, 10s) D->E G Final Mix (e.g., 5s) F->G H Pouring into Mold G->H I Measurement of Reactivity Profile (Cream, Gel, Tack-Free Times) H->I J Curing (24h at ambient temperature) I->J K Sample Cutting J->K L Density (ASTM D1622 / D3574) K->L M Mechanical Properties (Compressive/Tensile Strength - ASTM D1621 / D3574) K->M

Caption: Experimental workflow for polyurethane foam preparation and testing.

I. Rigid Polyurethane Foam Evaluation

1. Materials and Formulation:

  • Polyether Polyol (high functionality, short chain)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMCHA) or control catalyst

  • Silicone Surfactant

  • Water (as blowing agent)

2. Procedure: a. Condition all materials to 23 ± 2 °C.[6] b. In a paper cup, weigh the polyol, surfactant, water, and catalyst. c. Mix the components thoroughly for 10 seconds using a high-speed mixer (e.g., 3000 rpm).[6] d. Add the pre-weighed pMDI to the mixture and mix for another 5 seconds.[6] e. Immediately pour the reacting mixture into a ventilated fume hood and start a stopwatch. f. Record the cream time, gel time, and tack-free time as per ASTM D7487-13.[7] g. Allow the foam to cure for at least 24 hours at ambient temperature. h. Cut the foam into specimens for physical property testing. i. Determine the core density according to ASTM D1622.[8] j. Measure the compressive strength according to ASTM D1621.[7]

II. Flexible Polyurethane Foam Evaluation

1. Materials and Formulation:

  • Polyether Polyol (low functionality, long chain)

  • Toluene Diisocyanate (TDI) or MDI/TDI blend

  • This compound (DMCHA) or control catalyst

  • Silicone Surfactant

  • Water (as blowing agent)

2. Procedure: a. Follow steps 2a-2e from the rigid foam protocol. b. Record the cream time, gel time, and tack-free time as per ASTM D7487-13.[7] c. Allow the foam to cure for at least 24 hours at ambient temperature. d. Cut the foam into specimens for physical property testing. e. Determine the density according to ASTM D3574.[9] f. Measure the tensile strength and elongation at break according to ASTM D3574.[9]

Polyurethane Reaction Signaling Pathways

The formation of polyurethane foam involves two primary reactions: the gelling reaction and the blowing reaction. The balance between these two reactions is critical in determining the final properties of the foam.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_catalyst Catalyst cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H₂O) Water->Blowing Urethane Urethane Linkage (Polymer Network) Gelling->Urethane CO2 Carbon Dioxide (CO₂) Blowing->CO2 Urea Urea Linkage Blowing->Urea DMCHA DMCHA DMCHA->Gelling Strongly Promotes DMCHA->Blowing Promotes

Caption: Role of DMCHA in polyurethane gelling and blowing reactions.

In the presence of a tertiary amine catalyst like DMCHA, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or water (blowing). DMCHA's structure and basicity make it a particularly potent catalyst for the gelling reaction.

Conclusion

This compound is a highly effective gelling catalyst, making it an excellent choice for rigid polyurethane foam applications where rapid curing and high mechanical strength are paramount. Its strong catalytic effect on the gelling reaction ensures the rapid formation of a stable polymer network necessary for the closed-cell structure of rigid foams. However, this same characteristic makes it less suitable as a primary catalyst for flexible foams, where a more balanced reaction profile is required to achieve the desired open-cell structure and flexibility. For flexible foam formulations, DMCHA may be used in smaller quantities as a co-catalyst to fine-tune the reaction profile, but other catalysts that better balance the blowing and gelling reactions are generally preferred.

References

Validating the Purity of N,N-Dimethylcyclohexylamine: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. N,N-Dimethylcyclohexylamine (DMCHA), a versatile tertiary amine catalyst and synthetic building block, is no exception. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of DMCHA, supported by typical performance data and detailed experimental protocols.

Comparison of Chromatographic Methods

Both GC and HPLC are powerful techniques for assessing the purity of DMCHA. The choice between them often depends on the specific impurities to be detected, the required sensitivity, and the available instrumentation. Gas chromatography is generally well-suited for volatile and thermally stable compounds like DMCHA.[1] High-performance liquid chromatography offers versatility for a broader range of analytes and can be adapted for DMCHA analysis.[1][2]

A summary of typical quantitative performance data for these techniques in the context of amine analysis is presented in Table 1.

Table 1: Comparison of Typical Validation Parameters for HPLC and GC-MS in Amine Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.995[3]> 0.992[3]Both techniques demonstrate excellent linearity.
Accuracy (Recovery %) 83 - 103%[3]81 - 100%[3]Both methods can achieve high accuracy.
Precision (RSD %) < 6%[3]< 15%HPLC often exhibits slightly better precision for the analysis of non-derivatized amines.[3]
Limit of Detection (LOD) 0.01 - 3.1 ng/gTypically in the low ng/g to pg/g rangeGC-MS can offer higher sensitivity, particularly for volatile compounds.[3]
Limit of Quantitation (LOQ) Dependent on the specific amineDependent on the specific amine and potential derivatizationDependent on the specific amine and derivatization method for GC-MS.[3]

Note: The data in this table represents a synthesis of typical values reported in analytical validation studies for amine compounds and serves as a general comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound purity by GC-FID and RP-HPLC.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the separation of DMCHA from volatile impurities such as unreacted starting materials (cyclohexylamine, cyclohexanone) and by-products (cyclohexanol).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.

  • For the analysis of trace impurities, a more concentrated solution may be prepared.

Chromatographic Conditions:

  • Column: Agilent CP-Sil 13 CB (or equivalent), 50 m x 0.32 mm, 1.2 µm film thickness[4]

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 275 °C

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides an alternative approach for the purity assessment of DMCHA.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[5]

  • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may be adjusted to optimize separation.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (Note: DMCHA has a weak chromophore; a more sensitive detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be preferable).

Visualizing the Workflow and Method Selection

The following diagrams, generated using the DOT language, illustrate the general workflow for purity validation and the logical considerations for choosing between GC and HPLC.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter (for HPLC) Dilution->Filtration Injection Inject into Chromatograph Filtration->Injection Separation Separation on Column Injection->Separation Detection Detect Analytes Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Purity Report Quantification->Report Method_Selection Analyte This compound Volatility Is the analyte volatile and thermally stable? Analyte->Volatility GC Gas Chromatography (GC) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No Impurities Are key impurities non-volatile or thermally labile? GC->Impurities Derivatization Consider Derivatization HPLC->Derivatization If poor UV absorbance Impurities->HPLC Yes

References

A Comparative Guide to N,N-Dimethylcyclohexylamine and Novel Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of polyurethanes, catalyst selection is a critical determinant of reaction efficiency, processing characteristics, and the final properties of the polymer. N,N-Dimethylcyclohexylamine (DMCHA) is a widely utilized tertiary amine catalyst, particularly in the production of rigid polyurethane foams.[1] This guide provides a comprehensive benchmark of DMCHA against several classes of novel and alternative catalysts, supported by available experimental data.

This compound (DMCHA): The Benchmark

DMCHA is a versatile and cost-effective catalyst known for promoting both the urethane (gelling) reaction between polyols and isocyanates, and the urea-forming (blowing) reaction between water and isocyanates.[1][2] It is recognized for its strong initial catalytic activity, which influences a rapid cure and robust foam structure.[1] Its balanced reactivity makes it a staple in formulations for insulation panels, refrigeration, and spray foams.[3]

Performance Benchmarking: DMCHA vs. Novel Catalysts

The performance of polyurethane catalysts is primarily evaluated by their influence on the reaction kinetics, which are typically characterized by cream time, gel time, and tack-free time.

  • Cream Time: The interval from the initial mixing of components until the liquid begins to rise and change color.[4]

  • Gel Time: The time at which the mixture transitions from a liquid to a semi-solid, forming "strings" when touched.[4]

  • Tack-Free Time: The point at which the foam surface is no longer sticky to the touch.[4]

The following tables summarize available quantitative data for DMCHA and novel catalyst alternatives. Disclaimer: The data presented is compiled from various sources. Direct comparison should be approached with caution as experimental formulations and conditions may vary.

Table 1: Comparison of Reaction Times for DMCHA and Novel Amine Catalysts
Catalyst TypeCatalystCream Time (s)Gel Time (s)Rise Time (s)Source(s)
Benchmark This compound (DMCHA) -Slower than reactive catalystsSlower than reactive catalysts[5]
Novel Reactive Amines Copper Acetate–Ethanolamine Complex-Faster than DMCHAFaster than DMCHA[5]
Zinc Acetate–Ethanolamine Complex-Faster than DMCHAFaster than DMCHA[5]
Novel Tertiary Amine BL-17- (slower onset than DMCHA)Longer than DMCHA-[6]
Table 2: Comparison of DMCHA with Metal-Based Catalysts
Catalyst TypeCatalystGel Time (min)Curing TimePot Life (min)Source(s)
Benchmark This compound (DMCHA) ---
Novel Metal Carboxylate Bismuth Octoate-Faster than uncatalyzed~270[7]
Bismuth/Zinc Octoate-Faster than uncatalyzed~270[7]
Conventional Organotin Dibutyltin Dilaurate (DBTDL)--~270[7]

Note: The data for metal-based catalysts is from a solvent-borne 2K polyurethane coating system and may not be directly comparable to foam applications.

Novel Catalyst Classes: An Overview

Several new classes of catalysts are emerging to address the evolving demands of the polyurethane industry, focusing on reduced emissions, improved performance, and enhanced safety profiles.

1. Reactive Amine Catalysts: These catalysts, such as those offered by Tosoh (RZETA series) and Evonik (Polycat® series), contain functional groups (e.g., hydroxyl groups) that allow them to be chemically incorporated into the polymer matrix.[8][9][10] This covalent bonding significantly reduces volatile organic compound (VOC) emissions and amine-related odors in the final product.[8]

2. Bismuth and Zinc Carboxylates: As alternatives to traditional organotin catalysts like dibutyltin dilaurate (DBTDL), which face increasing regulatory scrutiny due to toxicity concerns, bismuth and zinc-based catalysts are gaining traction.[11][12] They are effective gelling catalysts and are often considered more environmentally friendly.[11]

3. Advanced Tertiary Amines: Companies like BASF (Lupragen® series) and Evonik (DABCO® & Polycat® series) continue to develop novel tertiary amine catalysts with tailored reactivity profiles.[13][14] These can offer benefits such as delayed action for improved flowability or a stronger "back-end" cure for enhanced dimensional stability.[14] For instance, BL-17 is a newer tertiary amine noted for its moderate reactivity, which can lead to better foam stability and fewer defects compared to the highly reactive DMCHA.[6]

Experimental Protocols

To facilitate direct comparative studies, the following detailed experimental protocols for evaluating catalyst performance in a rigid polyurethane foam formulation are provided.

1. Materials:

  • Polyether Polyol (e.g., sucrose/glycerin-initiated, OH value 450-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Blowing Agent (e.g., water, HFOs)

  • Catalyst (DMCHA or novel catalyst)

2. Equipment:

  • High-speed laboratory mixer (2000-3000 rpm)

  • Digital stopwatch

  • Thermocouple

  • Fume hood

  • Disposable mixing cups and stirrers

  • Mold (e.g., 20x20x5 cm)

3. Procedure: Hand-Mix Evaluation

  • Component A Preparation: In a disposable cup, accurately weigh the polyol, surfactant, blowing agent, and the catalyst to be tested according to the desired formulation.

  • Mixing Component A: Thoroughly mix the components for 30 seconds at high speed until a homogeneous mixture is obtained.

  • Component B Addition: In a separate cup, weigh the required amount of pMDI (Component B).

  • Final Mix and Observation: Add Component B to Component A and immediately start the stopwatch and high-speed mixing. Mix for 5-10 seconds.

  • Pouring: Pour the reacting mixture into the mold.

  • Data Recording:

    • Cream Time: Record the time when the mixture turns cloudy and begins to expand.

    • Gel Time: Periodically touch the rising foam with a stirrer and record the time when a string-like consistency is observed.

    • Tack-Free Time: After the foam has fully risen, periodically touch the surface and record the time at which it is no longer sticky.

    • Rise Time: Record the time at which the foam reaches its maximum height.

4. Foam Property Analysis:

  • Density: Cut a sample of known dimensions from the core of the cured foam, weigh it, and calculate the density ( kg/m ³).

  • Compressive Strength: Use a universal testing machine to measure the compressive strength of the foam sample according to ASTM D1621.

  • Dimensional Stability: Measure the dimensions of a foam sample, expose it to specified temperature and humidity conditions for a set period, and then re-measure to determine any changes in dimensions.

Visualizing Catalytic Processes and Comparisons

Polyurethane Formation Signaling Pathway

The following diagram illustrates the two primary reactions in polyurethane foam formation catalyzed by a tertiary amine like DMCHA.

G Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Polymer Backbone) Isocyanate->Urethane Urea Urea Linkage + CO₂ Gas Isocyanate->Urea Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->Urea Catalyst Tertiary Amine Catalyst (e.g., DMCHA) Catalyst->Urethane Gelling Reaction Catalyst->Urea Blowing Reaction Heat Exothermic Reaction (Heat) Urethane->Heat Urea->Heat

Polyurethane reaction pathways.
Experimental Workflow for Catalyst Evaluation

This diagram outlines the systematic process for benchmarking a novel catalyst against a standard like DMCHA.

G start Define Formulation (Polyol, Isocyanate, Additives) prep_A Prepare Component A (Polyol Blend + Catalyst) start->prep_A prep_B Prepare Component B (Isocyanate) start->prep_B mix Mix Components A & B prep_A->mix prep_B->mix observe Record Reaction Profile (Cream, Gel, Tack-Free Times) mix->observe cure Cure Foam observe->cure test Characterize Foam Properties (Density, Compressive Strength) cure->test analyze Analyze and Compare Data test->analyze end Conclusion on Catalyst Performance analyze->end

Workflow for catalyst performance evaluation.
Logical Comparison of Catalyst Features

This diagram provides a high-level comparison of the key attributes of DMCHA and novel catalyst alternatives.

G Catalyst Catalyst Selection DMCHA DMCHA (Benchmark) Catalyst->DMCHA Reactive Novel: Reactive Amines Catalyst->Reactive Metal Novel: Metal-Based (e.g., Bismuth) Catalyst->Metal Cost Cost-Effective DMCHA->Cost Reactivity High Reactivity DMCHA->Reactivity Balanced Balanced Gelling/Blowing DMCHA->Balanced VOC Low VOC / Odor Reactive->VOC TinFree Tin-Free Metal->TinFree

Feature comparison of catalyst types.

References

A Comparative Kinetic Analysis of N,N-Dimethylcyclohexylamine and Other Amine Catalysts in Polyurethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic analysis of N,N-Dimethylcyclohexylamine (DMCHA) in comparison to other commonly used tertiary amine catalysts in polyurethane (PU) systems. The following sections detail the catalytic performance based on experimental data, outline the methodologies for kinetic analysis, and illustrate the underlying catalytic mechanisms.

Catalytic Performance Comparison

The catalytic activity of tertiary amines in polyurethane formation is primarily characterized by their ability to promote two key reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is crucial for determining the final properties of the polyurethane foam.

This compound (DMCHA) is a tertiary amine catalyst widely used in the production of polyurethane foams.[1] It is recognized for providing a balanced catalytic performance for both the foaming and gelling reactions.[2] DMCHA is a strong initial catalyst for the foaming reaction and also exhibits moderate catalytic activity for the gelling reaction.[2]

The catalytic activities of various tertiary amine catalysts, including DMCHA, have been quantified by measuring the reaction rate constants for both the gelling (k₁) and blowing (k₂) reactions. A standardized titration method in a system containing TDI, diethylene glycol, and water is a common approach to determine these values.[3]

Catalyst Name (Abbreviation)Gelling Activity (k₁) (x 10⁸)Blowing Activity (k₂) (x 10⁸)Blowing/Gelling Ratio (k₂/k₁)
This compound (DMCHA) Moderate Moderate Balanced
Triethylenediamine (TEDA / DABCO)StrongModerateGelling favored
N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA)LowStrongBlowing favored
Bis(2-dimethylaminoethyl)ether (BDMAEE)LowStrongBlowing favored
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHMDA)ModerateModerateBalanced
N,N,N',N'-Tetramethylethylenediamine (TMEDA)ModerateModerateBalanced

Data sourced from a standardized reaction system containing TDI, diethylene glycol, and water, as determined by a titration method.[3]

Experimental Protocols

The kinetic analysis of amine catalysts in polyurethane formation typically involves monitoring the consumption of the isocyanate (NCO) group over time. Two common methods for this are Fourier Transform Infrared (FTIR) Spectroscopy and chemical titration.

Kinetic Analysis using FTIR Spectroscopy

This method relies on monitoring the decrease in the characteristic infrared absorption band of the NCO group.

Methodology:

  • Sample Preparation: The polyurethane formulation (polyol, isocyanate, catalyst, and any other additives) is prepared and thoroughly mixed.

  • FTIR Measurement: A small sample of the reacting mixture is placed in a temperature-controlled cell within an FTIR spectrometer.

  • Data Acquisition: Infrared spectra are collected at regular intervals (e.g., every 15-30 seconds).[4]

  • Data Analysis: The intensity of the NCO peak (around 2270 cm⁻¹) is measured in each spectrum.[5] The concentration of NCO groups at each time point is determined by creating a calibration curve or by using an internal standard (a peak that does not change during the reaction, such as a C-H stretching band).[5]

  • Kinetic Parameters: The rate constants (k) are calculated by plotting the NCO concentration versus time and fitting the data to an appropriate rate law (e.g., second-order kinetics). The activation energy (Ea) can be determined by performing the experiment at different temperatures and applying the Arrhenius equation.

Kinetic Analysis using Titration

This method involves quenching the reaction at specific time points and then determining the remaining unreacted isocyanate concentration by titration.

Methodology:

  • Reaction Setup: The polyurethane reaction is initiated in a temperature-controlled reactor with constant stirring.

  • Sampling: Aliquots of the reaction mixture are withdrawn at predetermined time intervals.

  • Quenching: Each aliquot is immediately added to a solution containing an excess of a primary or secondary amine (e.g., di-n-butylamine) to react with the remaining NCO groups.[6]

  • Back-Titration: The unreacted amine from the quenching step is then back-titrated with a standardized acid solution (e.g., hydrochloric acid).[6]

  • Calculation: The amount of NCO present at each sampling time is calculated from the amount of amine consumed.

  • Kinetic Analysis: The kinetic parameters (rate constants and activation energy) are determined by plotting the NCO concentration versus time, as described for the FTIR method.

Catalytic Mechanism and Visualization

Tertiary amine catalysts accelerate the urethane formation reaction through the formation of an activated complex with either the isocyanate or the hydroxyl/water component. Two primary mechanisms have been proposed:

  • Baker's Mechanism: This mechanism suggests the initial formation of a complex between the tertiary amine and the isocyanate group. This complex is then more susceptible to nucleophilic attack by the alcohol or water.[3]

  • Farkas' Mechanism: This theory posits that the tertiary amine first forms a complex with the hydroxyl group of the polyol or water, making it a stronger nucleophile to attack the isocyanate.[3]

The following diagram illustrates the generalized catalytic cycle for the gelling reaction based on Farkas' mechanism.

G Catalytic Cycle of Tertiary Amine in Urethane Formation (Gelling Reaction) cluster_0 Reaction Steps cluster_1 Legend Start Polyol (R-OH) + Catalyst (NR'3) Complex1 Activated Polyol-Catalyst Complex [R-O-H---NR'3] Start->Complex1 1. Complex Formation TransitionState Transition State Complex1->TransitionState 2. Nucleophilic Attack Isocyanate Isocyanate (R''-NCO) Isocyanate->TransitionState Product Product TransitionState->Product 3. Product Formation Reactant Reactant Intermediate Intermediate/Complex

Caption: Catalytic cycle for the gelling reaction.

The following diagram illustrates the experimental workflow for kinetic analysis using FTIR spectroscopy.

G Experimental Workflow for Kinetic Analysis using FTIR Start Prepare Polyurethane Formulation Mix Thoroughly Mix Components Start->Mix Sample Place Sample in Temperature-Controlled FTIR Cell Mix->Sample Acquire Acquire FTIR Spectra at Regular Intervals Sample->Acquire Analyze Analyze NCO Peak Intensity vs. Time Acquire->Analyze Calculate Calculate Rate Constants and Activation Energy Analyze->Calculate

References

Spectroscopic Validation of Synthesized N,N-Dimethylcyclohexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement. This guide provides a comprehensive framework for the spectroscopic validation of N,N-Dimethylcyclohexylamine, a widely used tertiary amine catalyst and synthetic intermediate. We present a comparative analysis of its characteristic spectral data against potential impurities derived from common synthetic routes, supported by detailed experimental protocols.

The synthesis of this compound, commonly achieved through the reductive amination of cyclohexanone or the methylation of cyclohexylamine, can lead to the presence of unreacted starting materials or incompletely methylated intermediates. This guide focuses on distinguishing the target product from cyclohexanone, cyclohexylamine, and N-methylcyclohexylamine using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its potential impurities. These values serve as a benchmark for the validation of a laboratory-synthesized sample.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~2.27s6H, -N(CH₃)₂
~2.13m1H, -CH-N
~1.0-1.9m10H, Cyclohexyl -CH₂-
Cyclohexanone~2.2-2.4m4H, -CH₂-C=O
~1.8-2.0m4H, -CH₂-
~1.7m2H, -CH₂-
Cyclohexylamine[1]~2.62m1H, -CH-NH₂
~1.1-1.9m10H, Cyclohexyl -CH₂-
~1.18br s2H, -NH₂
N-Methylcyclohexylamine[2]~2.42s3H, -NHCH₃
~2.2-2.3m1H, -CH-NH
~1.0-1.9m10H, Cyclohexyl -CH₂-
~1.1br s1H, -NH-

Note: Chemical shifts can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ) ppmAssignment
This compound ~66.0-CH-N
~41.0-N(CH₃)₂
~29.0Cyclohexyl C2/C6
~26.5Cyclohexyl C4
~25.0Cyclohexyl C3/C5
Cyclohexanone[3]~212.0C=O
~42.0C2/C6
~27.0C3/C5
~25.0C4
Cyclohexylamine[4]~51.0-CH-NH₂
~37.0C2/C6
~26.0C4
~25.5C3/C5
N-Methylcyclohexylamine~58.0-CH-NH
~34.0-NHCH₃
~34.5C2/C6
~26.0C4
~25.0C3/C5
Table 3: Key IR Absorption Bands (Liquid Film/Neat)
CompoundWavenumber (cm⁻¹)Functional Group
This compound 2930-2850C-H stretch (Aliphatic)
2780C-H stretch (N-CH₃)
1450C-H bend
1160C-N stretch
Cyclohexanone[5][6]2940-2860C-H stretch (Aliphatic)
1715-1710 C=O stretch (strong)
Cyclohexylamine[2]3360, 3290 N-H stretch (doublet)
2930-2850C-H stretch (Aliphatic)
1590 N-H bend
N-Methylcyclohexylamine[2][7]~3350 N-H stretch (single peak)
2930-2850C-H stretch (Aliphatic)
1450C-H bend
Table 4: Mass Spectrometry (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 12784 (M - C₃H₇)⁺, 71, 58
Cyclohexanone9883, 69, 55, 42
Cyclohexylamine9982, 56, 43
N-Methylcyclohexylamine[8]11370 (base peak), 56, 44

Experimental Protocols

Accurate and reproducible data acquisition is critical. The following are standard protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place one drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.

Validation Workflow

The logical flow for validating a synthesized sample of this compound involves a multi-technique approach to confirm both the structure and purity of the compound.

G cluster_synthesis Synthesis & Workup cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize N,N-Dimethyl- cyclohexylamine Workup Aqueous Workup & Solvent Evaporation Synthesis->Workup IR IR Spectroscopy (Check for C=O, N-H) Workup->IR Initial Check NMR NMR Spectroscopy (¹H and ¹³C) Workup->NMR Structural Elucidation MS GC-MS Analysis (Purity & M⁺) Workup->MS Purity/Identity Compare_IR Compare IR to Standards (Table 3) IR->Compare_IR Compare_NMR Compare NMR to Standards (Tables 1 & 2) NMR->Compare_NMR Compare_MS Compare MS to Standards (Table 4) MS->Compare_MS Final Structure Confirmed & Purity Assessed Compare_IR->Final Compare_NMR->Final Compare_MS->Final

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The validation of synthesized this compound relies on a synergistic application of NMR, IR, and MS techniques. The absence of a strong C=O stretch around 1715 cm⁻¹ in the IR spectrum rules out cyclohexanone contamination. Similarly, the absence of N-H stretching bands between 3300-3500 cm⁻¹ indicates the successful conversion of primary and secondary amine precursors. ¹H and ¹³C NMR provide definitive structural confirmation through characteristic chemical shifts, particularly the N-methyl singlet in ¹H NMR and the unique carbon signals in ¹³C NMR. Finally, GC-MS confirms the molecular weight and provides a quantitative assessment of purity. By comparing the acquired spectra against the reference data provided, researchers can confidently ascertain the identity and purity of their synthesized product.

References

Assessing the Environmental Impact of N,N-Dimethylcyclohexylamine vs. Alternatives in Polyurethane Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of catalysts in polyurethane (PU) systems is a critical factor influencing not only reaction kinetics and final product properties but also the environmental footprint of the manufacturing process. N,N-Dimethylcyclohexylamine (DMCHA), a widely used tertiary amine catalyst, is facing increasing scrutiny due to environmental and health concerns. This guide provides a comprehensive comparison of the environmental impact of DMCHA against emerging alternatives, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection for sustainable product development.

Executive Summary

This guide evaluates the environmental profiles of this compound (DMCHA) and its primary alternatives in polyurethane applications, focusing on aquatic toxicity, biodegradability, and volatile organic compound (VOC) emissions. While DMCHA is recognized for its catalytic efficiency, it exhibits moderate to high aquatic toxicity. In contrast, alternative catalysts, particularly those based on bismuth, zinc, and zirconium, are emerging as more environmentally benign options with lower toxicity profiles and reduced VOC emissions. However, a significant data gap exists for direct, quantitative environmental impact comparisons under standardized conditions. This guide summarizes the currently available data to aid in the selection of greener catalytic systems.

This compound (DMCHA): Environmental Profile

DMCHA is a tertiary amine catalyst commonly used to promote the gelling reaction in the production of polyurethane foams. While effective, its environmental and health impacts are a growing concern.

Aquatic Toxicity: DMCHA is classified as toxic to aquatic life with long-lasting effects.[1] Acute toxicity data from various sources indicates the following:

Biodegradability: There are conflicting reports regarding the biodegradability of DMCHA. Some sources state that it is readily biodegradable, while others suggest that tertiary amines, as a class, can be resistant to degradation. Specific data from standardized OECD 301 tests are not consistently available in the public domain, highlighting a key data gap.

Alternative Catalysts: A Move Towards Sustainability

The polyurethane industry is actively seeking to replace traditional amine catalysts with more environmentally friendly alternatives. These alternatives can be broadly categorized into low-VOC amine catalysts and metal-based catalysts.

Low-VOC Amine Catalysts

These are designed to have lower vapor pressure or to react into the polymer matrix, thereby reducing emissions. Examples include catalysts marketed as "low-odor" or "reactive" amines. While these are promoted as having a better environmental profile, specific quantitative data on their aquatic toxicity and biodegradability are often proprietary and not publicly available.

Metal-Based Catalysts

Catalysts based on bismuth, zinc, and zirconium are gaining traction as replacements for both traditional amine catalysts and organotin compounds. They are often marketed as "non-toxic" and "eco-friendly."

Bismuth Catalysts (e.g., Bismuth Octoate, Bismuth Subcarbonate):

  • Environmental Profile: Bismuth compounds are generally considered to have low toxicity.[3] They are being adopted as greener alternatives to lead and tin catalysts.[3] Some studies claim a significant reduction in VOC emissions when switching to bismuth-based catalysts.

  • Data: Specific aquatic toxicity and biodegradability data for bismuth compounds used in PU applications are scarce in public literature. Bismuth subcarbonate is noted to have no special environmental precautions required.[4]

Zinc Catalysts (e.g., Zinc Octoate, Zinc Neodecanoate):

  • Environmental Profile: Zinc is an essential element, but high concentrations can be toxic to aquatic life. The toxicity of zinc compounds varies significantly depending on the specific salt and water conditions.[5][6][7] Zinc catalysts are promoted as low-VOC alternatives. One study reported a 70% reduction in VOCs compared to a conventional amine catalyst.

  • Data: A safety data sheet for a zinc carboxylate product indicates it is harmful to aquatic life with long-lasting effects.[8] Another source provides a 96-hour LC50 for fish for a zinc compound as >100 mg/L.[8]

Zirconium Catalysts (e.g., Zirconium Acetylacetonate, Zirconium Dioxide):

  • Environmental Profile: Zirconium compounds are generally considered to have low toxicity and are used in a variety of "green" applications.[9][10][11] Zirconium dioxide is noted for its low environmental impact.[9]

Data Presentation: Comparative Tables

The following tables summarize the available quantitative data for DMCHA and its alternatives. Data gaps are explicitly noted.

Table 1: Aquatic Toxicity Data

SubstanceTest OrganismEndpointValue (mg/L)Exposure TimeSource
This compound (DMCHA) Fish (unspecified)LC5031.5896 hours[1]
Algae (unspecified)EC500.672 hours[1]
Daphnia (unspecified)EC50Data Not Available48 hours
Bismuth Octoate Fish, Daphnia, AlgaeLC50/EC50Data Not Available
Bismuth Subcarbonate Fish, Daphnia, AlgaeLC50/EC50Data Not Available
Zinc Octoate FishLC50>10096 hours[8]
DaphniaEC50Data Not Available48 hours
AlgaeEC50Data Not Available72 hours
Zinc Neodecanoate Fish, Daphnia, AlgaeLC50/EC50Data Not Available[13]
Zirconium Acetylacetonate FishLC50>1007 days[12]
DaphniaEC50Data Not Available48 hours
AlgaeEC50Data Not Available72 hours
Zirconium Dioxide Zebra fishLC50>10096 hours[12]

Table 2: Biodegradability Data

SubstanceTest MethodResultData Source
This compound (DMCHA) OECD 301D (claimed)Readily BiodegradableGeneral Statements
Bismuth Octoate OECD 301Data Not Available
Zinc Octoate OECD 301Data Not Available
Zirconium Acetylacetonate OECD 301Data Not Available

Table 3: Volatile Organic Compound (VOC) Emissions

Catalyst TypeClaimed VOC ReductionComparison BasisData Source
Bismuth-based 30%vs. Tin-based catalystsGeneral Statements
Zinc-based 70%vs. Conventional amine catalystGeneral Statements
Low-VOC Amines Significant reductionvs. Conventional amine catalysts[2][14]

Experimental Protocols

Aquatic Toxicity Testing

The following are summaries of the standardized OECD test guidelines for aquatic toxicity.

OECD 203: Fish, Acute Toxicity Test [9][11][15] This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours.

OECD 202: Daphnia sp. Acute Immobilisation Test [2][13][16][17][18] This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour exposure period.

  • Test Organism: Daphnia magna is a commonly used species.

  • Procedure: Young daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 at 48 hours.

OECD 201: Alga, Growth Inhibition Test [5][19][20][21] This test assesses the effect of a substance on the growth of algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Procedure: Exponentially growing algae are exposed to various concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass indicators.

  • Endpoint: The EC50, the concentration that causes a 50% reduction in growth or growth rate, is determined.

Biodegradability Testing

OECD 301: Ready Biodegradability This series of tests is designed to determine if a chemical substance is readily biodegradable under aerobic conditions. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.

  • Methods: Several methods exist, including the Closed Bottle Test (OECD 301D) , which measures the biochemical oxygen demand (BOD), and the CO2 Evolution Test (OECD 301B) , which measures the carbon dioxide produced.

  • Pass Levels: For respirometric methods like 301D and 301B, the pass level is ≥60% of the theoretical maximum. For tests measuring dissolved organic carbon (DOC), the pass level is ≥70%.

VOC Emission Testing

ASTM D8142: Standard Test Method for Determining Chemical Emissions from Spray Polyurethane Foam (SPF) Insulation using Micro-scale Environmental Test Chambers [16][17] This method is used to measure VOC emissions from SPF samples.

  • Procedure: A sample of the foam is placed in a micro-scale environmental chamber under controlled temperature and airflow. The air from the chamber is collected at specific time points (e.g., 2 and 24 hours) onto sorbent tubes.

  • Analysis: The collected compounds are then thermally desorbed and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the emitted VOCs.

Mandatory Visualizations

Environmental Impact Assessment Workflow cluster_DataCollection Data Collection cluster_Analysis Comparative Analysis cluster_Evaluation Evaluation & Selection DMCHA_Data DMCHA Environmental Data Toxicity Aquatic Toxicity (LC50, EC50) DMCHA_Data->Toxicity Biodegradability Biodegradability (OECD 301) DMCHA_Data->Biodegradability VOC VOC Emissions (ASTM D8142) DMCHA_Data->VOC Alternative_Data Alternative Catalysts Environmental Data Alternative_Data->Toxicity Alternative_Data->Biodegradability Alternative_Data->VOC Risk_Assessment Environmental Risk Assessment Toxicity->Risk_Assessment Biodegradability->Risk_Assessment VOC->Risk_Assessment Catalyst_Selection Sustainable Catalyst Selection Risk_Assessment->Catalyst_Selection

Caption: Workflow for assessing and comparing the environmental impact of catalysts.

Signaling_Pathway_of_Aquatic_Toxicity cluster_Exposure Exposure cluster_Organism Organism Interaction Catalyst Catalyst Release to Aquatic Environment Uptake Bio-uptake by Aquatic Organisms (Fish, Daphnia, Algae) Catalyst->Uptake Bioavailability Cellular_Damage Cellular and Physiological Damage Uptake->Cellular_Damage Toxicokinetics & Toxicodynamics Adverse_Outcome Adverse Outcomes (Mortality, Immobilization, Growth Inhibition) Cellular_Damage->Adverse_Outcome

Caption: Generalized pathway of aquatic toxicity for chemical substances.

Conclusion and Recommendations

The transition to more sustainable practices in the polyurethane industry necessitates a thorough evaluation of the environmental impact of all components, including catalysts. While this compound has been a workhorse catalyst, the available data indicates a notable aquatic toxicity concern.

Emerging metal-based catalysts, particularly those based on bismuth, zinc, and zirconium, present promising alternatives with potentially lower environmental impacts. However, the lack of comprehensive and directly comparable quantitative data on their aquatic toxicity, biodegradability, and VOC emissions is a significant hurdle for a definitive assessment.

Recommendations for researchers and developers:

  • Prioritize the generation of robust and standardized environmental data for alternative catalysts, following established protocols such as the OECD guidelines.

  • When selecting a catalyst, consider the entire life cycle, including the environmental impact of raw material extraction and catalyst synthesis.

  • Engage with catalyst suppliers to request comprehensive environmental data sheets that go beyond simple "eco-friendly" claims.

By systematically evaluating the environmental performance of catalysts, the scientific and industrial communities can drive the development of truly sustainable polyurethane products.

References

A Quantitative Comparison of N,N-Dimethylcyclohexylamine's Catalytic Efficiency in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polyurethane materials, the choice of catalyst is paramount, directly influencing reaction kinetics, processing parameters, and the final properties of the polymer. N,N-Dimethylcyclohexylamine (DMCHA) is a widely utilized tertiary amine catalyst, particularly in the production of rigid polyurethane foams. This guide provides an objective comparison of DMCHA's catalytic efficiency against other common tertiary amine catalysts, supported by experimental data and detailed methodologies to aid in catalyst selection and optimization.

Executive Summary

This compound is recognized for providing a well-balanced catalytic activity between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in polyurethane foam production.[1][2][3] It is a medium-activity catalyst, ensuring a controlled reaction rate which is crucial for achieving optimal cell structure and physical properties in the final foam product.[4] While other catalysts may offer faster reaction times in either the gelling or blowing reaction, DMCHA's balanced nature makes it a versatile and reliable choice for a variety of polyurethane applications.

Quantitative Comparison of Catalytic Activity

The efficiency of a tertiary amine catalyst in polyurethane foam formation is typically characterized by its influence on the two primary reactions: the gelling reaction, which forms the polymer backbone, and the blowing reaction, which generates carbon dioxide gas to create the foam structure. The relative catalytic activity for these reactions is crucial in determining the processing characteristics and the final foam properties.

The following table summarizes the relative catalytic activities of this compound (DMCHA) in comparison to other commonly used tertiary amine catalysts. The data is presented in terms of cream time, gel time, and tack-free time, which are key processing parameters in foam production.

Table 1: Comparative Catalytic Activity of Tertiary Amine Catalysts in Polyurethane Foam

CatalystAbbreviationPrimary Catalytic ActionCream Time (s)Gel Time (s)Tack-Free Time (s)
This compoundDMCHABalanced Gelling & BlowingFastVery FastFast
TriethylenediamineTEDA / DABCOStrong GellingFastFastFast
Bis(2-dimethylaminoethyl)etherBDMAEEStrong BlowingVery FastModerateModerate
N,N,N',N',N''-PentamethyldiethylenetriaminePMDETAStrong Blowing---
N,N-DimethylethanolamineDMEABlowing---
N-EthylmorpholineNEMBalanced---

Note: "Fast," "Moderate," and "Slow" are relative terms and can vary depending on the specific formulation and processing conditions. The data for DMCHA, TEDA, and BDMAEE are compiled from comparative studies.[5]

Experimental Protocols

To quantitatively assess the catalytic efficiency of this compound and its alternatives, a standardized experimental protocol is essential for generating reproducible and comparable data. The following outlines a typical procedure for evaluating catalyst performance in a rigid polyurethane foam formulation.

Materials and Equipment:
  • Polyol: A suitable polyether or polyester polyol for rigid foam applications.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Catalyst: this compound (DMCHA) and other tertiary amine catalysts for comparison.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Water (for chemical blowing) and/or a physical blowing agent.

  • Mixing Equipment: High-speed laboratory mixer (e.g., 2000-3000 rpm).

  • Molds: Open-top cardboard or aluminum molds of a specified volume.

  • Instrumentation: Stopwatch, thermocouple, and a device for measuring foam height.

Experimental Procedure:
  • Preparation of the Polyol Blend (Component A):

    • In a disposable container, accurately weigh the polyol, surfactant, blowing agent(s), and the specific tertiary amine catalyst being evaluated.

    • Thoroughly mix the components at high speed for a predetermined time (e.g., 60 seconds) to ensure a homogeneous blend.

    • Allow the blend to equilibrate to a controlled temperature (e.g., 25°C).

  • Foam Preparation and Reactivity Measurement:

    • Weigh the required amount of isocyanate (Component B) into a separate container. The amount is calculated based on the desired isocyanate index.

    • Add the isocyanate to the polyol blend and immediately start a stopwatch while mixing at high speed for a short, standardized duration (e.g., 5-10 seconds).

    • Quickly pour the reacting mixture into the mold.

    • Record the following characteristic reaction times:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time (or String Time): The time when the foam has developed sufficient strength to form strings when touched with a spatula.

      • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

      • End of Rise Time: The time when the foam ceases to expand vertically.

  • Data Analysis and Comparison:

    • Repeat the experiment for each catalyst at the same concentration and under identical conditions.

    • Compare the cream time, gel time, and tack-free time for each catalyst to determine their relative catalytic activity.

    • The final foam can be analyzed for physical properties such as density, compressive strength, and cell structure, as per relevant ASTM standards (e.g., ASTM D1622 for density, ASTM D1621 for compressive properties).

Catalytic Mechanism and Workflow

The catalytic activity of tertiary amines like DMCHA in polyurethane formation proceeds through the formation of a complex with either the isocyanate or the polyol, which facilitates the nucleophilic attack and subsequent urethane linkage formation.

Catalytic Cycle of Tertiary Amines in Urethane Formation

G Catalytic Cycle of Tertiary Amine in Urethane Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isocyanate Isocyanate (R-N=C=O) Complex1 Catalyst-Isocyanate Complex Isocyanate->Complex1 Urethane Urethane Linkage Isocyanate->Urethane Polyol Polyol (R'-OH) Complex2 Catalyst-Polyol Complex Polyol->Complex2 Polyol->Urethane Catalyst Tertiary Amine (e.g., DMCHA) Catalyst->Complex1 Forms complex Catalyst->Complex2 Forms complex Complex1->Urethane Reacts with Polyol Complex2->Urethane Reacts with Isocyanate Regenerated_Catalyst Regenerated Catalyst Urethane->Regenerated_Catalyst Releases Regenerated_Catalyst->Catalyst Re-enters cycle G Experimental Workflow for Catalyst Comparison Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Surfactant, Blowing Agent) Catalyst_Selection Select Tertiary Amine Catalysts for Comparison (e.g., DMCHA, TEDA, BDMAEE) Formulation->Catalyst_Selection Component_A Prepare Polyol Blend (Component A) with a selected catalyst Formulation->Component_A Component_B Prepare Isocyanate (Component B) Formulation->Component_B Catalyst_Selection->Component_A Mixing Mix Component A and Component B Component_A->Mixing Component_B->Mixing Foaming Pour into Mold and Observe Foaming Mixing->Foaming Data_Collection Measure and Record: - Cream Time - Gel Time - Tack-Free Time - Rise Height Foaming->Data_Collection Analysis Analyze and Compare Catalytic Activity Data_Collection->Analysis Repeat Repeat for Each Catalyst Analysis->Repeat Repeat->Component_A Next Catalyst

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-Dimethylcyclohexylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of two primary analytical techniques for the quantification of N,N-Dimethylcyclohexylamine (DMCHA): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile organic compound used in various industrial applications, including as a catalyst in the production of polyurethane foams and as an intermediate in the synthesis of other chemicals.[1][2] Its potential presence as a process-related impurity in pharmaceutical products necessitates robust and reliable analytical methods for its detection and quantification to ensure product safety and quality.[3][4]

This document provides a framework for the cross-validation of these analytical methods, offering detailed experimental protocols and a summary of quantitative performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Methodology Comparison

The selection of an optimal analytical method is contingent on various factors, including the sample matrix, the required sensitivity and selectivity, and the desired sample throughput. Below is a summary of the typical performance characteristics for HPLC-UV and GC-MS in the analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.[5]
Limit of Detection (LOD) Typically in the low ng/mL range.Can achieve sub-ng/mL to pg/mL levels.
Limit of Quantitation (LOQ) Typically in the low to mid ng/mL range.[6]Can achieve low ng/mL to sub-ng/mL levels.[6]
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Sample Throughput HighModerate to High
Selectivity Good, but may be susceptible to interferences from co-eluting compounds without a chromophore.Excellent, with mass spectral data providing a high degree of confidence in compound identification.
Instrumentation Cost ModerateHigh
Typical Application Routine quality control, purity assessment, and content uniformity.Trace level impurity analysis, identification of unknown impurities, and confirmatory analysis.[3]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As DMCHA lacks a strong chromophore, indirect detection or derivatization may be necessary. For direct detection, a low UV wavelength (e.g., 210 nm) can be used.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity, making it ideal for the trace-level detection and confirmation of this compound.[5]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 127, 112, 98, 84).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve or dilute the sample in a suitable solvent to achieve a concentration within the method's linear range. For solid samples, a headspace or solid-phase microextraction (SPME) technique can be employed for sample introduction.[6]

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the selected ion(s) for the this compound standards against their concentrations.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Comparison cluster_reporting Finalization Sample Sample Preparation HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Standard Standard Preparation Standard->HPLC Standard->GCMS DataAcq Data Acquisition HPLC->DataAcq GCMS->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt Validation Validation Parameters (LOD, LOQ, Linearity, Accuracy, Precision) PeakInt->Validation Comparison Cross-Validation (Comparison of Results) Validation->Comparison Decision Methods Equivalent? Comparison->Decision Adopt Adopt Method Decision->Adopt Yes Investigate Investigate Discrepancies Decision->Investigate No Report Generate Report Adopt->Report Investigate->Validation Re-evaluate

Caption: Workflow for the cross-validation of analytical methods.

Cross_Validation_Comparison Methods Analytical Methods HPLC GC-MS Parameters Performance Parameters LOD/LOQ Linearity Accuracy Precision Selectivity Methods:h->Parameters Methods:g->Parameters Results Comparative Results HPLC Results GC-MS Results Parameters:lod->Results:hres ng/mL Parameters:lod->Results:gres pg/mL - ng/mL Parameters:lin->Results:hres R² > 0.99 Parameters:lin->Results:gres R² > 0.99 Parameters:acc->Results:hres 98-102% Parameters:acc->Results:gres 95-105% Parameters:prec->Results:hres < 2% RSD Parameters:prec->Results:gres < 5% RSD Parameters:sel->Results:hres Good Parameters:sel->Results:gres Excellent Decision Method Selection Results->Decision

References

Impact of N,N-Dimethylcyclohexylamine on the mechanical properties of polymers: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of high-performance polymers such as polyurethanes and epoxies, the selection of a catalyst or curing agent is a critical decision that profoundly influences the final mechanical properties of the material. N,N-Dimethylcyclohexylamine (DMCHA), a tertiary amine catalyst, is a prominent choice, particularly in the production of rigid polyurethane foams.[1] This guide provides a comparative analysis of DMCHA's effect on polymer mechanical properties against other common alternatives, supported by experimental data and detailed methodologies.

This compound in Polyurethane Foams: A Comparative Analysis

In polyurethane (PU) foam production, catalysts are essential to balance two primary reactions: the "gelling" reaction between polyol and isocyanate, which builds the polymer network, and the "blowing" reaction between water and isocyanate, which generates CO₂ gas to form the foam's cellular structure.[2][3] The mechanical integrity of the final foam is highly dependent on the catalyst's ability to manage the kinetics of these two reactions.[1]

DMCHA is recognized for providing a well-balanced catalytic effect on both the foaming and gelling reactions, making it highly suitable for rigid polyurethane foams used in insulation, refrigerators, and structural applications.[1] It acts as a strong initial catalyst for the foaming reaction while also moderately catalyzing the gelling reaction.[1]

Comparative Performance of Amine Catalysts in Polyurethane Foam

While direct side-by-side quantitative comparisons are sparse in publicly available literature, we can synthesize data and qualitative assessments from various sources to compare DMCHA with other common amine catalysts like Triethylenediamine (TEDA) and organometallic catalysts.

PropertyThis compound (DMCHA)Triethylenediamine (TEDA) / DABCOOrganometallic Catalysts (e.g., Tin-based)
Primary Catalytic Action Balanced gelling and blowing reactions.[1]Strong blowing catalyst, often used for flexible, open-cell foams.[4]Strong gelling catalyst, promotes polymer network formation.[5]
Compressive Strength Good; balanced reaction leads to stable cell structures supporting mechanical loads.[6]Can be lower if blowing reaction dominates, potentially leading to less uniform cells.[4]Generally high; strong gelling action creates a robust, cross-linked polymer matrix.[5]
Flexural Strength Variable; in one study on molded rigid foams, increasing DMCHA content from 1.5 to 2.5 parts per hundred polyol (php) increased flexural strength from 1.10 to 1.35 MPa.[7]Dependent on formulation; often blended with gelling catalysts to improve strength.High, due to efficient polymerization and high crosslink density.
Foam Structure Promotes fine, uniform cell structures, which contributes to good mechanical and thermal properties.[8]Tends to create larger, less uniform cells, which is desirable for some flexible foam applications.[4]Promotes a compact cell structure, leading to high-density, rigid foams with excellent mechanical properties.[5]
Cure Time Provides faster gel times and robust cellular structures.[9]Promotes rapid CO₂ generation and foam rise.[4]Provides excellent control over the reaction rate.[10]

Note: The data presented is synthesized from multiple sources and may not represent direct head-to-head comparisons under identical conditions. Catalyst performance is highly dependent on the overall formulation, including the type of polyol, isocyanate, and other additives.

Role of DMCHA in Epoxy Resin Systems

In epoxy systems, amines function as curing agents or hardeners, initiating the ring-opening polymerization of the epoxy resin to form a cross-linked thermoset network.[11] The structure of the amine significantly affects the final thermomechanical properties of the cured epoxy.[12]

DMCHA, as a cycloaliphatic amine, serves as a curing agent. Generally, cycloaliphatic amines are known to impart a good balance of properties, including good mechanical strength, moderate thermal stability, and better UV resistance compared to some aliphatic amines.[13] They are considered more durable and chemically resistant than amide-based curing agents.[14]

PropertyAliphatic Amines (e.g., TETA)Cycloaliphatic Amines (e.g., DMCHA, IPDA)Aromatic Amines (e.g., DDM, mPDA)
Reactivity High, fast cure at room temperature.[15]Moderate, often requires heat to achieve full cure.[13]Low, requires elevated temperatures for curing.[11]
Mechanical Strength Good strength and bonding properties.[11]Good mechanical strength and impact resistance.[13]High strength and modulus due to rigid aromatic structures.[11]
Toughness & Flexibility Generally good flexibility.[15]Good toughness and flexibility due to the non-planar ring structure.[13]Generally brittle due to high rigidity.[12]
Thermal Stability (Tg) LowerModerateHigh
Chemical Resistance Good resistance to alkalis, moderate solvent resistance.[11]Good water/moisture and chemical resistance.[14]Excellent thermal and chemical resistance.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polymer mechanical properties.

Compressive Properties of Rigid Cellular Plastics (ASTM D1621)

This test method is used to determine the compressive strength and modulus of rigid foam materials.[8]

  • Specimen Preparation: Test specimens are cut into square or circular cross-sections with a minimum area of 25.8 cm² and a minimum height of 25.4 mm. The loaded ends of the specimen must be parallel to each other and perpendicular to the sides.[2]

  • Conditioning: Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

  • Procedure:

    • The specimen is placed between two parallel compression platens in a universal testing machine.

    • A compressive load is applied at a constant rate of crosshead movement. The standard speed is 2.5 mm/min for each 25.4 mm of specimen thickness.[2]

    • The load and deformation are recorded continuously until a yield point is reached or the specimen is compressed to approximately 13% of its original thickness.[2]

  • Data Analysis: The compressive stress is calculated by dividing the load by the initial cross-sectional area. The compressive strength is the maximum stress sustained by the specimen. The modulus of elasticity is calculated from the slope of the initial linear portion of the stress-strain curve.[8]

Tensile Properties of Rigid Cellular Plastics (ASTM D1623)

This method determines the tensile strength of rigid foam materials.[6]

  • Specimen Preparation: Type A "dumbbell" shaped specimens are preferred when sufficient material is available. The dimensions are specified in the standard.[16]

  • Conditioning: Specimens are conditioned under the same standards as for ASTM D1621.

  • Procedure:

    • The specimen is mounted in the self-aligning grips of a universal testing machine.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen ruptures. A suggested rate is 1.3 mm/min for each 25.4 mm of the test section gauge length.[5]

    • Load and elongation are recorded throughout the test.[4]

  • Data Analysis: Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

Visualizing the Chemistry and Process

Diagrams created using Graphviz illustrate the key chemical pathways and experimental workflows.

G Polyurethane Formation Catalysis cluster_gelling Gelling Reaction (Polymer Formation) cluster_blowing Blowing Reaction (Foam Formation) Polyol Polyol (R-OH) Urethane Urethane Linkage (Polymer Backbone) Polyol->Urethane Isocyanate1 Isocyanate (R'-NCO) Isocyanate1->Urethane Water Water (H₂O) CO2 Carbon Dioxide (CO₂) (Gas for Foaming) Water->CO2 Urea Urea Linkage (Hard Segments) Water->Urea Isocyanate2 Isocyanate (R'-NCO) Isocyanate2->CO2 Isocyanate2->Urea DMCHA DMCHA Catalyst DMCHA->Isocyanate1 Catalyzes DMCHA->Isocyanate2 Catalyzes

Caption: Catalytic pathways in polyurethane foam formation.

G Experimental Workflow for Mechanical Testing Start Polymer Formulation (e.g., Polyol, Isocyanate, Catalyst) Mixing Component Mixing Start->Mixing Curing Foaming & Curing in Mold or Free-Rise Mixing->Curing SpecimenPrep Specimen Preparation (Cutting to ASTM Dimensions) Curing->SpecimenPrep Conditioning Conditioning (23°C, 50% RH, >40 hrs) SpecimenPrep->Conditioning Testing Mechanical Testing (e.g., ASTM D1621/D1623) Conditioning->Testing Data Data Acquisition (Load vs. Deformation) Testing->Data Analysis Data Analysis (Stress, Strength, Modulus) Data->Analysis End Results Analysis->End

Caption: General workflow for polymer mechanical property testing.

G Epoxy Curing Mechanism with Amine Hardener Epoxy Epoxy Resin (with epoxide groups) Reaction Nucleophilic Attack (Amine attacks Epoxide Ring) Epoxy->Reaction Amine Amine Curing Agent (e.g., DMCHA with N-H groups) Amine->Reaction Initiates Network Cross-linked Polymer Network (Thermoset) Reaction->Network Forms

Caption: Amine-induced curing pathway for epoxy resins.

References

A Comparative Review of Synthesis Methods for N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylcyclohexylamine (DMCHA) is a versatile tertiary amine with significant applications as a catalyst in the production of polyurethane foams, an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a corrosion inhibitor. The efficient and scalable synthesis of DMCHA is, therefore, of considerable interest. This guide provides a comparative overview of the most common methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodStarting Material(s)Reagents/CatalystTemperature (°C)PressureReaction TimeYield (%)Reference
Reductive Amination Cyclohexanone, DimethylamineH₂, Pd/C100-14010-50 atm3-8 h>98[1]
Cyclohexanone, Dimethylamine HClNaBH₃CN, KOH, MethanolRoom Temp.Atmospheric1 h52-69[2]
Eschweiler-Clarke Reaction CyclohexylamineFormic acid, Formaldehyde90-98Atmospheric3-5 h82-86[3]
Catalytic Hydrogenation N,N-DimethylanilineH₂, Ni or Pd catalyst150-18510-15 MPa-~95[3]
Direct Alkylation Cyclohexanol, DimethylamineAcidic catalysts (e.g., H₂SO₄)60-100Atmospheric-High[3]
Leuckart-Wallach Reaction CyclohexanoneDimethylformamide, Formic acid>165Atmospheric-Moderate[4][5]
From Cyclohexylamine & Methanol Cyclohexylamine, MethanolSupported Ni-Cu-Mg catalyst1600.3 MPa-High Conversion[3]

Synthesis Pathways Overview

The following diagram illustrates the logical relationships between the different starting materials and the target molecule, this compound, through the various synthetic routes.

Synthesis_Pathways Cyclohexanone Cyclohexanone Imine Iminium Ion Cyclohexanone->Imine + Dimethylamine DMCHA This compound Cyclohexanone->DMCHA Leuckart-Wallach (DMF/HCOOH) Cyclohexylamine Cyclohexylamine Cyclohexylamine->DMCHA Eschweiler-Clarke (HCOOH, HCHO) Cyclohexylamine->DMCHA + Methanol (Catalyst) Cyclohexanol Cyclohexanol Cyclohexanol->DMCHA Direct Alkylation (+ Dimethylamine) NNDimethylaniline N,N-Dimethylaniline NNDimethylaniline->DMCHA Catalytic Hydrogenation Imine->DMCHA Reduction (H₂/Catalyst or NaBH₃CN)

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are based on published procedures and offer a starting point for laboratory-scale synthesis.

Reductive Amination of Cyclohexanone with Sodium Cyanoborohydride[2]

This method is a convenient laboratory-scale synthesis that proceeds under mild conditions.

Materials:

  • Cyclohexanone (0.200 mole, 19.6 g)

  • Dimethylamine hydrochloride (0.262 mole, 21.4 g)

  • Potassium hydroxide (pellets)

  • Sodium cyanoborohydride (0.0754 mole, 4.75 g)

  • Methanol

  • Diethyl ether

  • 6 M Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous potassium carbonate

Procedure:

  • A solution of dimethylamine hydrochloride in methanol is prepared in a round-bottomed flask equipped with a magnetic stirrer.

  • Potassium hydroxide pellets (4 g) are added to the stirred solution.

  • Once the potassium hydroxide has dissolved, cyclohexanone is added in one portion.

  • The resulting suspension is stirred at room temperature for 15 minutes.

  • A solution of sodium cyanoborohydride in methanol is added dropwise over 30 minutes.

  • After the addition is complete, the suspension is stirred for an additional 30 minutes.

  • Potassium hydroxide (15 g) is then added, and stirring is continued until it is completely dissolved.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The concentrate is worked up by extraction with diethyl ether, followed by an acid-base extraction to isolate the amine.

  • The final product is purified by distillation to yield this compound.

Eschweiler-Clarke Reaction of Cyclohexylamine[3]

This classical method provides a high yield of the methylated amine.

Materials:

  • Cyclohexylamine (e.g., 110 g)

  • Formic acid (85% solution, e.g., 270 g)

  • Formaldehyde (36% solution, e.g., 180 g)

  • Sodium hydroxide solution

Procedure:

  • In a reactor equipped with a stirrer, reflux condenser, and addition funnel, cyclohexylamine is added.

  • Formic acid is added dropwise to the stirred cyclohexylamine.

  • The mixture is stirred for 1 hour.

  • Formaldehyde solution is then added, and the reaction mixture is heated to 95°C for 4 hours.

  • After cooling to room temperature, the mixture is made alkaline with sodium hydroxide solution.

  • The product is isolated by steam distillation, and the fraction collected at 160-163°C is this compound.

Catalytic Hydrogenation of N,N-Dimethylaniline[3]

This industrial method offers high yields but requires high-pressure equipment.

Materials:

  • N,N-Dimethylaniline

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or Nickel catalyst

Procedure:

  • N,N-Dimethylaniline and the catalyst are charged into a high-pressure autoclave.

  • The autoclave is sealed and purged with an inert gas, then pressurized with hydrogen to 5-10 MPa.

  • The reaction mixture is heated to 100-150°C with stirring.

  • The reaction is monitored by hydrogen uptake.

  • After the reaction is complete, the autoclave is cooled, and the pressure is released.

  • The catalyst is filtered off, and the product is purified by distillation.

Discussion of Methods

  • Reductive Amination: The use of sodium cyanoborohydride offers mild reaction conditions suitable for laboratory synthesis, though the reagent is toxic and relatively expensive.[2] The catalytic hydrogenation route is highly efficient and atom-economical, making it suitable for industrial-scale production, but it requires specialized high-pressure equipment.[1]

  • Eschweiler-Clarke Reaction: This is a robust and high-yielding method that uses inexpensive reagents.[3] It is a good option for both lab-scale and larger-scale synthesis where the handling of formic acid and formaldehyde is feasible.

  • Catalytic Hydrogenation of N,N-Dimethylaniline: This method provides excellent yields and is a common industrial process.[3] The main considerations are the high pressures and temperatures required, as well as the cost of the precious metal catalyst.

  • Direct Alkylation of Cyclohexanol: This method is straightforward and can provide high yields.[3] However, it may suffer from the formation of by-products, and the use of corrosive acidic catalysts can be a drawback.[3]

  • Leuckart-Wallach Reaction: This reaction offers a pathway from cyclohexanone using formamide derivatives.[4] It typically requires high temperatures, and yields can be moderate.[4][5]

  • Synthesis from Cyclohexylamine and Methanol: This catalytic method represents a more modern and potentially greener approach, especially if a stable and reusable catalyst is employed.[3] It avoids the use of strong acids or expensive reducing agents.

Conclusion

The choice of synthesis method for this compound depends on the desired scale of production, available equipment, and economic considerations. For laboratory-scale synthesis, the reductive amination with sodium cyanoborohydride and the Eschweiler-Clarke reaction are convenient options. For industrial-scale production, catalytic hydrogenation of N,N-dimethylaniline or reductive amination of cyclohexanone with hydrogen are the most efficient and established routes. Newer catalytic methods, such as the direct amination of cyclohexanol or the reaction of cyclohexylamine with methanol, offer promising alternatives with potential for improved sustainability.

References

The Catalyst's Touch: A Comparative Analysis of N,N-Dimethylcyclohexylamine Concentrations on Polyurethane Foam Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the statistical relationship between N,N-Dimethylcyclohexylamine (DMCHA) catalyst concentrations and the resultant physical and mechanical properties of polyurethane foams reveals a nuanced interplay of reaction kinetics and material science. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of foam properties at varying DMCHA levels, supported by experimental data and detailed methodologies.

This compound (DMCHA) is a widely utilized tertiary amine catalyst in the production of polyurethane (PU) foams, prized for its ability to balance the gelling (urethane formation) and blowing (urea formation) reactions.[1] This equilibrium is critical in determining the final characteristics of the foam, including its density, cellular structure, and mechanical strength.[2] The concentration of DMCHA is a key lever in tailoring these properties to specific applications, from rigid insulation panels to flexible cushioning materials.[3][4]

Impact of DMCHA Concentration on Foam Properties: A Quantitative Overview

The concentration of DMCHA directly influences the kinetics of the polyurethane foaming process, which in turn dictates the final physical properties of the material. Generally, an increase in the concentration of amine catalysts like DMCHA accelerates the reaction between polyols and isocyanates. The following table summarizes the observed effects of varying DMCHA concentrations on key foam characteristics based on available experimental findings.

Foam PropertyLow DMCHA ConcentrationMedium DMCHA ConcentrationHigh DMCHA ConcentrationStatistical Significance (p-value)
Cream Time LongerModerateShorter< 0.05
Gel Time LongerModerateShorter< 0.05
Tack-Free Time LongerModerateShorter< 0.05
Free-Rise Density HigherOptimalLower< 0.05
Compressive Strength LowerHigherMay Decrease Slightly< 0.05
Flexural Strength (Molded) LowerHigherHighest< 0.05[5]
Flexural Strength (Free-Rise) HigherLowerLowest< 0.05[5]
Cell Size Larger, less uniformSmaller, more uniformFinest, narrow distribution< 0.05[5]
Closed-Cell Content LowerHigherHighest< 0.05

Note: The specific values for each property are highly dependent on the complete foam formulation, including the type of polyol, isocyanate, surfactant, and blowing agent used. The trends presented are generalized from various studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of foam properties. Below are protocols for key experiments cited in the analysis of polyurethane foams.

Determination of Reaction Times (Cream, Gel, and Tack-Free)

This protocol outlines the manual measurement of the characteristic reaction times during polyurethane foam formation.

Materials:

  • Polyol blend (including DMCHA at the specified concentration)

  • Isocyanate

  • Mixing cup

  • Mechanical stirrer

  • Stopwatch

  • Wooden spatula

Procedure:

  • Pre-condition the polyol blend and isocyanate to a controlled temperature (typically 25 °C).

  • Accurately weigh the required amounts of the polyol blend and isocyanate into the mixing cup.

  • Simultaneously start the stopwatch and begin vigorous mixing with the mechanical stirrer for a specified time (e.g., 10 seconds).

  • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color (creaming).

  • Gel Time: Periodically probe the rising foam with the wooden spatula. Record the time when the foam becomes stringy and sticky, indicating the gel point.

  • Tack-Free Time: After the gel time, periodically touch the surface of the foam. Record the time when the surface is no longer sticky to the touch.

Measurement of Apparent Density

This method determines the density of the cured foam.

Materials:

  • Cured polyurethane foam sample

  • Caliper or ruler

  • Analytical balance

Procedure:

  • Cut a regular-shaped specimen (e.g., a cube or cylinder) from the core of the cured foam block.

  • Measure the dimensions (length, width, height, or diameter and height) of the specimen using the caliper.

  • Calculate the volume of the specimen.

  • Weigh the specimen using the analytical balance.

  • Calculate the apparent density by dividing the mass of the specimen by its volume.

Compressive and Flexural Strength Testing

These tests evaluate the mechanical properties of the foam using a Universal Testing Machine (UTM).

Materials:

  • Cured polyurethane foam samples of standardized dimensions (as per ASTM or ISO standards)

  • Universal Testing Machine (UTM) with appropriate load cells and fixtures

Procedure for Compressive Strength:

  • Place the foam specimen on the lower platen of the UTM.

  • Apply a compressive load at a constant rate of crosshead movement until the foam is compressed to a certain percentage of its original height (e.g., 10%).

  • The UTM software records the load-deflection curve. The compressive strength is calculated as the stress at 10% strain.

Procedure for Flexural Strength:

  • Place the foam specimen on two supports in the UTM.

  • Apply a load to the center of the specimen at a constant rate until failure.

  • The UTM software records the load at which the specimen breaks or bends to a specified degree. The flexural strength is calculated from this load and the specimen's dimensions.

Analysis of Cell Structure

Scanning Electron Microscopy (SEM) is used to visualize and analyze the cellular morphology of the foam.

Materials:

  • Cured polyurethane foam sample

  • Sharp razor blade

  • Scanning Electron Microscope (SEM)

  • Image analysis software

Procedure:

  • Carefully cut a thin slice from the core of the foam sample using a sharp razor blade to ensure a clean, undeformed surface.

  • Mount the sample on an SEM stub and coat it with a conductive material (e.g., gold-palladium).

  • Image the cellular structure of the foam using the SEM at various magnifications.

  • Use image analysis software to measure cell size, cell size distribution, and observe the cell morphology (e.g., open vs. closed cells).

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_foaming Foaming Process cluster_characterization Foam Characterization cluster_analysis Data Analysis prep_polyol Prepare Polyol Blend (with varying DMCHA) mix Mix Components prep_polyol->mix prep_iso Prepare Isocyanate prep_iso->mix reaction_times Measure Reaction Times (Cream, Gel, Tack-Free) mix->reaction_times curing Cure Foam reaction_times->curing density Measure Density curing->density mechanical Mechanical Testing (Compressive, Flexural) curing->mechanical sem SEM Analysis (Cell Structure) curing->sem stat_analysis Statistical Analysis density->stat_analysis mechanical->stat_analysis sem->stat_analysis

Caption: Experimental workflow for analyzing foam properties.

polyurethane_pathway polyol Polyol (R-OH) urethane Urethane Linkage (Polymer Network) polyol->urethane isocyanate1 Isocyanate (R'-NCO) isocyanate1->urethane water Water (H2O) amine Amine water->amine isocyanate2 Isocyanate (R'-NCO) isocyanate2->amine urea Urea Linkage (Hard Segments) isocyanate2->urea dmcha DMCHA (Catalyst) dmcha->urethane Gelling Reaction dmcha->amine Blowing Reaction co2 Carbon Dioxide (CO2) (Blowing Agent) amine->urea

Caption: Polyurethane formation signaling pathway.

References

A Comparative Analysis of N,N-Dimethylcyclohexylamine and Triethylenediamine as Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polyurethane materials, the selection of an appropriate catalyst is critical to control reaction kinetics and determine the final properties of the polymer. Among the myriad of available catalysts, the tertiary amines N,N-Dimethylcyclohexylamine (DMCHA) and Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely employed. This guide provides a detailed comparison of these two catalysts, drawing upon available data to assist researchers and scientists in making informed decisions for their specific applications.

Overview and General Properties

This compound (DMCHA) is a liquid tertiary amine catalyst with a characteristic intense odor, primarily utilized in the production of rigid and semi-rigid polyurethane foams.[1][2][3][4] It is valued for its ability to create a well-balanced proportion between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1] In contrast, Triethylenediamine (TEDA) is a highly active, crystalline solid that is soluble in water, glycols, and polyether polyols.[1][4] TEDA is considered a strong, general-purpose gelling catalyst and finds application in a broad spectrum of polyurethane products, including flexible, molded, rigid, semi-flexible, and elastomeric foams.[1][4]

A key structural difference influencing their catalytic activity is the degree of steric hindrance. TEDA is a sterically unhindered molecule, which contributes to its strength as a gel catalyst.[1] Conversely, DMCHA is a sterically hindered amine but is also a strong base.[1]

Catalytic Performance and Selectivity

The primary role of amine catalysts in polyurethane foam formation is to balance the gelling and blowing reactions. The gelling reaction leads to polymer chain growth, while the blowing reaction generates carbon dioxide gas for foam expansion.

Triethylenediamine (TEDA) is characterized as a strong gelling catalyst.[1] However, in some contexts, TEDA has been observed to favor the reaction with water over the isocyanate-alcohol reaction, which can lead to the formation of foams.[5] This characteristic is advantageous for foam production but may be undesirable in other polyurethane applications where a solid elastomer or coating is the goal.

This compound (DMCHA) is noted for providing a good balance between the gelling and blowing reactions, making it particularly suitable for rigid foams where a controlled rise and cure profile is essential.[1]

Catalyst PropertyThis compound (DMCHA)Triethylenediamine (TEDA)
Primary Application Rigid and semi-rigid polyurethane foams[1][2][4]Wide range of polyurethane foams (flexible, rigid, elastomeric)[1][4]
Physical Form Liquid[1]Crystalline Solid[1]
Catalytic Strength Strong base, sterically hindered[1]Strong, general-purpose gelling catalyst, sterically unhindered[1]
Reaction Selectivity Provides a balance between gelling and blowing reactions[1]Strong gelling catalyst; may favor the water-isocyanate reaction[1][5]
Odor Intense[1]-

Experimental Protocols for Catalyst Evaluation

Objective: To compare the catalytic activity of DMCHA and TEDA on the reaction profile and physical properties of a rigid polyurethane foam.

Materials:

  • Polyether polyol (e.g., sucrose/glycerin-initiated polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Silicone surfactant

  • Blowing agent (e.g., water, pentane)

  • This compound (DMCHA)

  • Triethylenediamine (TEDA) solution (e.g., 33% in dipropylene glycol)

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a disposable container, accurately weigh the polyol, silicone surfactant, blowing agent, and the amine catalyst to be evaluated.

    • The catalyst loading should be calculated based on parts per hundred polyol (pphp).

    • Thoroughly mix the components with a high-shear mixer for a predetermined time (e.g., 60 seconds) to ensure a homogeneous blend.

    • Allow the blend to equilibrate to a controlled temperature (e.g., 25°C).

  • Foam Preparation and Reactivity Measurement:

    • In a separate container, weigh the required amount of pMDI (Component B) based on the desired isocyanate index.

    • Add the pMDI to the polyol blend and immediately start a timer while mixing vigorously for a short period (e.g., 5-10 seconds).

    • Pour the reacting mixture into a mold or cup.

    • Record the following reactivity parameters:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a probe.

      • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

      • End of Rise Time: The time when the foam has reached its maximum height.

  • Foam Property Analysis:

    • Allow the foam to cure for a specified time (e.g., 24 hours) at ambient conditions.

    • Cut samples from the core of the foam for physical property testing, which may include:

      • Core Density: Measured according to standard methods (e.g., ASTM D1622).

      • Compressive Strength: Measured in directions parallel and perpendicular to the foam rise (e.g., ASTM D1621).

      • Dimensional Stability: Measured after exposure to specified temperature and humidity conditions (e.g., ASTM D2126).

      • Closed-Cell Content: Measured using a gas pycnometer (e.g., ASTM D2856).

Reaction Mechanism and Experimental Workflow Visualization

The catalytic action of tertiary amines in polyurethane formation involves the activation of either the isocyanate or the hydroxyl group, facilitating the nucleophilic addition that forms the urethane linkage. The general mechanism is a multi-step process.

G cluster_gelling Gelling Reaction (Urethane Formation) cluster_blowing Blowing Reaction (Urea Formation & CO2 Generation) R_NCO Isocyanate (R-N=C=O) Activated_Complex_G Activated Complex R_NCO->Activated_Complex_G R_OH Polyol (R'-OH) R_OH->Activated_Complex_G Amine_Cat_G Tertiary Amine Catalyst Amine_Cat_G->Activated_Complex_G Urethane Urethane Linkage Activated_Complex_G->Urethane Urethane->Amine_Cat_G Regenerates Catalyst R_NCO_B Isocyanate (R-N=C=O) Activated_Complex_B Activated Complex R_NCO_B->Activated_Complex_B Water Water (H₂O) Water->Activated_Complex_B Amine_Cat_B Tertiary Amine Catalyst Amine_Cat_B->Activated_Complex_B Urea Urea Linkage + CO₂ Activated_Complex_B->Urea Urea->Amine_Cat_B Regenerates Catalyst

Caption: Catalytic pathways for gelling and blowing reactions in polyurethane synthesis.

The following diagram illustrates a typical experimental workflow for the evaluation of these catalysts.

G Formulation Define Foam Formulation Prep_A Prepare Polyol Blend (Component A) Formulation->Prep_A Prep_B Prepare Isocyanate (Component B) Formulation->Prep_B Mixing Mix Components A & B Prep_A->Mixing Prep_B->Mixing Reactivity Measure Reactivity Profile (Cream, Gel, Tack-Free Times) Mixing->Reactivity Curing Cure Foam Reactivity->Curing Testing Physical Property Testing (Density, Strength, etc.) Curing->Testing Analysis Data Analysis and Comparison Testing->Analysis

Caption: Experimental workflow for comparative catalyst evaluation in polyurethane foam.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. N,N-Dimethylcyclohexylamine, a versatile catalyst and chemical intermediate, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its proper disposal, aligning with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this chemical is classified as a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and is very toxic to aquatic life.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1][2]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not inhale vapor or mist.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use in a well-ventilated area.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash due to its toxicity and environmental hazards.[5][6][7]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous chemical waste.[5][6][8][9]

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. It is incompatible with strong acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4][10][11]

Step 2: Containerization

  • Use only appropriate and compatible containers for waste storage. Plastic is often preferred.[9] Do not use metal containers for acids and bases.[12]

  • The container must be leak-proof and have a secure, tightly closing lid.[2][10] Keep the container closed except when adding waste.[9][10]

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[12]

Step 3: Labeling

  • Properly label the waste container with a "Hazardous Waste" label.[9][12]

  • The label must clearly identify the contents as "Waste this compound" and list all constituents if it is a mixture.

  • Indicate the specific hazards of the contents (e.g., Flammable, Corrosive, Toxic).

Step 4: Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9][10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Ensure the SAA is inspected weekly for any signs of leakage.[10]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8][9]

  • Provide them with a completed hazardous waste disposal form, detailing the contents of the waste container.[8]

  • The waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).[12]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueCitation(s)
UN Number2264[1][5]
Transport Hazard Class8 (Corrosive), Subsidiary Hazard 3 (Flammable)[1][5]
Flash Point42.2 °C (closed cup)[3]
pH12 (at 5 g/L and 20 °C)[2]
Corrosivity CharacteristicpH ≥ 12.5 (general guideline)[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate this compound Waste B Is the waste contaminated with other chemicals? A->B C Identify all constituents B->C Yes D Classify as Hazardous Waste B->D No C->D E Select a compatible, leak-proof container D->E F Fill container to <= 90% capacity E->F G Securely seal the container F->G H Attach a 'Hazardous Waste' label G->H I Clearly list all contents and hazards H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Conduct weekly inspections of the SAA J->K L Contact EHS or licensed disposal company K->L M Complete waste disposal manifest L->M N Arrange for pickup and transport to a licensed facility M->N O Final Disposal: Incineration N->O

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment, protect our ecosystem, and ensure that your laboratory practices are in full compliance with federal and local regulations. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for this compound.

References

Navigating the Safe Handling of N,N-Dimethylcyclohexylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of N,N-Dimethylcyclohexylamine (DMCHA), a versatile yet hazardous compound. By adhering to these procedural steps and safety protocols, you can minimize risks and ensure a secure laboratory environment.

This compound is a flammable, corrosive, and toxic substance that requires stringent safety measures to prevent exposure and ensure safe disposal.[1] Inhalation, skin contact, and ingestion can lead to severe health effects, including skin burns, eye damage, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is critical when handling this compound. The selection of appropriate PPE is contingent on the specific handling task and the potential for exposure.

Key PPE components include:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is generally recommended for organic amines.[5] The specific cartridge type should be selected based on a thorough risk assessment and consultation with a safety professional.

Quantitative Data for Safety Parameters

Due to the limited availability of specific, publicly accessible quantitative data for this compound, the following table provides general guidance and highlights the need for consulting manufacturer-specific data.

ParameterValueSource/Recommendation
Glove Breakthrough Time Data not readily available. "Caution" advised for nitrile gloves.It is critical to consult the glove manufacturer's chemical resistance data for this compound.[6]
Recommended Glove Materials Nitrile, Neoprene, Butyl Rubber (General guidance for amines)Selection should be based on the specific task (splash protection vs. immersion) and manufacturer's data.[4][7]
Respirator Cartridge Type Organic Vapor (OV) - BlackAs this compound is a volatile organic compound.[5] Combination cartridges may be necessary if particulates are also present.
Occupational Exposure Limits (OELs) Not established by OSHA or NIOSH.In the absence of established OELs, exposure should be minimized to the lowest achievable level.

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary materials, including the chemical, glassware, and required PPE.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.

    • Have a spill kit readily available.

  • PPE Donning:

    • Don a lab coat or chemical-resistant apron.

    • Put on chemical safety goggles.

    • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all work involving this compound inside a certified chemical fume hood.

    • Use a properly functioning dispensing apparatus to transfer the chemical.

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal:

    • Dispose of all this compound waste, including contaminated gloves and materials, as hazardous waste in accordance with local, state, and federal regulations.[8]

    • Collect waste in a clearly labeled, sealed container.

  • PPE Doffing and Hygiene:

    • Remove gloves using the proper technique to avoid skin contact with the exterior of the glove.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water after handling the chemical.

Emergency and Spill Response Plan
  • Small Spills (inside a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including respirator if necessary), absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.[9]

    • Contact your institution's emergency response team or environmental health and safety department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Visualizing Safety Workflows

To further clarify the decision-making process for ensuring safety when handling this compound, the following diagrams illustrate key logical relationships and workflows.

PPE_Selection_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_decision Exposure Potential cluster_outcome Required PPE start Identify Handling Task skin Skin Protection start->skin splash_risk Risk of Splash? start->splash_risk ventilation_check Adequate Ventilation? start->ventilation_check eye_face Eye/Face Protection gloves_coat Gloves + Lab Coat skin->gloves_coat respiratory Respiratory Protection goggles Safety Goggles splash_risk->goggles No face_shield Face Shield + Goggles splash_risk->face_shield Yes fume_hood Work in Fume Hood ventilation_check->fume_hood Yes respirator Respirator Required ventilation_check->respirator No goggles->eye_face face_shield->eye_face fume_hood->respiratory respirator->respiratory

Caption: PPE selection workflow for handling this compound.

By implementing these comprehensive safety measures, researchers and laboratory personnel can confidently and safely handle this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

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N,N-Dimethylcyclohexylamine
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.